5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H31N3O5Si |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28)/t16-,17+,19+/m0/s1 |
InChI Key |
CCPOWNJNXQQIFV-YQVWRLOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a crucial protected nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and oligonucleotide synthesis. It details the compound's structure, physical and chemical properties, and its pivotal role in the synthesis of modified nucleic acids. The guide also includes detailed experimental protocols for its synthesis and purification, alongside visual representations of key chemical processes to facilitate a deeper understanding of its handling and application.
Introduction
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a chemically modified derivative of the natural nucleoside 2'-deoxycytidine. The strategic placement of protecting groups—a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and a benzoyl group at the N4-amino position of the cytosine base—renders it an essential building block in the phosphoramidite method of oligonucleotide synthesis. These protecting groups prevent unwanted side reactions during the sequential addition of nucleotides, ensuring the fidelity of the synthesized oligonucleotide chain. The TBDMS group offers robust protection under various reaction conditions and can be selectively removed, making it a valuable tool in the synthesis of complex oligonucleotides for therapeutic and diagnostic applications.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine are summarized in the tables below. These properties are critical for its storage, handling, and application in chemical syntheses.
Table 1: General Properties
| Property | Value |
| Chemical Name | 5'-O-(tert-Butyldimethylsilyl)-N4-benzoyl-2'-deoxycytidine |
| Synonyms | N-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine, 5'-O-TBDMS-N4-Bz-dC |
| CAS Number | 51549-36-1 |
| Molecular Formula | C22H31N3O5Si |
| Molecular Weight | 445.58 g/mol [2] |
| Appearance | White to off-white solid |
Table 2: Physical Properties
| Property | Value |
| Melting Point | Not definitively reported; one source suggests 445.6 °C, which is likely an error.[3] |
| Solubility | DMSO: ≥ 250 mg/mL (561.07 mM) [with sonication][4] |
| Soluble in formulations of DMSO, PEG300, Tween-80, and saline.[5] | |
| Storage | Store at 4°C, protected from light.[4] |
| In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[5] |
Spectral Data
NMR Spectroscopy (Reference Compound: N4-Benzoyl-2'-deoxycytidine)
-
¹H NMR (DMSO-d₆): Characteristic peaks for the deoxyribose sugar protons are expected between 2.0 and 6.2 ppm. The aromatic protons of the benzoyl group typically appear between 7.4 and 8.1 ppm. The anomeric proton (H-1') of the deoxyribose is a key signal, usually a triplet around 6.1-6.3 ppm.
-
¹³C NMR (DMSO-d₆): The spectrum would show signals for the deoxyribose carbons (typically 60-90 ppm), the cytosine base carbons (95-165 ppm), and the benzoyl group carbons (128-170 ppm).
Mass Spectrometry (Reference Compound: N4-Benzoyl-2'-deoxycytidine)
-
Electrospray Ionization (ESI-MS): For the parent compound, N4-Benzoyl-2'-deoxycytidine (C₁₆H₁₇N₃O₅, MW: 331.33), the expected [M+H]⁺ ion would be at m/z 332.12. For the title compound, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine (C₂₂H₃₁N₃O₅Si, MW: 445.58), the expected [M+H]⁺ ion would be at m/z 446.21.
Experimental Protocols
The following protocols are based on established methods for the synthesis and purification of protected nucleosides and can be adapted for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
This synthesis is typically a two-step process starting from N4-benzoyl-2'-deoxycytidine.
Step 1: Selective Silylation of the 5'-Hydroxyl Group
-
Materials: N4-benzoyl-2'-deoxycytidine, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, and anhydrous pyridine.
-
Procedure: a. Dissolve N4-benzoyl-2'-deoxycytidine in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., argon). b. Add imidazole (approximately 1.2 equivalents) to the solution. c. Add TBDMS-Cl (approximately 1.1 equivalents) dropwise to the stirred solution at room temperature. d. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as dichloromethane/methanol (e.g., 9:1 v/v). e. Upon completion, quench the reaction by adding a small amount of methanol. f. Remove the pyridine by rotary evaporation. g. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography.
Step 2: Purification by Silica Gel Chromatography
-
Materials: Crude 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, silica gel, and a solvent system (e.g., a gradient of methanol in dichloromethane).
-
Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column. b. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. c. Elute the column with a gradient of increasing polarity (e.g., from 0% to 5% methanol in dichloromethane). d. Collect fractions and analyze them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine as a white to off-white solid.
Deprotection of the TBDMS Group
The removal of the TBDMS group is a critical step after its incorporation into an oligonucleotide chain.
-
Materials: Oligonucleotide containing the 5'-O-TBDMS group, triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Procedure: a. Dissolve the protected oligonucleotide in a suitable solvent (e.g., a mixture of N-methyl-2-pyrrolidone, TEA, and water). b. Add a solution of TEA·3HF or TBAF in THF to the oligonucleotide solution. c. Incubate the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the deprotection by HPLC or mass spectrometry. d. Quench the reaction by adding a suitable buffer. e. Purify the deprotected oligonucleotide using standard techniques such as ethanol precipitation or HPLC.
Applications in Oligonucleotide Synthesis
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is primarily used as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis.[1] The TBDMS group at the 5'-position prevents the formation of phosphodiester bonds at this site during the coupling reaction. After the synthesis of the full-length oligonucleotide, the TBDMS group can be selectively removed to allow for further modifications at the 5'-terminus or for the final deprotection of the oligonucleotide.
Visualizations
Chemical Structure
Caption: Chemical structure of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Synthesis Workflow
Caption: Simplified workflow for the synthesis and purification.
Application in Oligonucleotide Synthesis
Caption: Role in the phosphoramidite-based oligonucleotide synthesis.
Conclusion
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a cornerstone molecule in the chemical synthesis of modified oligonucleotides. Its well-defined chemical properties, coupled with the stability and selective removal of its protecting groups, enable the precise and efficient construction of DNA and RNA sequences with therapeutic and diagnostic potential. This guide provides essential technical information to aid researchers in the effective utilization of this important synthetic building block. While specific spectral data for the title compound remains elusive in publicly accessible databases, the provided information on related compounds and detailed protocols offers a solid foundation for its application in research and development.
References
- 1. Synthesis and spectral characterization of environmentally responsive fluorescent deoxycytidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-Benzoyl-2'-deoxy-5'-O-levulinoylcytidine | NB06921 [biosynth.com]
- 3. N4-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine | 51549-36-1 | NB08718 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structure Elucidation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure elucidation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a crucial protected nucleoside analog used in the synthesis of modified oligonucleotides for therapeutic and research applications. This document details the analytical data, experimental protocols, and logical framework required to confirm the chemical structure of this compound.
Chemical Structure and Properties
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine containing two key protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and a benzoyl group at the N4-amino position of the cytosine base. These protecting groups are essential for directing regioselectivity during oligonucleotide synthesis.
| Property | Value |
| Chemical Formula | C22H31N3O5Si |
| Molecular Weight | 445.58 g/mol |
| CAS Number | 51549-36-1[1][2] |
| Appearance | White to off-white solid[1] |
| SMILES | O=C1N([C@H]2C--INVALID-LINK--C(CO--INVALID-LINK--(C)C(C)(C)C)O2)C=CC(NC(C3=CC=CC=C3)=O)=N1[1] |
Spectroscopic Data for Structure Elucidation
The confirmation of the structure of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of each proton in the molecule, allowing for the assignment of the deoxyribose sugar protons, the cytosine base protons, and the protons of the protecting groups.
Table 1: ¹H NMR Chemical Shifts for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H6 (cytosine) | 8.25 | d |
| H5 (cytosine) | 7.30 | d |
| Benzoyl (aromatic) | 7.95 - 7.50 | m |
| H1' (sugar) | 6.25 | t |
| H3' (sugar) | 4.45 | m |
| H4' (sugar) | 4.10 | m |
| H5'a, H5'b (sugar) | 3.90, 3.75 | m |
| H2'a, H2'b (sugar) | 2.50, 2.25 | m |
| TBDMS (tert-butyl) | 0.90 | s |
| TBDMS (dimethyl) | 0.10 | s |
| (Data is representative and may vary slightly based on solvent and instrument.) |
¹³C NMR Spectroscopy
Carbon NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule.
Table 2: Expected ¹³C NMR Chemical Shifts for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (benzoyl) | ~167 |
| C4 (cytosine) | ~163 |
| C2 (cytosine) | ~155 |
| C6 (cytosine) | ~142 |
| Benzoyl (aromatic) | ~133-128 |
| C5 (cytosine) | ~97 |
| C1' (sugar) | ~87 |
| C4' (sugar) | ~86 |
| C3' (sugar) | ~71 |
| C5' (sugar) | ~63 |
| C2' (sugar) | ~41 |
| TBDMS (quaternary C) | ~26 |
| TBDMS (tert-butyl CH₃) | ~18 |
| TBDMS (dimethyl CH₃) | ~ -5 |
| (Note: Specific experimental data for the target molecule is not readily available in the public domain. These are expected shifts based on closely related structures and chemical shift prediction.) |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.
Table 3: Expected Mass Spectrometry Data for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
| Ion | Expected m/z | Description |
| [M+H]⁺ | 446.21 | Protonated molecular ion |
| [M+Na]⁺ | 468.20 | Sodiated molecular ion |
| [M-C(CH₃)₃]⁺ | 388.15 | Loss of the tert-butyl group from the TBDMS moiety |
| [Benzoyl]⁺ | 105.03 | Benzoyl cation fragment |
| (Note: These are theoretical values. Experimental values may vary slightly.) |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, adapted from established procedures for similar protected nucleosides.[3]
Synthesis of N4-Benzoyl-2'-deoxycytidine
-
Dissolution: Dissolve 2'-deoxycytidine in a suitable solvent such as pyridine.
-
Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring under an inert atmosphere (e.g., argon).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by adding methanol.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.
Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
-
Dissolution: Dissolve N4-Benzoyl-2'-deoxycytidine in anhydrous pyridine.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) to the solution and stir at room temperature under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with methanol and remove the solvent in vacuo.
-
Extraction: Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by silica gel column chromatography to yield the final compound.
Analytical Characterization
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Mass Spectrometry: Obtain high-resolution mass spectra using electrospray ionization (ESI) in positive ion mode.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a reverse-phase C18 column with a suitable gradient of acetonitrile in water or a buffer system.
Visualizations of Workflows and Logic
The following diagrams illustrate the key processes in the synthesis and structure elucidation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Caption: Synthetic workflow for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Caption: Logical workflow for the structure elucidation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N4-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine | 51549-36-1 | NB08718 [biosynth.com]
- 3. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-tert-Butyldimethylsilyl-N4-Benzoyl-2'-deoxycytidine is a critical protected nucleoside analog indispensable for the chemical synthesis of DNA and RNA oligonucleotides. Its strategic design, featuring a bulky silyl protecting group at the 5'-hydroxyl position and a benzoyl group protecting the exocyclic amine of deoxycytidine, facilitates the controlled, stepwise assembly of nucleic acid chains. This technical guide delves into the core applications of this compound, providing a detailed overview of its function in solid-phase phosphoramidite synthesis, comprehensive experimental protocols, and quantitative data to support its utility in research and therapeutic development.
Introduction
The precise chemical synthesis of oligonucleotides is the bedrock of modern molecular biology, enabling advancements in diagnostics, therapeutics, and fundamental research. Technologies such as polymerase chain reaction (PCR), DNA sequencing, gene editing, and the development of RNA-based therapeutics like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) all rely on the availability of high-purity, custom-synthesized nucleic acid sequences.[1] At the heart of this synthetic capability lies the use of protected nucleoside phosphoramidites, with 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine serving as a key building block for the incorporation of deoxycytidine residues.
The protection of reactive functional groups on the nucleoside is paramount to prevent unwanted side reactions during the sequential coupling steps of oligonucleotide synthesis. 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine employs two key protecting groups:
-
5'-O-tert-Butyldimethylsilyl (TBDMS): This silyl ether protects the primary 5'-hydroxyl group. The TBDMS group is stable throughout the synthesis cycle but can be selectively removed to allow for the subsequent coupling reaction.
-
N4-Benzoyl (Bz): This amide protecting group shields the exocyclic amine of the cytosine base, preventing it from interfering with the phosphoramidite chemistry.[2]
This guide will explore the integral role of this compound in the widely adopted phosphoramidite method for solid-phase oligonucleotide synthesis.
Core Application: Solid-Phase Oligonucleotide Synthesis
5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is primarily utilized as a monomeric building block in the automated solid-phase synthesis of DNA and, by extension, in the synthesis of modified nucleic acids.[3][4][5] The process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG).
The general synthetic cycle, which is repeated for each nucleotide addition, consists of four main steps:
-
Deblocking (Detritylation): Removal of the acid-labile 5'-O-dimethoxytrityl (DMT) group from the support-bound nucleoside (or the growing oligonucleotide chain) to expose the free 5'-hydroxyl group.
-
Coupling: Activation of the incoming phosphoramidite, such as a derivative of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.
The TBDMS group on the 5'-hydroxyl of the cytidine building block is a key feature, particularly in RNA synthesis and the synthesis of modified oligonucleotides, where differential protection strategies are required.
Quantitative Data
The efficiency of each step in oligonucleotide synthesis is critical for the overall yield and purity of the final product. The following table summarizes typical quantitative data associated with the use of protected nucleosides like 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in solid-phase synthesis.
| Parameter | Typical Value | Significance |
| Coupling Efficiency | >98% | High coupling efficiency is crucial for the synthesis of long oligonucleotides. A small decrease in efficiency per step leads to a significant reduction in the yield of the full-length product. |
| Purity (per coupling step) | High | The purity of the phosphoramidite building block directly impacts the fidelity of the synthesis. |
| Deprotection Yield (Base) | >95% | Efficient removal of the N4-benzoyl group is necessary to yield the natural cytosine base in the final oligonucleotide. |
| Deprotection Yield (5'-OH) | >95% | Complete removal of the 5'-TBDMS group is required to ensure proper functionality of the synthesized oligonucleotide. |
Note: These values are representative and can vary depending on the specific synthesis protocol, reagents, and instrumentation used.
Experimental Protocols
The following sections provide a detailed methodology for the key stages of solid-phase oligonucleotide synthesis involving 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine as a phosphoramidite building block.
Solid-Phase Synthesis Cycle
This protocol outlines the automated cycle for the addition of a single deoxycytidine residue using a phosphoramidite derivative of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
3'-Phosphoramidite of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile).
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Anhydrous acetonitrile.
-
Automated DNA/RNA synthesizer.
Procedure:
-
Deblocking: The CPG support is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside, yielding a free 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile.
-
Coupling: The 3'-phosphoramidite of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and the activator solution are simultaneously delivered to the synthesis column. The coupling reaction proceeds for a predetermined time (typically 30-180 seconds) to form a phosphite triester linkage.[6] The column is then washed with acetonitrile.
-
Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This step is allowed to proceed for approximately 1-2 minutes, followed by a wash with acetonitrile.
-
Oxidation: The oxidizing solution is passed through the column to convert the newly formed phosphite triester to a stable phosphate triester. This step typically takes about 30 seconds. The column is then washed with acetonitrile.
-
Iteration: These four steps are repeated for each subsequent nucleoside to be added to the growing oligonucleotide chain.
Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Materials:
-
Concentrated ammonium hydroxide.
-
Fluoride source (e.g., triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF)).
Procedure:
-
Cleavage from Support and Base Deprotection: The CPG support is treated with concentrated ammonium hydroxide at room temperature or elevated temperature (e.g., 55°C) for several hours. This cleaves the oligonucleotide from the support and removes the N4-benzoyl protecting groups from the cytosine bases.
-
Silyl Group Deprotection: To remove the 5'-TBDMS group (and 2'-TBDMS groups in RNA synthesis), the oligonucleotide solution is treated with a fluoride-containing reagent. For example, incubation with TEA·3HF in a suitable solvent.
-
Purification: The fully deprotected oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter sequences and other impurities.
Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the solid-phase oligonucleotide synthesis process.
Caption: Solid-phase oligonucleotide synthesis cycle.
Conclusion
5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a cornerstone of modern chemical oligonucleotide synthesis. Its robust protecting group strategy enables the high-fidelity, automated synthesis of custom DNA and modified nucleic acid sequences. A thorough understanding of its role and the associated experimental protocols is essential for researchers and professionals in the fields of molecular biology, drug discovery, and diagnostics. The continued availability of high-quality protected nucleosides like this will undoubtedly fuel further innovation in the development of nucleic acid-based technologies.
References
- 1. nbinno.com [nbinno.com]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
CAS Number: 51549-36-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a chemically modified nucleoside that plays a crucial role as a building block in the chemical synthesis of DNA oligonucleotides. Its structure is designed for compatibility with the widely used phosphoramidite synthesis methodology. The strategic placement of protecting groups—the tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and the benzoyl group on the exocyclic amine of the cytosine base—prevents unwanted side reactions during the stepwise assembly of the oligonucleotide chain. This protection strategy is fundamental to achieving high-yield and high-fidelity synthesis of custom DNA sequences for various applications in research, diagnostics, and therapeutics.[1][2][3]
Chemical and Physical Properties
The key chemical and physical properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 51549-36-1 | |
| Molecular Formula | C22H31N3O5Si | [4] |
| Molecular Weight | 445.58 g/mol | [4] |
| Appearance | White or off-white solid | |
| Storage Conditions | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | [4] |
| Solubility | Soluble in DMSO (≥ 2.08 mg/mL), and can be formulated in various solvent systems for in vivo use. | [4] |
Synthesis and Purification
Experimental Protocol: Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
This protocol outlines a two-step process: N4-benzoylation followed by 5'-O-silylation.
Step 1: N4-Benzoylation of 2'-deoxycytidine
-
Materials: 2'-deoxycytidine, Benzoic anhydride, Pyridine (anhydrous).
-
Procedure:
-
Suspend 2'-deoxycytidine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).
-
Add benzoic anhydride (typically 1.1 to 1.5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
The crude N4-Benzoyl-2'-deoxycytidine can be purified by silica gel column chromatography.
-
Step 2: 5'-O-Silylation of N4-Benzoyl-2'-deoxycytidine
-
Materials: N4-Benzoyl-2'-deoxycytidine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Pyridine (anhydrous).
-
Procedure:
-
Dissolve the purified N4-Benzoyl-2'-deoxycytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Add imidazole (typically 1.5 to 2.0 equivalents).
-
Add TBDMS-Cl (typically 1.1 to 1.5 equivalents) portion-wise to the solution while stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Concentrate the mixture under reduced pressure.
-
The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, is purified by silica gel column chromatography.
-
Purification and Characterization
Purification is typically achieved using silica gel column chromatography with a gradient of ethyl acetate in hexane or dichloromethane in methanol. The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Oligonucleotide Synthesis
The primary application of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is as a monomer in the solid-phase phosphoramidite synthesis of DNA oligonucleotides.[1][2] The protecting groups are crucial for the success of this multi-step process. The TBDMS group on the 5'-hydroxyl is temporarily protecting this position, to be removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide. The benzoyl group on the N4-amino group of cytosine is a base-labile protecting group that remains on during the entire synthesis and is removed at the final deprotection step.[5]
Experimental Protocol: Phosphoramidite Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide on a solid support follows a four-step cycle for each nucleotide addition.[6]
-
Detritylation (Deblocking): The 5'-hydroxyl group of the nucleoside attached to the solid support is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This exposes the free 5'-hydroxyl for the subsequent coupling reaction.[6]
-
Coupling (Activation): The next nucleoside, as a phosphoramidite derivative (such as the 3'-phosphoramidite of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine), is activated by a weak acid, like 1H-tetrazole or a derivative thereof. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.[6]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically acetic anhydride and 1-methylimidazole. This ensures that only the desired full-length oligonucleotide is synthesized.[6]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester using an oxidizing agent, commonly an iodine solution in the presence of water and pyridine.[6]
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Visualizations
Logical Relationship of Protecting Groups in Oligonucleotide Synthesis```dot
Caption: The four-step cycle of phosphoramidite chemistry.
Conclusion
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is an indispensable reagent for the chemical synthesis of DNA. Its well-defined structure with orthogonal protecting groups enables the precise and efficient construction of oligonucleotides using the phosphoramidite method. A thorough understanding of its properties, synthesis, and application is essential for researchers and professionals engaged in the development of nucleic acid-based technologies. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the effective utilization of this key building block in the laboratory.
References
- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. atdbio.com [atdbio.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Guardian of the Code: A Technical Guide to the TBDMS Protecting Group in Nucleoside Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleoside chemistry, where the precise manipulation of reactive functional groups is paramount, protecting groups serve as indispensable tools. Among these, the tert-butyldimethylsilyl (TBDMS) group has established itself as a cornerstone, particularly in the synthesis of oligonucleotides and modified nucleosides. Its unique combination of stability, selective introduction, and mild removal has made it a workhorse for chemists navigating the complexities of RNA and DNA analog synthesis. This technical guide provides an in-depth exploration of the role of the TBDMS protecting group, offering a comprehensive overview of its application, detailed experimental protocols, and a quantitative analysis of its performance.
The Strategic Importance of the TBDMS Group
The TBDMS group, a silicon-based protecting group, is primarily employed to shield the hydroxyl functions of the sugar moiety in nucleosides. Its steric bulk and electronic properties confer a high degree of stability under a wide range of reaction conditions, yet it can be readily cleaved when desired, a property known as orthogonality. This allows for the selective modification of other parts of the nucleoside, such as the nucleobase or the phosphate backbone, without unintended reactions at the sugar hydroxyls.
The most critical application of the TBDMS group is in the solid-phase synthesis of RNA. The presence of the 2'-hydroxyl group in ribonucleosides, absent in deoxyribonucleosides, poses a significant challenge. This group must be protected during the phosphoramidite coupling steps to prevent unwanted side reactions and chain branching. The TBDMS group has proven to be an effective guardian of the 2'-hydroxyl, enabling the efficient and high-fidelity synthesis of RNA oligonucleotides.[1][][3]
Introduction of the TBDMS Protecting Group: Silylation
The process of introducing a TBDMS group onto a hydroxyl function is known as silylation. The most common and effective method involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The steric hindrance of the TBDMS group plays a crucial role in the regioselectivity of the silylation reaction, particularly in deoxynucleosides where the primary 5'-hydroxyl group is more accessible and reacts preferentially over the secondary 3'-hydroxyl group.[6] In ribonucleosides, a mixture of 2'- and 3'-O-TBDMS isomers is often obtained, which may require chromatographic separation. However, methods for site-selective silylation have been developed to improve the yield of the desired isomer.[7][8]
Quantitative Analysis of Silylation Reactions
The efficiency of silylation reactions is critical for the overall success of a synthetic route. The following table summarizes typical yields and reaction times for the silylation of various nucleosides under standard conditions.
| Nucleoside | Hydroxyl Position | Silylating Agent | Base/Solvent | Reaction Time | Yield (%) | Reference |
| Thymidine | 5'-OH | TBDMS-Cl | Imidazole/DMF | 3 h | >90% | [9] |
| Uridine | 2'/3'-OH | TBDMS-Cl | Imidazole/DMF | - | 71:29 (2'-OH:3'-OH) | [8] |
| Guanosine | 2',3',5'-OH | TBDMS-Cl | Imidazole/DMF | 16 h | - | [10] |
| 5-hm-dC derivative | 5-CH₂OH | TBDMS-Cl | Imidazole/DMF | 2 h | 95% | [11] |
Table 1: Representative Silylation Reactions of Nucleosides.
Experimental Protocol: 5'-O-TBDMS Protection of Thymidine
This protocol describes a standard procedure for the selective silylation of the 5'-hydroxyl group of thymidine.
Materials:
-
Thymidine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Silica gel for column chromatography
Procedure:
-
To a dry flask under a nitrogen atmosphere, add TBDMS-Cl (1.2 eq.) and imidazole (2.0 eq.).
-
Add anhydrous DMF and stir the mixture until all solids have dissolved.
-
Add thymidine (1.0 eq.) to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.[9]
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-(tert-butyldimethylsilyl)thymidine.
Caption: General workflow for the silylation of a nucleoside.
Removal of the TBDMS Protecting Group: Desilylation
The selective removal of the TBDMS group is a critical step in nucleoside synthesis. The most common method for desilylation is treatment with a fluoride ion source. Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is a widely used reagent for this purpose.[12][13][14] However, the basicity of TBAF can sometimes lead to side reactions, and its water sensitivity can be a drawback.[15]
Alternative fluoride reagents such as triethylamine trihydrofluoride (TEA·3HF) have been developed to offer milder and more reliable deprotection, especially in the context of RNA synthesis.[15] Acidic conditions, such as treatment with acetic acid or trifluoroacetic acid (TFA), can also be employed for TBDMS cleavage, often with selectivity for the 5'-O-TBDMS group over secondary silyl ethers.[3][16] Other reagents like potassium bifluoride (KHF₂) and acetyl chloride in methanol have also been reported for specific applications.[4][17]
Quantitative Comparison of Desilylation Methods
The choice of desilylation reagent and conditions can significantly impact the yield and purity of the final product. The following table provides a comparison of different desilylation methods for TBDMS-protected nucleosides.
| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 5'-O-TBDMS-Thymidine | 80% Acetic Acid | Water | Steam Bath | 15 min | 98% | [3] |
| TBDMS-protected alcohol | 1M TBAF | THF | 0°C to RT | 45 min | 32% (low due to substrate sensitivity) | [12] |
| 2'-O-TBDMS RNA | 1M TBAF | THF | Room Temp. | 24 h | - | [15] |
| 2'-O-TBDMS RNA | TEA·3HF/NMP/TEA | - | 65°C | 90 min | - | [15] |
| Phenolic TBDMS ether | KHF₂ | Methanol | Room Temp. | 30 min | High | [17] |
| TBDMS ether | Acetyl Chloride (cat.) | Methanol | 0°C to RT | - | High | [4] |
Table 2: Comparison of Desilylation Methods for TBDMS Ethers.
Experimental Protocol: TBAF-Mediated Desilylation of a TBDMS-Protected Nucleoside
This protocol outlines a general procedure for the removal of a TBDMS group using TBAF.
Materials:
-
TBDMS-protected nucleoside
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Magnesium sulfate or sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected nucleoside (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1 eq.) dropwise to the cooled solution.
-
Stir the reaction mixture for 45 minutes, allowing it to warm to room temperature.[14]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deprotected nucleoside.
Caption: General workflow for the desilylation of a TBDMS-protected nucleoside.
The TBDMS Group in Solid-Phase RNA Synthesis
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. In RNA synthesis, the 2'-hydroxyl group is typically protected with a TBDMS group.[1][18] The synthesis cycle involves four key steps: detritylation, coupling, capping, and oxidation.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group to expose the 5'-hydroxyl for the next coupling reaction.
-
Coupling: The incoming 2'-O-TBDMS protected ribonucleoside phosphoramidite is activated and couples with the free 5'-hydroxyl of the growing chain. Activators such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) are often used to enhance coupling efficiency, which can be a challenge due to the steric bulk of the TBDMS group.[19][20]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
This cycle is repeated until the desired RNA sequence is assembled. Following synthesis, a multi-step deprotection procedure is required to remove the protecting groups from the nucleobases, the phosphate backbone, and the 2'-hydroxyls.
Caption: The four-step cycle of solid-phase RNA synthesis using TBDMS protection.
Experimental Protocol: Deprotection of a Synthetic Oligoribonucleotide
This protocol describes a typical two-step deprotection procedure for an oligoribonucleotide synthesized using 2'-O-TBDMS protection.
Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups
Materials:
-
Controlled-pore glass (CPG) solid support with the synthesized oligoribonucleotide
-
Concentrated ammonium hydroxide/ethanol (3:1, v/v) or aqueous methylamine
Procedure:
-
Transfer the CPG support to a sealed vial.
-
Add the ammonium hydroxide/ethanol mixture or aqueous methylamine.
-
Heat the vial at 65°C for the recommended time (e.g., 4 hours for ammonium hydroxide/ethanol, 10 minutes for aqueous methylamine).[15]
-
Cool the vial and carefully transfer the supernatant containing the partially deprotected oligonucleotide to a new tube.
-
Wash the CPG support with an ethanol/acetonitrile/water mixture to recover any remaining product.
-
Evaporate the combined solutions to dryness.
Step 2: Removal of the 2'-O-TBDMS Groups
Materials:
-
Dried, partially deprotected oligoribonucleotide
-
Triethylamine trihydrofluoride (TEA·3HF)/N-methyl-2-pyrrolidinone (NMP)/triethylamine (TEA) solution or 1.0 M TBAF in THF
Procedure (using TEA·3HF):
-
To the dried oligonucleotide, add the TEA·3HF/NMP/TEA solution.
-
Heat the mixture at 65°C for 90 minutes.[15]
-
Cool the reaction to room temperature.
-
Precipitate the deprotected oligoribonucleotide by adding a solution of sodium acetate and n-butanol.
-
Collect the precipitated RNA by centrifugation.
-
Wash the pellet and then dissolve it in an appropriate buffer for purification by HPLC or other methods.
Stability and Potential for Migration
A key consideration when using TBDMS to protect the 2'-hydroxyl of ribonucleosides is the potential for migration to the adjacent 3'-hydroxyl group under certain conditions. This isomerization can occur on silica gel surfaces and in the presence of protic or basic solvents.[12] This migration can lead to the formation of undesired 2'-5' phosphodiester linkages during oligonucleotide synthesis. The choice of appropriate solvents and reaction conditions is therefore crucial to minimize this side reaction. The use of alternative 2'-protecting groups, such as the triisopropylsilyloxymethyl (TOM) group, has been explored to circumvent this issue.[12]
Conclusion
The tert-butyldimethylsilyl protecting group is a powerful and versatile tool in the arsenal of the nucleoside chemist. Its robustness, coupled with the ability to be selectively introduced and removed, has been instrumental in advancing the synthesis of complex nucleoside analogs and, most notably, in making the automated chemical synthesis of RNA a routine and reliable process. A thorough understanding of its properties, including its stability, reactivity, and potential for migration, is essential for its successful application. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge and practical guidance needed to effectively harness the power of the TBDMS protecting group in their synthetic endeavors.
References
- 1. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. patents.justia.com [patents.justia.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atdbio.com [atdbio.com]
- 13. mdpi.com [mdpi.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kulturkaufhaus.de [kulturkaufhaus.de]
- 19. academic.oup.com [academic.oup.com]
- 20. glenresearch.com [glenresearch.com]
Benzoyl Protection of Exocyclic Amines in DNA Synthesis: A Technical Guide
In the automated solid-phase synthesis of DNA oligonucleotides, the protection of reactive functional groups is paramount to prevent undesirable side reactions and ensure the fidelity of the final sequence. The exocyclic amines of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG) are particularly nucleophilic and must be masked. The benzoyl (Bz) group is a standard and robust protecting group used for this purpose, particularly for dA and dC. This guide provides an in-depth overview of the principles, experimental protocols, and critical data associated with the benzoyl protection strategy in DNA synthesis.
Chemical Principles of Benzoyl Protection
The exocyclic amino groups of adenine, cytosine, and guanine are susceptible to reaction with the activated phosphoramidite monomers during the coupling step of oligonucleotide synthesis. To prevent branching and other side reactions, these amines are acylated. Benzoyl chloride is a common reagent for this protection, converting the primary amino groups into secondary benzamides.[1][2] This modification effectively reduces their nucleophilicity.
The protection reaction must be chemoselective for the exocyclic amine over the hydroxyl groups of the deoxyribose sugar.[3] While the amine is inherently more nucleophilic, side reactions with the 3'- and 5'-hydroxyls can occur.[4] To achieve high selectivity, a "transient protection" method is often employed. In this approach, the hydroxyl groups are temporarily silylated with an agent like chlorotrimethylsilane (TMSCl).[5] The resulting silyl ethers are less reactive than the exocyclic amine, directing the benzoyl chloride to acylate the desired nitrogen. The silyl groups are then easily removed during aqueous work-up.[4]
The standard protecting groups used in phosphoramidite chemistry are N⁶-benzoyl-2′-deoxyadenosine (dAᵇᶻ), N⁴-benzoyl-2′-deoxycytidine (dCᵇᶻ), and N²-isobutyryl-2′-deoxyguanosine (dGⁱᵇᵘ).[6]
Experimental Protocols
The following sections detail generalized protocols for the protection of exocyclic amines and the subsequent deprotection of the synthesized oligonucleotide.
This protocol is adapted from the Jones' transient method, optimized to reduce the quantity of reagents.[5]
-
Preparation : Dry the starting 2'-deoxycytidine by co-evaporation with anhydrous pyridine and dissolve it in fresh anhydrous pyridine.
-
Silylation : Under an argon atmosphere, add chlorotrimethylsilane (TMSCl) to the solution with stirring. This protects the hydroxyl groups.
-
Acylation : Slowly add benzoyl chloride to the reaction mixture at room temperature.[7] The amount should be nearly equivalent to the nucleoside.[5]
-
Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching : Upon completion, cool the mixture in an ice bath and add cold water, followed by concentrated ammonium hydroxide to hydrolyze the silyl ethers and any O-benzoylated byproducts.
-
Work-up : Stir the mixture for 30-60 minutes, then evaporate the solvent under reduced pressure.
-
Purification : Co-evaporate the residue with toluene to remove residual pyridine.[7] Purify the resulting crude N⁴-benzoyl-2'-deoxycytidine by silica gel column chromatography.
Following N-protection, the nucleoside is converted into a phosphoramidite synthon for use in the DNA synthesizer.
-
5'-O-DMT Protection : React the N-benzoyl nucleoside with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine to protect the 5'-hydroxyl group.[7]
-
Work-up and Purification : Quench the reaction with methanol.[7] Evaporate the solvent, dissolve the residue in a suitable organic solvent like dichloromethane (CH₂Cl₂), and wash with aqueous sodium bicarbonate and brine.[7] Purify the product by column chromatography.
-
Phosphitylation : React the 5'-O-DMTr-N-benzoyl nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) in anhydrous CH₂Cl₂.[7][8]
-
Final Purification : After the reaction is complete, purify the final phosphoramidite product, typically by precipitation or chromatography, and store it under anhydrous conditions until use.
After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (including benzoyl, cyanoethyl, and DMTr) are removed.
-
Cleavage and Deprotection : Treat the solid support-bound oligonucleotide with a deprotection reagent. Concentrated ammonium hydroxide is standard.[1]
-
Incubation : Heat the mixture in a sealed vial. Typical conditions are 55°C for 6-8 hours or room temperature for 24 hours.[1]
-
Evaporation : After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the ammonia solution to dryness.
-
Reconstitution : Reconstitute the crude, deprotected oligonucleotide pellet in sterile, nuclease-free water for subsequent purification by HPLC or gel electrophoresis.
Data Summary
The efficiency and conditions for benzoyl protection and deprotection are critical for high-yield, high-purity oligonucleotide synthesis.
The following table summarizes typical conditions for the N-benzoylation of nucleosides.
| Nucleoside | Acylating Agent | Solvent | Catalyst/Additive | Temperature | Typical Reaction Time |
| Deoxyadenosine | Benzoyl Chloride | Pyridine | TMSCl (transient) | Room Temp. | Overnight |
| Deoxycytidine | Benzoyl Chloride[7] | Pyridine[7] | TMSCl (transient)[5] | Room Temp. | Overnight[7] |
| Deoxyguanosine | Benzoyl Chloride | Pyridine | DMAP (catalyst) | 40-115°C | 4-7 hours[9] |
Note: Benzoyl protection is less common for dG; isobutyryl or phenoxyacetyl are often preferred.[6][10]
The removal of benzoyl groups is a crucial final step. The conditions must be stringent enough for complete removal but mild enough to prevent degradation of the oligonucleotide.
| Reagent | Temperature | Time | Notes | Reference |
| Conc. Ammonium Hydroxide | 55°C | ~6 hours | Standard method for Bz, iBu groups. | [1] |
| Conc. Ammonium Hydroxide | Room Temp. | ~24 hours | Slower alternative to heating. | [1] |
| Ammonia (gas phase) | 25°C | ~7 hours | Slower than aqueous at RT but avoids liquid handling. | [11] |
| Ammonia/Methylamine (AMA) | Room Temp. | 5-10 minutes | "UltraFAST" deprotection; requires acetyl-dC to avoid side reactions. | [12] |
| t-butylamine/water (1:3) | 60°C | 6 hours | Alternative for sensitive oligonucleotides (e.g., with dyes). | [12] |
| 0.5 M LiOH / 3.5 M TEA in MeOH | 75°C | 60 minutes | Ammonia-free method, useful for short oligos. | [6] |
Advantages and Disadvantages
Advantages:
-
Robustness: The benzoyl group is highly stable to the acidic conditions used for detritylation during each cycle of DNA synthesis.[13]
-
Well-Established: The chemistry is well-understood and widely implemented in standard DNA synthesis protocols.
Disadvantages:
-
Harsh Deprotection: Removal requires prolonged exposure to strong bases like concentrated ammonium hydroxide at high temperatures.[1][14]
-
Potential for Side Reactions: The harsh deprotection conditions can be incompatible with sensitive or modified nucleobases.[12][14] For certain modifications, transamination of N⁴-benzoyl cytidine can occur.[15]
-
Depurination: While more stable than some labile alternatives, depurination of adenosine can still occur during the acidic detritylation steps.[13]
For syntheses involving sensitive labels, dyes, or modified backbones, alternative, more labile protecting groups like phenoxyacetyl (PAC) or acetyl (Ac) may be preferable as they can be removed under milder conditions, such as with potassium carbonate in methanol or more dilute ammonia.[10][12]
References
- 1. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 3. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. glenresearch.com [glenresearch.com]
- 13. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trilinkbiotech.com [trilinkbiotech.com]
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a critical protected nucleoside analog used in the synthesis of modified oligonucleotides for research and therapeutic applications. This document details its chemical properties, provides a comprehensive experimental protocol for its synthesis and incorporation into DNA, presents quantitative data on its enzymatic utilization, and illustrates its mechanism of action.
Core Molecular Attributes
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine, a natural component of DNA. It is chemically modified with two key protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position of the deoxyribose sugar and a benzoyl group at the N4-amino position of the cytosine base. These modifications are essential for its application in automated solid-phase oligonucleotide synthesis.
| Property | Value | Reference |
| Molecular Formula | C22H31N3O5Si | [1][2] |
| Molecular Weight | 445.58 g/mol | [1][2][3] |
| CAS Number | 51549-36-1 | [2] |
| Appearance | White to off-white solid | |
| Primary Application | Building block for oligonucleotide synthesis | [3] |
Experimental Protocols
The primary utility of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is as a phosphoramidite building block in solid-phase DNA synthesis. The following protocols outline the key steps for its preparation and subsequent use.
Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Phosphoramidite
This multi-step synthesis involves the sequential protection of 2'-deoxycytidine followed by phosphitylation to generate the reactive phosphoramidite monomer.
Step 1: 5'-Hydroxyl Protection with TBDMS
-
Suspend 2'-deoxycytidine in a solution of pyridine.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst, such as silver nitrate or imidazole, to the solution.
-
Stir the reaction at room temperature until the selective silylation of the primary 5'-hydroxyl group is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction and purify the resulting 5'-O-TBDMS-2'-deoxycytidine by silica gel chromatography.
Step 2: N4-Amino Group Protection with Benzoyl Chloride
-
Dissolve the 5'-O-TBDMS-2'-deoxycytidine in anhydrous pyridine.
-
Cool the solution in an ice bath and slowly add benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture by extraction and purify the product, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, by silica gel chromatography.
Step 3: 3'-Hydroxyl Phosphitylation
-
Dry the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, and a non-nucleophilic base like N,N-diisopropylethylamine.
-
Stir the reaction at room temperature for a few hours until the reaction is complete.
-
Purify the final phosphoramidite product quickly on a short silica gel column under anhydrous conditions.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
The synthesized phosphoramidite is then used in an automated DNA synthesizer following the standard phosphoramidite cycle.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the solid-support-bound nucleotide.
-
Coupling: Activation of the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite with an activator, such as tetrazole or dicyanoimidazole, and subsequent coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. Coupling efficiencies for modified phosphoramidites are typically very high, often exceeding 90%.[4]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent like iodine in a water/pyridine/THF solution.
Deprotection of the Modified Oligonucleotide
Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Base and Phosphate Deprotection: Treatment with concentrated aqueous ammonia or a mixture of ammonia and methylamine cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.
-
5'-TBDMS Deprotection: The silyl group is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.
Quantitative Data Presentation
The successful application of modified nucleosides depends on their efficient incorporation into DNA by DNA polymerases. The following table summarizes the enzymatic incorporation efficiency of N4-benzoyl-2'-deoxycytidine triphosphate (dCBzTP), a metabolite of the title compound, by various DNA polymerases in primer extension experiments.
| DNA Polymerase | Family | Template Base | Incorporation Efficiency of dCBzTP | Reference |
| Taq | A | Guanine (G) | Efficient | [1][3] |
| Taq | A | Adenine (A) | Strong misincorporation | [1][3] |
| Klenow Fragment (exo-) | A | Guanine (G) | Efficient | [1][3] |
| Klenow Fragment (exo-) | A | Adenine (A) | Strong misincorporation | [1][3] |
| KOD XL | B | Guanine (G) | Efficient | [1][3] |
| KOD XL | B | Adenine (A) | Strong misincorporation | [1][3] |
| phi29 (proofreading) | B | Guanine (G) | Efficient | [1][3] |
| phi29 (proofreading) | B | Adenine (A) | Prone to misincorporation | [1][3] |
These data indicate that N4-benzoyl-2'-deoxycytidine triphosphate is a good substrate for several DNA polymerases for incorporation opposite guanine. Notably, a significant level of misincorporation opposite adenine is observed with some polymerases.
Mandatory Visualizations
Experimental Workflow for Synthesis and Incorporation
References
An In-depth Technical Guide to the Solubility Parameters of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-tert-butyldimethylsilyl-N4-Benzoyl-2-deoxycytidine is a chemically modified nucleoside, a fundamental building block utilized in the laboratory synthesis of DNA and oligonucleotides.[1][2] Its structure is derived from the natural nucleoside 2'-deoxycytidine, but with two critical protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and a benzoyl (Bz) group on the exocyclic amine (N4) of the cytosine base. These protecting groups are essential for directing the chemical reactions during automated solid-phase oligonucleotide synthesis, preventing unwanted side reactions.[]
The solubility of this protected nucleoside in various organic solvents is a critical physicochemical property that dictates its handling, purification, and efficacy in synthetic protocols. This guide provides a comprehensive overview of the known solubility data for 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine, outlines experimental protocols for its dissolution, and describes the theoretical framework and experimental determination of its solubility parameters.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents and complex vehicle formulations. The data highlights its high solubility in Dimethyl Sulfoxide (DMSO), a common solvent for preparing concentrated stock solutions.
| Solvent/Vehicle System | Concentration | Molarity (approx.) | Observations | Source |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 561.07 mM | Requires sonication for dissolution. | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.67 mM | Results in a clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 4.67 mM | Results in a clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 4.67 mM | Results in a clear solution. | [1] |
Solubility Parameters: Theoretical Framework
Hansen Solubility Parameters (HSP) are a powerful tool for predicting polymer-solvent and solute-solvent interactions.[6] They deconstruct the total Hildebrand parameter into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that "like dissolves like." A solute will be most soluble in a solvent that has a similar combination of δD, δP, and δH values.
Logical Relationship of Protecting Groups
The solubility of the molecule is a composite of its core deoxycytidine structure and the two bulky, lipophilic protecting groups. The TBDMS and Benzoyl groups significantly alter the overall polarity and hydrogen bonding capacity compared to the unprotected nucleoside.
Caption: Relationship between the core nucleoside and its protecting groups.
Experimental Protocols
Protocol 1: General Method for Hansen Solubility Parameter (HSP) Determination
This protocol describes a general methodology that can be employed to experimentally determine the HSP of this compound. The method involves solubility testing in a range of solvents with known HSP values and fitting the results to a "solubility sphere" in 3D Hansen space.
Materials:
-
This compound
-
A set of diverse solvents with known HSP values (e.g., acetone, toluene, methanol, hexane, water, etc.; typically 20-60 solvents are used).
-
Small glass vials (2 mL) with caps.
-
Vortex mixer and/or ultrasonic bath.
-
HSP analysis software (e.g., HSPiP).
Procedure:
-
Solvent Selection: Choose a wide range of solvents to cover a broad area of the Hansen space.
-
Solute Addition: Add a small, fixed amount of the solute to each vial (e.g., 0.1 g).
-
Solvent Addition: Add a fixed amount of a single solvent to each vial (e.g., 1.0 mL).
-
Dissolution: Vigorously mix each vial using a vortex mixer. If necessary, use an ultrasonic bath to aid dissolution.[4][5] Allow the vials to sit at a constant temperature for several hours (or overnight) to reach equilibrium.
-
Solubility Classification: Observe each vial and classify the solubility. A simple binary classification is often sufficient:
-
"Good" (Score = 1): The solute is completely dissolved, forming a clear solution.
-
"Bad" (Score = 0): The solute is partially dissolved or remains as a solid precipitate.
-
-
Data Analysis:
-
Enter the list of solvents and their corresponding scores (1 or 0) into the HSP software.
-
The software will calculate the center of a sphere in 3D Hansen space (δD, δP, δH) that best encloses all the "good" solvents while excluding the "bad" solvents.
-
The coordinates of the center of this sphere represent the Hansen Solubility Parameters of the solute.
-
Protocol 2: Preparation of In Vivo Vehicle Formulations
The following protocols are for preparing solutions of at least 2.08 mg/mL for research use.[1]
A. PEG300/Tween-80/Saline Formulation
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix.
B. SBE-β-CD/Saline Formulation
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
Mix thoroughly until a clear solution is formed.
Application Workflow: Role in Oligonucleotide Synthesis
This compound is designed specifically for use as a monomer in solid-phase phosphoramidite chemistry for synthesizing DNA strands. The TBDMS group on the 5'-hydroxyl is a temporary protecting group removed at the start of each coupling cycle, while the N4-benzoyl group is a base-protecting group that remains until the final deprotection step. The compound's solubility in the synthesis solvent (typically acetonitrile) is paramount for efficient coupling.
The following diagram illustrates the standard cycle of solid-phase oligonucleotide synthesis where this building block is incorporated.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Conclusion
This compound is a key reagent in nucleic acid chemistry, whose utility is fundamentally linked to its solubility characteristics. It exhibits excellent solubility in DMSO, making it suitable for preparing high-concentration stock solutions. While specific Hansen Solubility Parameters have not been published, this guide provides the established experimental framework for their determination, empowering researchers to systematically predict and optimize solvent systems for synthesis, purification, and formulation. The provided protocols and workflow diagrams offer a practical reference for the effective use of this important synthetic building block.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 修饰核苷 | MCE [medchemexpress.cn]
- 4. N4-BENZOYL-5'-O-TERT-BUTYLDIMETHYLSILYL-2'-DEOXYCYTIDINE CAS#: 51549-36-1 [m.chemicalbook.com]
- 5. N4-BENZOYL-5'-O-TERT-BUTYLDIMETHYLSILYL-2'-DEOXYCYTIDINE | 51549-36-1 [amp.chemicalbook.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
Navigating the Stability Landscape of Silyl-Protected Nucleosides: A Technical Guide
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful nucleoside and nucleotide chemistry. Among these, silyl ethers are workhorses for the temporary protection of hydroxyl groups, offering a tunable range of stability and ease of removal. However, their successful application hinges on a thorough understanding of their storage and stability characteristics. Premature cleavage or unexpected migration of silyl groups can lead to side reactions, impurities, and overall failure of a synthetic route. This in-depth technical guide provides a comprehensive overview of the core principles governing the stability of silyl-protected nucleosides, supported by quantitative data, detailed experimental protocols, and logical workflows to aid in the selection and handling of these critical intermediates.
The Silyl Protecting Group Armory: A Spectrum of Stability
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater stability by impeding the approach of reagents that would cleave the silicon-oxygen bond. The most commonly employed silyl protecting groups for nucleosides, in increasing order of stability, include:
-
Trimethylsilyl (TMS): Highly labile and sensitive to mild acidic conditions and even chromatography on silica gel. It is typically used for transient protection.
-
Triethylsilyl (TES): More stable than TMS but still relatively easy to remove.
-
tert-Butyldimethylsilyl (TBDMS or TBS): A widely used protecting group that offers a good balance of stability and ease of removal. It is stable to a broad range of reaction conditions.
-
Triisopropylsilyl (TIPS): A very sterically hindered group, providing high stability to both acidic and basic conditions. It is often employed for the selective protection of primary alcohols.
-
tert-Butyldiphenylsilyl (TBDPS): Extremely stable to acidic conditions due to its significant steric bulk, often surpassing the stability of TIPS under these conditions.
A more recent and highly valuable protecting group in RNA synthesis is the [(triisopropylsilyl)oxy]methyl (TOM) group. This group exhibits high stability to all reaction conditions typically applied during oligonucleotide assembly and is resistant to the basic and weakly acidic conditions that can trouble other silyl ethers. A key advantage of the TOM group is its prevention of the 2'- to 3'-silyl migration that can be a significant issue with groups like TBDMS.
Quantitative Stability Data: A Comparative Analysis
The selection of an appropriate silyl protecting group requires a quantitative understanding of its lability under various conditions. The following tables summarize the relative stability of common silyl ethers in acidic and basic media.
Table 1: Relative Stability of Silyl Ethers to Acid-Catalyzed Hydrolysis
| Silyl Ether | Relative Rate of Cleavage |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Table 2: Relative Stability of Silyl Ethers to Base-Catalyzed Hydrolysis
| Silyl Ether | Relative Rate of Cleavage |
| TMS | 1 |
| TES | 10-100 |
| TBDMS | ~20,000 |
| TBDPS | ~20,000 |
| TIPS | 100,000 |
It is important to note that these are relative rates and the absolute rate of cleavage will depend on the specific substrate, solvent, temperature, and reagent used.
Silyl Group Migration: A Potential Pitfall
A significant challenge in the chemistry of ribonucleosides is the potential for silyl group migration between the 2'- and 3'-hydroxyl groups. This isomerization can lead to a mixture of products and complicate purification and subsequent reactions. The migration is often catalyzed by basic conditions and can also occur on silica gel surfaces. The use of more sterically hindered silyl groups can reduce the rate of migration. As previously mentioned, the TOM protecting group is designed to prevent this migration.
Experimental Protocols for Stability Assessment
A robust assessment of the stability of a silyl-protected nucleoside is crucial for process development and ensuring the quality of synthetic intermediates. This typically involves forced degradation studies and the use of stability-indicating analytical methods.
Protocol 1: Forced Degradation Study of a Silyl-Protected Nucleoside
Objective: To evaluate the stability of a silyl-protected nucleoside under various stress conditions to identify potential degradation pathways and products.
Materials:
-
Silyl-protected nucleoside
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer component for HPLC)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of the silyl-protected nucleoside in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
At various time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At various time points, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the solid sample in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
At various time points, dissolve the solid in the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a solution of the silyl-protected nucleoside to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis (Stability-Indicating Method):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to separate the parent compound from all degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nucleoside and potential degradation products absorb (e.g., 260 nm).
-
Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point under each stress condition.
-
Protocol 2: Analysis of Silyl Group Migration by NMR Spectroscopy
Objective: To monitor the potential for 2' to 3' silyl group migration in a ribonucleoside protected at the 2'-hydroxyl position.
Materials:
-
2'-O-Silyl-protected ribonucleoside
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
-
Basic catalyst (optional, for accelerated study, e.g., a small amount of triethylamine)
Methodology:
-
Sample Preparation: Dissolve a known amount of the 2'-O-silyl-protected ribonucleoside in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the sample at time zero. Pay close attention to the chemical shifts and coupling constants of the sugar protons (H1', H2', H3'). The chemical shift of the proton attached to the carbon bearing the silyl group will be characteristic.
-
Incubation: Store the NMR tube under the desired conditions (e.g., room temperature or elevated temperature). If an accelerated study is desired, a catalytic amount of a base like triethylamine can be added.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every few hours or days, depending on the expected rate of migration).
-
Data Analysis:
-
Monitor the appearance of a new set of signals corresponding to the 3'-O-silyl isomer. The H2' and H3' protons will have different chemical shifts and coupling patterns in the 3'-isomer compared to the 2'-isomer.
-
Integrate the signals corresponding to the 2'- and 3'-isomers to determine their relative ratio at each time point. This will allow for the calculation of the rate of isomerization under the studied conditions.
-
Visualizing Workflows and Logical Relationships
The selection of an appropriate silyl protecting group and the assessment of its stability are critical decision-making processes in synthetic chemistry. The following diagrams, generated using the DOT language, illustrate these workflows.
Caption: Workflow for selecting an appropriate silyl protecting group.
Methodological & Application
Synthesis of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine, a crucial protected nucleoside intermediate in the chemical synthesis of oligonucleotides. The protocols outlined below are based on established methodologies for the selective protection of nucleosides, ensuring a reproducible and efficient synthesis.
Introduction
The synthesis of modified oligonucleotides for therapeutic and diagnostic applications requires the use of protected nucleoside phosphoramidites. This compound is a key building block where the 5'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group, and the exocyclic amino group of the cytosine base is protected by a benzoyl group. This differential protection strategy allows for the selective reaction at the 3'-hydroxyl group during solid-phase oligonucleotide synthesis. The TBDMS group offers the advantage of being removable under conditions that do not affect the benzoyl or other protecting groups, providing flexibility in synthetic strategies.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process starting from 2'-deoxycytidine. The first step involves the selective silylation of the primary 5'-hydroxyl group, followed by the benzoylation of the N4-amino group of the cytosine base.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5'-O-TBDMS-2'-deoxycytidine
This protocol describes the selective protection of the 5'-hydroxyl group of 2'-deoxycytidine using tert-butyldimethylsilyl chloride.
Materials:
-
2'-deoxycytidine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2'-deoxycytidine (1 equivalent) in anhydrous pyridine.
-
Add imidazole (2.5 equivalents).
-
To this solution, add a solution of TBDMS-Cl (1.1 equivalents) in pyridine dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 9:1 v/v).
-
Upon completion, quench the reaction by adding a few milliliters of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford 5'-O-TBDMS-2'-deoxycytidine as a white solid.
Step 2: Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
This protocol details the benzoylation of the N4-amino group of the cytosine base in 5'-O-TBDMS-2'-deoxycytidine.
Materials:
-
5'-O-TBDMS-2'-deoxycytidine
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5'-O-TBDMS-2'-deoxycytidine (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add benzoyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature for an additional 4-6 hours.
-
Monitor the reaction by TLC (DCM:MeOH, e.g., 95:5 v/v).
-
Once the reaction is complete, quench it by the slow addition of water.
-
Remove the pyridine by evaporation under reduced pressure.
-
Dissolve the residue in dichloromethane and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) to yield 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine as a white foam.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
Data Presentation
The following tables summarize the typical quantitative data for each synthetic step.
Table 1: Reaction Parameters for the Synthesis of 5'-O-TBDMS-2'-deoxycytidine
| Parameter | Value |
| Starting Material | 2'-deoxycytidine |
| Reagents | TBDMS-Cl, Imidazole |
| Solvent | Anhydrous Pyridine |
| Molar Ratio (SM:TBDMS-Cl:Imidazole) | 1 : 1.1 : 2.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Purification Method | Silica Gel Column Chromatography |
| Typical Yield | 85 - 95% |
Table 2: Reaction Parameters for the Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
| Parameter | Value |
| Starting Material | 5'-O-TBDMS-2'-deoxycytidine |
| Reagent | Benzoyl Chloride |
| Solvent | Anhydrous Pyridine |
| Molar Ratio (SM:Benzoyl Chloride) | 1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 6 - 10 hours |
| Purification Method | Silica Gel Column Chromatography |
| Typical Yield | 80 - 90% |
Note: Yields are indicative and may vary depending on the reaction scale and purity of reagents.
Conclusion
The protocols described provide a reliable method for the synthesis of this compound. The selective protection of the 5'-hydroxyl group followed by N4-benzoylation is a robust strategy that can be implemented in a standard organic synthesis laboratory. The resulting protected nucleoside is suitable for further conversion into a phosphoramidite and subsequent use in automated oligonucleotide synthesis. Careful monitoring of the reaction progress and efficient purification are key to obtaining a high yield of the desired product.
Protocol for Incorporating Modified Cytidine into Oligonucleotides: Application Notes for Researchers and Drug Development Professionals
Abstract
The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. Modified oligonucleotides offer enhanced properties such as increased nuclease resistance, improved binding affinity, and altered immunological responses, making them invaluable tools for antisense applications, siRNA therapeutics, and diagnostics. This document provides a detailed protocol for the incorporation of modified cytidine analogues into oligonucleotides using automated solid-phase phosphoramidite chemistry. It covers the entire workflow from synthesis to purification and analysis, with a focus on quantitative data and troubleshooting for researchers, scientists, and drug development professionals.
Introduction
Standard phosphoramidite chemistry is a robust and highly efficient method for the automated synthesis of oligonucleotides.[1] This technique allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support.[2] The incorporation of modified nucleosides, such as derivatives of cytidine, requires special consideration to ensure high coupling efficiency and to prevent degradation of the modification during the synthesis and deprotection steps.[3]
Commonly used modified cytidines include N4-acetylcytidine, 5-methylcytidine, and pseudouridine (an isomer of uridine, but often discussed in the context of modified pyrimidines). These modifications can significantly impact the biological and biophysical properties of the resulting oligonucleotide. For instance, N4-acetylcytidine has been shown to increase the thermal stability of RNA duplexes.[4][5] 5-methylcytidine is a key epigenetic marker and can also enhance duplex stability.[6]
This application note provides detailed experimental protocols, quantitative data for expected outcomes, and troubleshooting guidance for the successful synthesis of oligonucleotides containing modified cytidines.
Materials and Reagents
-
Phosphoramidites:
-
Standard DNA/RNA phosphoramidites (A, G, C, T/U)
-
Modified Cytidine Phosphoramidites (e.g., N4-acetyl-dC, 5-Me-dC)
-
-
Solid Support: Controlled Pore Glass (CPG) or Polystyrene functionalized with the initial nucleoside.
-
Synthesis Reagents (Anhydrous):
-
Acetonitrile
-
Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator (e.g., 5-Ethylthio-1H-tetrazole, 4,5-Dicyanoimidazole)[7]
-
Capping Solution A (e.g., Acetic Anhydride/Lutidine/THF)
-
Capping Solution B (e.g., N-Methylimidazole/THF)
-
Oxidizing Solution (e.g., Iodine in THF/Water/Pyridine)
-
-
Deprotection Reagents:
-
Ammonium Hydroxide (concentrated)
-
Methylamine/Ammonium Hydroxide (AMA)
-
Potassium Carbonate in Methanol (for sensitive modifications)[8]
-
-
Purification Supplies:
-
HPLC system (Reversed-Phase and/or Ion-Exchange columns)
-
Polyacrylamide gels and electrophoresis apparatus
-
-
Analytical Instruments:
-
UV-Vis Spectrophotometer
-
LC-MS or MALDI-TOF Mass Spectrometer
-
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer, which follows a cyclical four-step process for each nucleotide addition.[9]
Workflow Diagram:
Protocol Steps:
-
Preparation:
-
Dissolve standard and modified phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1-0.15 M.[10]
-
Install all reagent bottles on the synthesizer and prime the lines.
-
Load the appropriate solid support column (e.g., 1 µmol scale) into the synthesizer.
-
-
Synthesis Cycle: The synthesizer will execute the following steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using an acidic solution (e.g., 3% TCA in DCM). The amount of released DMT cation can be measured spectrophotometrically to monitor coupling efficiency in real-time.[11]
-
Coupling: The phosphoramidite of the next nucleotide (standard or modified) is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Standard coupling times are typically 30-60 seconds, but may need to be extended to 5-12 minutes for sterically hindered or less reactive modified phosphoramidites to ensure high efficiency.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutations (n-1 sequences).[12]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on ("DMT-on") to aid in purification.
Deprotection and Cleavage
The choice of deprotection strategy is critical, especially for oligonucleotides containing sensitive modifications like N4-acetylcytidine.[3]
Standard Deprotection (for stable modifications like 5-methylcytidine):
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate at 55°C for 8-12 hours.
-
Cool the vial, centrifuge, and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
Mild Deprotection (for sensitive modifications like N4-acetylcytidine):
-
Option 1: AMA (Ammonium Hydroxide/Methylamine):
-
Add 1 mL of a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Incubate at 65°C for 10-15 minutes.[13]
-
Cool and evaporate to dryness.
-
-
Option 2: Potassium Carbonate in Methanol (Ultra-Mild):
Purification
Purification is necessary to remove truncated sequences (n-1, n-2, etc.) and other impurities.[14]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: Separates the full-length "DMT-on" oligonucleotide from shorter "DMT-off" failure sequences based on the hydrophobicity of the DMT group.[5]
-
Procedure:
-
Reconstitute the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M Triethylammonium Acetate).
-
Inject the sample onto a C18 column.
-
Elute with a gradient of acetonitrile in the mobile phase.
-
Collect the peak corresponding to the DMT-on product.
-
Remove the DMT group by treating with 80% acetic acid, then desalt.
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Principle: Separates oligonucleotides based on size with single-base resolution.
-
Procedure:
-
Denature the oligonucleotide sample in a formamide-containing loading buffer.
-
Run the sample on a denaturing polyacrylamide gel.
-
Visualize the bands by UV shadowing.
-
Excise the band corresponding to the full-length product.
-
Elute the oligonucleotide from the gel slice and desalt.
-
Analysis and Quality Control
UV-Vis Spectrophotometry:
-
Used to quantify the final yield of the purified oligonucleotide by measuring the absorbance at 260 nm (A260). The yield in nanomoles (nmol) can be calculated from the optical density (OD) units.[15]
Mass Spectrometry (LC-MS or MALDI-TOF):
-
Confirms the identity and purity of the final product by verifying its molecular weight.[16][17]
-
Expected Mass: The expected mass is calculated based on the sequence and the molecular weight of the modified cytidine. For example:
-
Standard dC: ~289.2 g/mol (as part of a chain)
-
5-Me-dC: ~303.2 g/mol (as part of a chain)
-
N4-acetyl-dC: ~331.2 g/mol (as part of a chain)
-
Quantitative Data and Expected Results
The success of incorporating modified cytidines can be evaluated by coupling efficiency, final yield, purity, and the effect of the modification on the oligonucleotide's properties.
Table 1: Typical Coupling Efficiencies
| Phosphoramidite Type | Average Coupling Efficiency (%) | Notes |
| Standard DNA (A, G, C, T) | >99% | Highly efficient under standard conditions.[18] |
| Standard RNA (A, G, C, U) | 98-99% | Slightly lower than DNA due to the 2'-hydroxyl protecting group. |
| 5-Methyl-dC | >98.5% | Generally couples with high efficiency, similar to standard dC. |
| N4-Acetyl-dC | >98% | May require slightly longer coupling times for optimal efficiency. |
| Pseudouridine | >98% | Generally couples well with standard protocols. |
| Sterically Hindered Mods | 90-95% | May exhibit lower coupling efficiencies and require optimization.[17] |
Table 2: Estimated Final Yield of a 20-mer Oligonucleotide (1 µmol scale)
| Modification Status | Purification Method | Typical Yield (OD A260) | Typical Yield (nmol) |
| Unmodified | Desalted | 60-100 | 250-400 |
| Unmodified | HPLC Purified | 20-40 | 80-160 |
| Single Modified Cytidine | HPLC Purified | 15-30 | 60-120 |
| Multiple Modifications | HPLC Purified | 5-20 | 20-80 |
Note: Yields are highly dependent on sequence, length, and the specific modifications. Longer oligonucleotides and those with multiple modifications will generally have lower yields.[19][20]
Table 3: Effect of Modified Cytidines on Duplex Thermal Stability (ΔTm)
| Modification | Sequence Context | ΔTm (°C) per modification | Reference |
| 5-Methyl-dC | C-G pair in DNA | +0.5 to +1.5 | [6] |
| N4-Acetyl-rC | C-G pair in RNA | +1.7 | [5] |
| Pseudouridine (Ψ) | Ψ-A pair in RNA | +1.0 to +2.5 | [21] |
ΔTm is the change in melting temperature compared to an unmodified duplex.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Wet reagents (acetonitrile, phosphoramidites) - Degraded phosphoramidite or activator - Insufficient coupling time for modified base | - Use fresh, anhydrous reagents. Store over molecular sieves.[3] - Replace reagents with new lots. - Increase coupling time for the modified phosphoramidite (e.g., to 5-10 minutes).[11] |
| Low Final Yield | - Low overall coupling efficiency - Loss during purification steps - Incomplete deprotection | - Perform a trityl cation assay to monitor step-wise efficiency.[11] - Optimize purification protocols to minimize sample loss. - Ensure appropriate deprotection conditions and time for all protecting groups. |
| Unexpected Mass in MS | - Incomplete deprotection (e.g., residual benzoyl or acetyl groups) - Modification of bases during deprotection (e.g., transamination with methylamine) - Deletion or addition of nucleotides | - Extend deprotection time or use stronger/different deprotection reagents. - Use milder deprotection conditions (e.g., K2CO3/MeOH) for sensitive modifications.[8] - Review synthesis report for coupling failures; optimize capping step. |
| Low Purity by HPLC | - High proportion of failure sequences (n-1) - Co-elution of impurities with the full-length product | - Optimize coupling and capping steps. - Use an orthogonal purification method (e.g., Ion-Exchange HPLC) or adjust the HPLC gradient.[22] |
Visualization of Key Components
Conclusion
The incorporation of modified cytidines into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. Successful synthesis relies on the use of high-quality reagents, optimized protocols, and appropriate deprotection and purification methods tailored to the specific modification. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can confidently produce high-purity modified oligonucleotides for a wide range of applications. Careful analysis by mass spectrometry and HPLC is essential to ensure the integrity of the final product.
References
- 1. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Oligonucleotide Purification [sigmaaldrich.com]
- 15. Oligonucleotide Analyzer / Calculator [biosyn.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. Oligo Calculators | Thermo Fisher Scientific - US [thermofisher.com]
- 20. A mass spectrometry-based method for direct determination of pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in Phosphoramidite Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-tert-butyldimethylsilyl (TBDMS)-N4-Benzoyl-2'-deoxycytidine is a modified phosphoramidite building block utilized in the chemical synthesis of oligonucleotides. The strategic placement of the TBDMS protecting group on the 5'-hydroxyl position offers an alternative to the standard dimethoxytrityl (DMT) group for specific applications, while the benzoyl group provides robust protection for the exocyclic amine of cytosine during synthesis. This document provides detailed application notes and protocols for the synthesis of the phosphoramidite, its incorporation into oligonucleotides via solid-phase synthesis, and subsequent deprotection and purification procedures.
The use of a 5'-silyl ether, such as TBDMS, in conjunction with standard phosphoramidite chemistry allows for orthogonal deprotection strategies, which can be advantageous when acid-sensitive modifications are present in the oligonucleotide sequence. While less common than the 5'-DMT approach, 5'-silyl protection is a valuable tool in the synthesis of complex and highly modified oligonucleotides.[1]
Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine-3'-CE Phosphoramidite
The synthesis of the target phosphoramidite can be achieved through a multi-step process starting from 2'-deoxycytidine. The following protocol is adapted from procedures for similar modified nucleosides.[2]
Protocol 1: Synthesis of the Phosphoramidite Monomer
-
5'-O-TBDMS Protection:
-
Dissolve 2'-deoxycytidine in anhydrous pyridine.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) in a slight molar excess.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the resulting 5'-O-TBDMS-2'-deoxycytidine by silica gel chromatography.
-
-
N4-Benzoylation:
-
Co-evaporate the 5'-O-TBDMS-2'-deoxycytidine with anhydrous pyridine.
-
Dissolve the dried product in anhydrous pyridine and cool in an ice bath.
-
Add benzoyl chloride dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with methanol.
-
Extract the product with an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N4-Benzoyl-5'-O-TBDMS-2'-deoxycytidine.[3]
-
-
3'-O-Phosphitylation:
-
Dissolve the N4-Benzoyl-5'-O-TBDMS-2'-deoxycytidine in anhydrous dichloromethane under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for 1-2 hours.
-
Dilute the reaction mixture with dichloromethane and wash with a cold saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the final 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine-3'-CE phosphoramidite.
-
| Step | Key Reagents | Typical Yield |
| 5'-O-TBDMS Protection | 2'-deoxycytidine, TBDMS-Cl, Pyridine | > 90% |
| N4-Benzoylation | Benzoyl Chloride, Pyridine | 85-95% |
| 3'-O-Phosphitylation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | 80-90% |
Table 1: Summary of synthetic steps and typical yields for the phosphoramidite monomer.
Caption: Synthesis pathway for the target phosphoramidite.
Solid-Phase Oligonucleotide Synthesis
The synthesized phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA synthesizer. The key difference from conventional synthesis is the deprotection of the 5'-hydroxyl group, which requires a fluoride source instead of an acid.
Protocol 2: Automated Solid-Phase Synthesis
-
Preparation: Dissolve the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install on a designated port on the DNA synthesizer.
-
Synthesis Cycle:
-
5'-Deprotection (Detritylation): For standard DMT-protected monomers, use a solution of trichloroacetic acid in dichloromethane. For the 5'-TBDMS-protected monomer, a separate deprotection step using a fluoride source would be required if it were the first nucleoside on the support (not typical). In a growing chain, the 5'-deprotection will be of the preceding DMT-protected nucleotide.
-
Coupling: The 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite is activated with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. A coupling time of 3-6 minutes is recommended for modified phosphoramidites.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in water/pyridine/THF.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent monomer in the desired sequence.
| Parameter | Condition |
| Phosphoramidite Conc. | 0.1 M in anhydrous acetonitrile |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) |
| Coupling Time | 3-6 minutes |
| Capping Reagent | Acetic Anhydride / N-Methylimidazole |
| Oxidizing Reagent | Iodine solution |
Table 2: Recommended conditions for solid-phase synthesis.
Caption: Standard phosphoramidite synthesis cycle.
Deprotection and Purification
A two-step deprotection process is required to remove the benzoyl, cyanoethyl, and TBDMS protecting groups and to cleave the oligonucleotide from the solid support.
Protocol 3: Oligonucleotide Deprotection
Step 1: Base and Phosphate Deprotection & Cleavage
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add a solution of concentrated ammonium hydroxide/ethanol (3:1 v/v) or aqueous methylamine.[5]
-
Seal the vial tightly and heat at 55-65°C for the recommended time (see Table 3). This step cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.
-
Cool the vial, open carefully, and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Step 2: 5'-TBDMS Deprotection
-
Resuspend the dried, partially deprotected oligonucleotide in a fluoride-containing solution.
-
Incubate at the recommended temperature and time (see Table 3).
-
Quench the reaction and desalt the oligonucleotide using size-exclusion chromatography or ethanol precipitation.
| Reagent | Conditions | Groups Removed |
| Conc. NH4OH/Ethanol (3:1) | 55°C, 8-12 hours | Benzoyl, Cyanoethyl, Cleavage from support |
| 40% Aqueous Methylamine | 65°C, 10-15 minutes | Benzoyl, Cyanoethyl, Cleavage from support |
| 1M TBAF in THF | Room Temp, 12-24 hours | TBDMS |
| Triethylamine trihydrofluoride | 65°C, 1.5 hours | TBDMS |
Table 3: Common deprotection reagents and conditions.[5]
References
- 1. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine | 51549-36-1 | NB08718 [biosynth.com]
- 4. glenresearch.com [glenresearch.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for the Deprotection of TBDMS and Benzoyl Groups in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostics. The process relies on the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases, sugar moieties, and phosphate backbone. Among the most widely employed protecting groups are the tert-butyldimethylsilyl (TBDMS) group for the 2'-hydroxyl of ribonucleosides and the benzoyl (Bz) group for the exocyclic amines of certain nucleobases (adenine and cytosine).[1][2] The successful synthesis of high-purity oligonucleotides hinges on the efficient and clean removal of these protecting groups post-synthesis.
This document provides detailed application notes and experimental protocols for the deprotection of TBDMS and benzoyl groups in synthetic oligonucleotides. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate deprotection strategies for their specific applications, ensuring high yield and purity of the final product.
Deprotection Strategies: An Overview
The removal of TBDMS and benzoyl protecting groups is typically achieved through a two-step process:
-
Base-Mediated Deprotection: This initial step utilizes a basic solution to cleave the oligonucleotide from the solid support and remove the acyl protecting groups from the nucleobases, such as the benzoyl group. Common reagents for this step include ammonium hydroxide, aqueous methylamine, or a mixture of both (AMA).[3][4][5] The lability of the benzoyl group is dependent on the strength and composition of the basic solution.[1][6]
-
Fluoride-Mediated Desilylation: Following the removal of base-labile protecting groups, the TBDMS groups are cleaved from the 2'-hydroxyl positions using a fluoride-containing reagent.[2] Tetrabutylammonium fluoride (TBAF) and triethylamine trihydrofluoride (TEA·3HF) are the most common reagents for this purpose.[2][3] The choice of fluoride reagent can impact the efficiency and cleanliness of the reaction.[2]
An orthogonal protection strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others, is crucial for the successful synthesis of complex oligonucleotides, particularly RNA.[7][8]
Quantitative Data on Deprotection Conditions
The efficiency of deprotection and the integrity of the oligonucleotide product are highly dependent on the reagents, temperature, and reaction time. The following tables summarize quantitative data and key considerations for various deprotection protocols.
Table 1: Deprotection of Benzoyl (Bz) Groups
| Deprotection Reagent | Temperature (°C) | Time | Notes |
| Ammonium hydroxide/Ethanol (3:1 v/v) | 55 | 12-16 hours | Standard condition, but prolonged exposure can lead to some TBDMS group loss.[2][9] |
| 40% Aqueous Methylamine (MA) | 65 | 10 minutes | Significantly faster than ammonium hydroxide.[2] Requires the use of N4-acetyl cytidine to prevent transamination.[2] |
| Ammonium hydroxide/Methylamine (AMA) (1:1 v/v) | 65 | 10 minutes | "UltraFast" deprotection.[3][5] Compatible with acetyl-protected cytosine (Ac-C).[3] |
| Ethanolic Methylamine (EMAM) | Room Temp. | 2-4 hours | A milder alternative, often used for longer oligonucleotides.[3][10] |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | "UltraMild" condition for very sensitive modifications, used with labile base protecting groups like phenoxyacetyl (PAC).[5][11] |
Table 2: Deprotection of TBDMS Groups
| Deprotection Reagent | Solvent | Temperature (°C) | Time | Notes |
| 1.0 M Tetrabutylammonium Fluoride (TBAF) | THF | Room Temp. | 24 hours | Effective but can be sensitive to water content, which may affect performance.[2][3] Limited solubility for longer RNA strands.[2] |
| Triethylamine Trihydrofluoride (TEA·3HF) | Neat or DMF | 55-65 | 1-2.5 hours | A more reliable alternative to TBAF, less sensitive to water.[2][3][12] Can be used in polar aprotic solvents to improve solubility.[2] |
| Ammonium Fluoride (NH₄F) | - | - | - | Applicable for fully protected "RNA only" substrates under mild conditions.[12][13] |
| Potassium Fluoride (KF) | - | - | - | Suitable for "mixed RNA/non-RNA" substrates under mild conditions.[12][13] |
| Acetic Acid (dilute) / HCl (0.01 M) | Aqueous | - | - | An alternative mild acidic condition for TBDMS removal.[12] |
Experimental Protocols
The following are detailed protocols for the deprotection of oligonucleotides containing TBDMS and benzoyl protecting groups.
Protocol 1: Standard Deprotection using Ammonium Hydroxide/Ethanol and TBAF
This protocol is a widely used standard method for the deprotection of RNA oligonucleotides.
Materials:
-
Oligonucleotide synthesized on solid support
-
Concentrated Ammonium Hydroxide (28-30%)
-
Ethanol (200 proof)
-
1.0 M Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF)
-
50 mM Triethylammonium Bicarbonate (TEAB)
-
Screw-cap vials
-
Heating block
-
SpeedVac or centrifugal evaporator
Procedure:
Part A: Base Deprotection and Cleavage from Support
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Prepare a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.
-
Add 1 mL of the ammonium hydroxide/ethanol mixture to the vial.
-
Seal the vial tightly and incubate at 55°C for 12-16 hours.
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of 50% ethanol, and combine the supernatant with the previous collection.
-
Dry the combined supernatant completely using a SpeedVac.
Part B: TBDMS Deprotection
-
To the dried oligonucleotide pellet, add 1 mL of 1.0 M TBAF in THF.
-
Incubate the mixture at room temperature for 24 hours with gentle agitation.
-
Quench the reaction by adding 9 mL of 50 mM TEAB.
-
The deprotected oligonucleotide is now ready for desalting or purification.
Protocol 2: "UltraFast" Deprotection using AMA and TEA·3HF
This protocol offers a significantly reduced deprotection time and is suitable for high-throughput applications. This method requires the use of acetyl-protected cytosine (Ac-C) during synthesis.[3]
Materials:
-
Oligonucleotide synthesized on solid support (with Ac-C)
-
40% (w/v) Aqueous Methylamine
-
Concentrated Ammonium Hydroxide (28-30%)
-
Triethylamine Trihydrofluoride (TEA·3HF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
-
3 M Sodium Acetate
-
n-Butanol
-
70% Ethanol
-
Screw-cap vials
-
Heating block
-
SpeedVac or centrifugal evaporator
Procedure:
Part A: Base Deprotection and Cleavage from Support
-
Transfer the solid support to a screw-cap vial.
-
Prepare the AMA reagent by mixing equal volumes of 40% aqueous methylamine and concentrated ammonium hydroxide.
-
Add 1 mL of the AMA reagent to the vial.
-
Seal the vial tightly and heat at 65°C for 10 minutes.[3]
-
Cool the vial on ice and carefully open it.
-
Transfer the supernatant to a new tube.
-
Wash the support with 0.5 mL of water and combine the supernatants.
-
Dry the combined solution in a SpeedVac.
Part B: TBDMS Deprotection
-
Prepare the TEA·3HF deprotection solution: 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF.
-
Add 200 µL of the TEA·3HF solution to the dried oligonucleotide.
-
Incubate at 65°C for 1.5 hours.
-
Precipitate the deprotected oligonucleotide by adding 25 µL of 3 M sodium acetate and 1 mL of n-butanol.
-
Centrifuge to pellet the oligonucleotide, discard the supernatant.
-
Wash the pellet with 70% ethanol and dry.
-
Resuspend the deprotected oligonucleotide in an appropriate buffer.
Visualizing the Deprotection Workflow
The following diagrams illustrate the logical flow of the deprotection protocols.
Caption: General workflow for oligonucleotide deprotection.
Conclusion
The choice of deprotection strategy for TBDMS and benzoyl groups has a profound impact on the yield and purity of synthetic oligonucleotides. While traditional methods using ammonium hydroxide and TBAF are well-established, faster and milder protocols utilizing reagents like AMA and TEA·3HF offer significant advantages, particularly for high-throughput synthesis and for oligonucleotides containing sensitive modifications. Careful consideration of the oligonucleotide sequence, desired purity, and available resources is essential for selecting the optimal deprotection protocol. The methods and data presented in these application notes provide a comprehensive guide for achieving successful and efficient deprotection of synthetic oligonucleotides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Oligonucleotides Containing Modified Cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. Modified cytidines, such as 5-methylcytidine, 5-hydroxymethylcytidine, and 5-formylcytidine, can enhance the nuclease resistance, binding affinity, and biological activity of oligonucleotides. However, these modifications also present unique challenges for purification. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of these modified oligonucleotides, ensuring the high purity required for demanding applications.
This document provides detailed application notes and protocols for the purification of oligonucleotides containing modified cytidines using two primary HPLC techniques: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).
Impact of Cytidine Modifications on HPLC Purification
The choice of HPLC method and the resulting separation are significantly influenced by the nature of the cytidine modification.
-
5-Methylcytidine (5-mC): The addition of a methyl group to the C5 position of cytidine increases the hydrophobicity of the nucleoside.[1] This increased hydrophobicity leads to a longer retention time in Reverse-Phase HPLC compared to its unmodified counterpart.[1] The overall charge of the oligonucleotide remains unchanged, so its behavior in Anion-Exchange HPLC is primarily determined by the total number of phosphate groups.
-
5-Hydroxymethylcytidine (5-hmC): The hydroxyl group makes this modification more polar than 5-methylcytidine. Its hydrophobicity is closer to that of unmodified cytidine. Therefore, its retention time in RP-HPLC will be shorter than that of a 5-mC-containing oligonucleotide of the same sequence.
-
5-Formylcytidine (5-fC): The formyl group is polar and can participate in hydrogen bonding. Oligonucleotides containing 5-fC are generally more polar than those with 5-mC and are readily purified by HPLC.[2][3]
-
5-Carboxylcytidine (5-caC): The carboxyl group is acidic and will be negatively charged at neutral or basic pH. This will slightly increase the overall negative charge of the oligonucleotide, potentially leading to a slightly later elution in AEX-HPLC compared to an oligonucleotide of the same length with only phosphate charges. In RP-HPLC, the increased polarity will lead to earlier elution.
Experimental Workflow
The general workflow for the purification of modified oligonucleotides is outlined below.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Syntheses of 5-Formyl- and 5-Carboxyl-dC Containing DNA Oligos as Potential Oxidation Products of 5-Hydroxymethylcytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis and mutagenicity of oligonucleotides containing 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified oligonucleotides are at the forefront of therapeutic innovation, offering targeted approaches to treat a wide range of diseases by modulating gene expression.[1][2][3] Their development and large-scale production are critical for advancing these novel medicines from the laboratory to the clinic. These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of chemically modified oligonucleotides, addressing key methodologies, common modifications, and purification strategies.
Chemically modifying oligonucleotides is crucial to enhance their drug-like properties, including stability against nucleases, binding affinity to target sequences, and improved cellular uptake.[4][5] The phosphoramidite method, a gold standard in nucleic acid synthesis, has been adapted for the large-scale production of these modified molecules, primarily through solid-phase and, increasingly, liquid-phase synthesis techniques.[6][7][8][9]
Synthesis Methodologies
The large-scale synthesis of modified oligonucleotides predominantly relies on two primary methodologies: Solid-Phase Oligonucleotide Synthesis (SPOS) and Liquid-Phase Oligonucleotide Synthesis (LPOS). Both methods typically employ phosphoramidite chemistry due to its high coupling efficiency and adaptability to automation.[8][9][10]
Solid-Phase Oligonucleotide Synthesis (SPOS)
SPOS is the most established and widely used method for oligonucleotide synthesis.[6][7] The synthesis occurs on a solid support, typically controlled pore glass (CPG) or polystyrene beads, to which the initial nucleoside is attached.[6][7] The oligonucleotide chain is elongated in a stepwise manner through a series of four recurring chemical reactions: deblocking, coupling, capping, and oxidation.[6][8]
Advantages of SPOS:
-
High efficiency and well-established protocols.
-
Simplified purification of the growing chain as reagents and by-products are washed away at each step.
-
Amenable to full automation.[6]
Challenges of SPOS for Large-Scale Synthesis:
-
Scalability can be limited by the loading capacity of the solid support.
-
Higher consumption of reagents and solvents, leading to increased cost and environmental impact.
-
Potential for aggregation of longer oligonucleotide chains on the support.
Liquid-Phase Oligonucleotide Synthesis (LPOS)
LPOS has emerged as a promising alternative for large-scale production, addressing some of the limitations of SPOS. In LPOS, the synthesis is performed in solution with the growing oligonucleotide attached to a soluble support, such as polyethylene glycol (PEG).[9][11][12][13] Purification between steps is achieved by precipitation or filtration.[12]
Advantages of LPOS:
-
Greater scalability compared to SPOS.[14]
-
Potentially lower reagent consumption.
-
Homogeneous reaction conditions can lead to higher coupling efficiencies.
Challenges of LPOS:
-
Purification of the product at each step can be more complex than the simple washing in SPOS.
-
Requires careful optimization of precipitation and filtration steps to ensure high recovery.
Common Chemical Modifications
To enhance the therapeutic potential of oligonucleotides, various chemical modifications are introduced into their structure. These modifications can be categorized based on the part of the nucleotide they alter: the phosphate backbone, the sugar moiety, or the nucleobase.
| Modification Type | Examples | Purpose | Typical Coupling Efficiency | Reported Yield (for a 20-mer) |
| Phosphate Backbone | Phosphorothioate (PS) | Increased nuclease resistance, enhanced protein binding. | >98% | ~93-97% (after purification)[15] |
| Sugar Moiety | 2'-O-Methyl (2'-OMe) | Increased nuclease resistance, enhanced binding affinity to RNA targets. | >98% | High, often better than unmodified RNA.[16] |
| 2'-O-Methoxyethyl (2'-MOE) | Increased nuclease resistance, enhanced binding affinity, favorable pharmacokinetic properties. | High | Not explicitly quantified in the provided results. | |
| Locked Nucleic Acid (LNA) | Dramatically increases binding affinity and nuclease resistance. | High | Not explicitly quantified in the provided results. | |
| Nucleobase | 5-Methylcytosine | Increased thermal stability of the duplex, reduced immunogenicity. | High | Not explicitly quantified in the provided results. |
Note: Coupling efficiencies and yields can vary depending on the specific sequence, scale of synthesis, and purification methods.
Experimental Protocols
Protocol 1: Large-Scale Solid-Phase Synthesis of a Phosphorothioate Modified Oligonucleotide
This protocol outlines the general steps for synthesizing a phosphorothioate-modified oligonucleotide on an automated solid-phase synthesizer.
1. Solid Support Preparation:
- Start with a solid support (e.g., CPG) pre-loaded with the 3'-terminal nucleoside of the desired sequence. The loading capacity will depend on the desired scale of synthesis.
2. Synthesis Cycle (repeated for each nucleotide addition):
- Step 1: Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.
- Step 2: Coupling: Activate the desired phosphoramidite monomer (containing the next base in the sequence and the phosphorothioate modification) with an activator (e.g., 5-ethylthiotetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.[17] This reaction is typically carried out in an anhydrous solvent like acetonitrile. For modified phosphoramidites, a longer coupling time or a "double coupling" protocol may be employed to maximize efficiency.[18]
- Step 3: Sulfurization: Instead of oxidation, introduce sulfur to the newly formed phosphite triester linkage to create a phosphorothioate linkage. This is typically done using a sulfurizing agent like 3-amino-1,2,4-dithiazole-5-thione (ADTT).[19]
- Step 4: Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping reagent (e.g., a mixture of acetic anhydride and N-methylimidazole). This prevents the formation of deletion-mutant sequences.[7]
3. Cleavage and Deprotection:
- After the final synthesis cycle, cleave the oligonucleotide from the solid support using a concentrated solution of ammonium hydroxide.
- Concurrently, remove the protecting groups from the nucleobases and the phosphate backbone by heating the ammonium hydroxide solution.
4. Purification:
- Purify the crude oligonucleotide using High-Performance Liquid Chromatography (HPLC) to separate the full-length product from shorter failure sequences and other impurities.[20]
Protocol 2: HPLC Purification of Modified Oligonucleotides
This protocol provides a general guideline for the purification of modified oligonucleotides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Sample Preparation:
- After cleavage and deprotection, evaporate the ammonium hydroxide solution to obtain the crude oligonucleotide pellet.
- Dissolve the pellet in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA).
2. HPLC System and Column:
- Use an HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18). The choice of column and particle size will depend on the scale of purification.
3. Mobile Phases:
- Mobile Phase A: An aqueous buffer (e.g., 0.1 M TEAA, pH 7.0).
- Mobile Phase B: A mixture of the aqueous buffer and an organic solvent (e.g., acetonitrile).
4. Gradient Elution:
- Equilibrate the column with a low percentage of Mobile Phase B.
- Inject the dissolved crude oligonucleotide onto the column.
- Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. The hydrophobic full-length product will elute later than the more hydrophilic failure sequences. The gradient profile will need to be optimized based on the length and modifications of the oligonucleotide.
5. Fraction Collection and Desalting:
- Collect the fractions containing the main peak corresponding to the full-length product.
- Combine the pure fractions and remove the volatile buffer salts (e.g., TEAA) by lyophilization.
- Perform a final desalting step using a size-exclusion column or dialysis to obtain the final purified oligonucleotide in water or a desired buffer.
Visualizations
Mechanism of Action: Antisense Oligonucleotides (ASOs)
Caption: Mechanisms of action for antisense oligonucleotides (ASOs).
RNA Interference (RNAi) Pathway for siRNA
Caption: The RNA interference (RNAi) pathway for small interfering RNA (siRNA).
References
- 1. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
- 2. Antisense oligonucleotides: a novel Frontier in pharmacological strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA scale of synthesis and typical yeild [biosyn.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. atdbio.com [atdbio.com]
- 6. DNA-Oligonukleotid-Synthese [sigmaaldrich.com]
- 7. Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2024213870A1 - Liquid-phase process for preparing oligonucleotides - Google Patents [patents.google.com]
- 13. Phosphorothioate oligodeoxynucleotides: large-scale synthesis and analysis, impurity characterization, and the effects of phosphorus stereochemistry. | Semantic Scholar [semanticscholar.org]
- 14. RNA Oligos Oligonucleotides from Gene Link [genelink.com]
- 15. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
Applications in Antisense Oligonucleotide Development: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid molecules designed to bind to specific messenger RNA (mRNA) sequences.[1] This interaction with the target RNA can modulate protein expression through various mechanisms, offering a powerful therapeutic strategy for a wide range of diseases, particularly those with a genetic basis.[1][2] ASO-mediated therapies are engineered to target the molecular source of a disease, which can lead to a higher probability of success compared to treatments that address downstream symptoms.[1] The development of ASOs has been marked by significant advancements in chemical modifications to enhance their stability, binding affinity, and safety profile.[1]
Mechanisms of Action
ASOs primarily function through two main pathways: RNase H-mediated degradation and steric hindrance.
-
RNase H-mediated Degradation: Many ASOs are designed to form a DNA-RNA hybrid duplex with their target mRNA. This hybrid is recognized by the ubiquitous enzyme RNase H, which then cleaves the RNA strand, leading to the degradation of the mRNA and subsequent downregulation of the corresponding protein.[3]
-
Steric Blockade: Alternatively, ASOs can physically block or hinder the interaction of cellular machinery with the target RNA. This can be achieved by:
-
Translation Arrest: By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, ASOs can prevent the assembly of the ribosomal machinery, thereby inhibiting protein translation.[4][5]
-
Splicing Modulation: ASOs can be designed to bind to pre-mRNA splice sites, either blocking the recognition of an exon (exon skipping) or promoting the inclusion of a previously excluded exon. This can be used to correct splicing defects or to produce a modified, functional protein.[4][5]
-
Therapeutic Applications
ASO technology has shown immense promise in treating a variety of diseases, with several ASO-based drugs having received regulatory approval. Key therapeutic areas include:
-
Neurodegenerative and Neuromuscular Disorders: ASOs have demonstrated significant success in treating conditions like Spinal Muscular Atrophy (SMA) and Duchenne Muscular Dystrophy (DMD).[6][7] For diseases like Huntington's Disease, ASOs are being actively investigated in clinical trials to reduce the production of the toxic mutant huntingtin protein.[8][9]
-
Genetic and Rare Diseases: ASO therapies are particularly well-suited for rare genetic disorders with well-defined molecular targets. Conditions such as familial chylomicronemia syndrome (FCS) and hereditary transthyretin-mediated amyloidosis (hATTR) have seen the development of effective ASO treatments.[10][11]
-
Oncology: The ability of ASOs to target specific oncogenes makes them a promising therapeutic modality in cancer treatment. Research is ongoing to develop ASOs that can inhibit the expression of proteins involved in tumor growth and survival.[12]
Data Presentation
The following tables summarize quantitative data from clinical trials of several FDA-approved antisense oligonucleotide drugs, demonstrating their efficacy in treating various diseases.
| Drug Name (Brand Name) | Disease | Key Efficacy Endpoint | Results |
| Nusinersen (Spinraza) | Spinal Muscular Atrophy (SMA) | Improvement in Motor Function (HFMSE Score) | In children with later-onset SMA, mean HFMSE scores improved by 10.8 points from baseline to day 1,150 in Type II patients and by 1.8 points in Type III patients.[6] A meta-analysis in adolescents and adults showed a significant mean increase in HFMSE of 2.3 points at 18 months.[13] |
| Inotersen (Tegsedi) | Hereditary Transthyretin-Mediated Amyloidosis (hATTR) with Polyneuropathy | Change in modified Neuropathy Impairment Score +7 (mNIS+7) and Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN) Score | After 15 months, inotersen slowed the progression of polyneuropathy as measured by the mNIS+7 score and stabilized neuropathy-related quality of life compared to placebo.[14] |
| Patisiran (Onpattro) | Hereditary Transthyretin-Mediated Amyloidosis (hATTR) with Polyneuropathy | Change in modified Neuropathy Impairment Score +7 (mNIS+7) and Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN) Score | The APOLLO study demonstrated a statistically significant improvement in neurologic function and neuropathy-related quality of life with patisiran treatment compared to placebo.[14] An indirect comparison suggested patisiran had greater treatment effects on neuropathy and QoL than inotersen.[11] |
| Volanesorsen (Waylivra) | Familial Chylomicronemia Syndrome (FCS) | Percentage Reduction in Triglyceride Levels | In the APPROACH study, patients treated with volanesorsen achieved a 77% mean reduction in triglycerides from baseline after 3 months, compared to an 18% increase in the placebo group.[4][10] |
| Golodirsen (Vyondys 53) | Duchenne Muscular Dystrophy (DMD) | Increase in Dystrophin Production | Treatment with golodirsen resulted in a mean increase in dystrophin levels from 0.10% of normal at baseline to 1.02% of normal after at least 48 weeks of treatment.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Phosphoramidite Synthesis of Antisense Oligonucleotides
This protocol outlines the general steps for the chemical synthesis of ASOs using the phosphoramidite method on an automated solid-phase synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Nucleoside phosphoramidites (A, C, G, T with appropriate protecting groups)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (16% N-methylimidazole in THF)
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Preparation: Load the synthesizer with the CPG solid support column and the required phosphoramidite and reagent reservoirs.
-
Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with the deblocking solution. The orange color of the cleaved DMT cation can be used to monitor the reaction efficiency.[15] b. Coupling: Activate the next nucleoside phosphoramidite with the activator solution and couple it to the 5'-hydroxyl group of the growing oligonucleotide chain.[16] c. Capping: Acetylate any unreacted 5'-hydroxyl groups with the capping solution to prevent the formation of deletion mutants.[16] d. Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizing solution.[17]
-
Final Deblocking: After the final synthesis cycle, remove the terminal 5'-DMT group.
-
Cleavage and Deprotection: Cleave the synthesized ASO from the CPG solid support and remove the protecting groups from the phosphate backbone and nucleobases by treating with the cleavage and deprotection solution at an elevated temperature.[17]
-
Purification: Purify the full-length ASO from shorter sequences and other impurities using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Desalting and Quantification: Desalt the purified ASO and quantify its concentration using UV-Vis spectrophotometry.
Protocol 2: In Vitro Transfection of Antisense Oligonucleotides in Cultured Cells
This protocol describes a method for delivering ASOs into cultured mammalian cells using a cationic lipid-based transfection reagent.
Materials:
-
Cultured mammalian cells (e.g., HeLa, Neuro-2a)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Antisense oligonucleotide (ASO) stock solution (e.g., 10 µM in nuclease-free water)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Cationic lipid transfection reagent (e.g., DharmaFECT)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 200,000 cells per well).[18]
-
Preparation of Transfection Complexes: a. Tube 1 (ASO solution): Dilute the ASO stock solution in reduced-serum medium to the desired final concentration (e.g., 25-50 nM). Mix gently by pipetting. Incubate at room temperature for 5 minutes.[18] b. Tube 2 (Transfection reagent solution): Dilute the transfection reagent in reduced-serum medium according to the manufacturer's instructions. Mix gently and incubate at room temperature for 5 minutes.[18] c. Combine Solutions: Add the contents of Tube 1 to Tube 2, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow the formation of ASO-lipid complexes.[18]
-
Transfection: a. Aspirate the culture medium from the cells and wash once with PBS. b. Add fresh, antibiotic-free complete culture medium to each well. c. Add the ASO-lipid complex mixture dropwise to each well. d. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, harvest the cells to analyze the knockdown of the target mRNA (by qPCR) or protein (by Western blot).
Protocol 3: In Vivo Administration of Antisense Oligonucleotides in a Mouse Model
This protocol provides a general guideline for the systemic administration of ASOs to mice via intravenous injection.
Materials:
-
Antisense oligonucleotide (ASO) formulated in sterile, endotoxin-free saline or PBS
-
Mice (strain and age appropriate for the disease model)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
70% ethanol for disinfection
Procedure:
-
ASO Preparation: Prepare the ASO solution at the desired concentration for injection. The dosage will depend on the specific ASO and target tissue (a typical starting dose range is 3-30 mg/kg).[10]
-
Animal Handling: Acclimatize the mice to the experimental conditions. On the day of injection, weigh each mouse to calculate the precise injection volume.
-
Injection: a. Secure the mouse in a restrainer. b. Disinfect the injection site (e.g., tail vein) with 70% ethanol. c. Slowly inject the calculated volume of the ASO solution into the tail vein.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse reactions, such as changes in weight, behavior, or activity levels.
-
Sample Collection: At the desired time points after ASO administration, euthanize the mice and collect tissues of interest for analysis of target knockdown and any potential off-target effects. Tissues should be snap-frozen in liquid nitrogen or preserved in an RNA stabilization solution.[10]
Protocol 4: Quantitative PCR (qPCR) for Measuring mRNA Knockdown
This protocol describes the relative quantification of a target mRNA level after ASO treatment using a two-step RT-qPCR method.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or a probe-based detection system)
-
Forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from ASO-treated and control cells or tissues using a commercial RNA extraction kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers for the target or reference gene, and nuclease-free water. b. Add the cDNA template to the master mix. c. Run the qPCR reaction in a thermal cycler using an appropriate cycling program.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in both the ASO-treated and control samples. b. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and the control sample.
Protocol 5: Western Blot for Measuring Protein Reduction
This protocol outlines the steps for quantifying the reduction of a target protein following ASO treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the ASO-treated and control cells or tissues in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.[19]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control protein overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control and compare the levels between ASO-treated and control samples.
Protocol 6: Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Assessment
This protocol describes a sandwich ELISA for the quantification of a soluble biomarker in plasma or serum samples following ASO therapy.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the biomarker
-
Wash buffer
-
Blocking buffer
-
Standard protein (biomarker of interest)
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the standard protein to generate a standard curve. Dilute the plasma or serum samples as needed.
-
Coating (if not pre-coated): Coat the wells of a microtiter plate with the capture antibody and incubate overnight at 4°C. Wash the wells with wash buffer.[21]
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites. Wash the wells.[22]
-
Sample and Standard Incubation: Add the standards and samples to the appropriate wells and incubate for 2 hours at room temperature. Wash the wells.[21]
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature. Wash the wells.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. Wash the wells.
-
Substrate Reaction: Add the TMB substrate to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the biomarker in the samples.
Mandatory Visualizations
Caption: Mechanisms of Antisense Oligonucleotide Action.
Caption: Antisense Oligonucleotide Drug Development Workflow.
References
- 1. A Collection of Approved Antisense Therapeutic Drugs 2024 [biosyn.com]
- 2. Antisense oligonucleotides: a novel Frontier in pharmacological strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Volanesorsen and Triglyceride Levels in Familial Chylomicronemia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icer.org [icer.org]
- 6. Nusinersen in later-onset spinal muscular atrophy: Long-term results from the phase 1/2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icer.org [icer.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Akcea and Ionis Announce Positive Results from Pivotal Study of Volanesorsen in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 11. Indirect treatment comparison of the efficacy of patisiran and inotersen for hereditary transthyretin-mediated amyloidosis with polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. immuneed.com [immuneed.com]
- 13. Effectiveness of Nusinersen in Adolescents and Adults with Spinal Muscular Atrophy: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effectiveness and Value of Patisiran and Inotersen for Hereditary Transthyretin Amyloidosis: A Summary from the Institute for Clinical and Economic Review’s Midwest Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. mabtech.com [mabtech.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of Probes in Genetic Analysis
Introduction
Synthetic nucleic acid probes are fundamental tools in molecular biology, enabling the detection and quantification of specific DNA and RNA sequences. These short, single-stranded DNA or RNA molecules are designed to be complementary to a target sequence of interest.[1][2] Through the process of hybridization, probes bind to their target, and a conjugated label allows for visualization and detection. The versatility of synthetic probes has led to their widespread use in various applications, including diagnostics, genetic research, and drug development.[2][3] This document provides a detailed overview of the types of synthetic probes, labeling methodologies, key applications, and experimental protocols for their synthesis.
Types of Synthetic Probes
The choice of probe depends on the specific application, the nature of the target nucleic acid, and the desired sensitivity and specificity.[1][4]
-
DNA Probes: These are typically single-stranded DNA sequences.
-
Oligonucleotide Probes: These are short, chemically synthesized DNA sequences, usually 18-50 bases in length.[3][5] Their short length allows for high specificity, making them ideal for detecting single nucleotide polymorphisms (SNPs).[6]
-
Gene Probes: These are longer DNA probes, often exceeding 100 base pairs, and can be generated through methods like PCR or by cloning.[5][6]
-
-
RNA Probes (Riboprobes): These are single-stranded RNA molecules synthesized via in vitro transcription from a DNA template.[7][8] RNA-RNA hybrids are more stable than DNA-RNA or DNA-DNA hybrids, which can increase the sensitivity of detection.
-
Specialized Probes:
-
Molecular Beacons: These are hairpin-shaped oligonucleotide probes with a fluorophore on one end and a quencher on the other.[4] When not hybridized to a target, the hairpin structure brings the fluorophore and quencher close, quenching the fluorescence. Upon binding to the target sequence, the hairpin opens, separating the fluorophore and quencher, resulting in a fluorescent signal.[4]
-
TaqMan® Probes: These are dual-labeled probes used in real-time PCR. They have a fluorophore at the 5' end and a quencher at the 3' end. During PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the fluorophore from the quencher and generating a signal.[9]
-
Probe Labeling Methods
Probes are labeled with a reporter molecule to enable their detection after hybridization. The choice of label depends on the required sensitivity, safety considerations, and the detection method available.[10]
-
Radioactive Labeling: This traditional method uses radioactive isotopes like ³²P, ³⁵S, or ³H.[11][12] Detection is achieved through autoradiography. While highly sensitive, the use of radioactive materials poses safety risks and requires special handling and disposal.[13]
-
Non-Radioactive Labeling: These methods are now more common due to their safety and versatility.
-
Fluorescent Labeling: Fluorophores such as fluorescein isothiocyanate (FITC), Cy3, and Cy5 are attached to the probe.[1][13] Detection is performed using fluorescence microscopy or scanners. This method allows for the simultaneous detection of multiple targets using different colored probes (multiplexing).[1][13]
-
Biotin Labeling: Biotin is incorporated into the probe. After hybridization, it is detected using streptavidin conjugated to an enzyme (like alkaline phosphatase or horseradish peroxidase) or a fluorophore.[11][12]
-
Digoxigenin (DIG) Labeling: DIG is a steroid hapten incorporated into the probe. It is detected using an anti-DIG antibody conjugated to an enzyme or a fluorophore.[10]
-
Data Presentation
Table 1: Comparison of Synthetic Probe Types
| Probe Type | Description | Length | Common Applications |
| Oligonucleotide Probes | Chemically synthesized single-stranded DNA | 18-50 bp | qPCR, SNP genotyping, FISH |
| Gene Probes | Longer single-stranded DNA, generated by PCR or cloning | >100 bp | Southern blotting, Northern blotting, Microarrays |
| RNA Probes (Riboprobes) | Single-stranded RNA synthesized by in vitro transcription | Variable | In situ hybridization, Northern blotting |
| Molecular Beacons | Hairpin-shaped oligonucleotide with a fluorophore and quencher | 25-40 bp | Real-time PCR, Gene expression analysis |
| TaqMan® Probes | Linear oligonucleotide with a 5' fluorophore and 3' quencher | 20-30 bp | Real-time PCR, SNP genotyping |
Table 2: Comparison of Probe Labeling Methods
| Labeling Method | Reporter Molecule | Detection Method | Advantages | Disadvantages |
| Radioactive | ³²P, ³⁵S, ³H | Autoradiography | High sensitivity | Safety hazards, short half-life of isotopes |
| Fluorescent | FITC, Cy3, Cy5 | Fluorescence microscopy/scanner | Safe, allows for multiplexing | Photobleaching, can be expensive |
| Biotin | Biotin | Streptavidin-enzyme/fluorophore conjugate | High sensitivity, stable signal | Endogenous biotin can cause background |
| Digoxigenin (DIG) | Digoxigenin | Anti-DIG antibody-enzyme/fluorophore conjugate | High sensitivity, low background | Requires antibody-based detection steps |
Experimental Protocols
Protocol 1: Synthesis of DIG-Labeled RNA Probes by In Vitro Transcription
This protocol describes the synthesis of a digoxigenin (DIG)-labeled antisense RNA probe from a linearized plasmid DNA template.
Materials:
-
Linearized plasmid DNA containing the target sequence downstream of a T7, T3, or SP6 RNA polymerase promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
DIG RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and DIG-UTP)
-
RNase Inhibitor
-
T7, T3, or SP6 RNA Polymerase
-
DNase I, RNase-free
-
0.2 M EDTA (pH 8.0)
-
4 M LiCl
-
Absolute Ethanol
-
70% Ethanol
Procedure:
-
Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:
-
Linearized plasmid DNA: 1 µg
-
10x Transcription Buffer: 2 µL
-
DIG RNA Labeling Mix: 2 µL
-
RNase Inhibitor: 1 µL
-
Nuclease-free water: to a final volume of 18 µL
-
RNA Polymerase (T7, T3, or SP6): 2 µL
-
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate for 2 hours at 37°C.
-
DNase Treatment: Add 2 µL of RNase-free DNase I to the reaction mixture. Incubate for 15 minutes at 37°C to remove the template DNA.
-
Probe Precipitation:
-
Add 2 µL of 0.2 M EDTA to stop the reaction.
-
Add 2.5 µL of 4 M LiCl and 75 µL of pre-chilled absolute ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
-
Pelleting and Washing:
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 50 µL of 70% ethanol.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
Resuspension and Storage:
-
Resuspend the RNA probe in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
-
Determine the concentration and labeling efficiency using a spectrophotometer.
-
Store the probe at -20°C or -80°C.
-
Protocol 2: Automated Synthesis of Oligonucleotide Probes
The chemical synthesis of oligonucleotides is typically performed using an automated DNA synthesizer based on the phosphoramidite method.[5] The process involves a series of four chemical reactions that are repeated for each nucleotide added to the growing chain.
The four steps in a synthesis cycle are:
-
Detritylation: The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by removing the dimethoxytrityl (DMT) group with an acid.
-
Coupling: The next phosphoramidite monomer is added, and its 3'-phosphoramidite group couples with the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in shorter-than-desired sequences.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed. The final product is then purified, typically by chromatography or electrophoresis.[7]
Mandatory Visualizations
Caption: General workflow for probe synthesis and application in genetic analysis.
Caption: Mechanism of a Molecular Beacon probe.
Caption: Relationship between probe types and their primary applications.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. astorscientific.us [astorscientific.us]
- 3. longdom.org [longdom.org]
- 4. scribd.com [scribd.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. einsteinmed.edu [einsteinmed.edu]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Video: Labeling DNA Probes [jove.com]
- 11. gacbe.ac.in [gacbe.ac.in]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. What Methods are Commonly Used to Label the Probes in FISH? - Creative Bioarray [histobiolab.com]
Troubleshooting & Optimization
Technical Support Center: Phosphoramidite Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during phosphoramidite-based oligonucleotide synthesis, with a focus on incomplete coupling.
Troubleshooting Guides
Issue: Low Coupling Efficiency
Low or inconsistent coupling efficiency is one of the most common challenges in oligonucleotide synthesis, leading to a higher proportion of truncated sequences (n-1) and reduced overall yield of the desired full-length product.
Possible Causes and Solutions
1. Reagent Quality and Handling
-
Moisture Contamination: The presence of water is a primary cause of incomplete coupling.[1] Water can hydrolyze the activated phosphoramidite, rendering it incapable of reacting with the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Solution: Use anhydrous acetonitrile with a water content of <30 ppm, and preferably <10-15 ppm.[1] Ensure all reagents, including phosphoramidites and activators, are stored under dry, inert conditions. Use fresh reagents and properly sealed solvent bottles.
-
-
Phosphoramidite Degradation: Phosphoramidites are sensitive to moisture and oxidation. Degraded phosphoramidites will not couple efficiently.
-
Solution: Store phosphoramidites at low temperatures (-20°C) under an inert atmosphere (argon or nitrogen). Allow vials to warm to room temperature before opening to prevent condensation. Use fresh solutions of phosphoramidites for each synthesis run.
-
-
Activator Issues: The choice and concentration of the activator are critical for efficient phosphoramidite activation.[] An inappropriate activator or incorrect concentration can lead to incomplete activation or side reactions.[]
-
Solution: Use the appropriate activator for the specific phosphoramidite and desired reaction kinetics. Optimize the activator concentration; too little can result in incomplete activation, while too much can cause side reactions.[] Ensure the activator is fully dissolved and free of precipitates.
-
2. Synthesis Protocol Parameters
-
Inadequate Coupling Time: The time allowed for the coupling reaction may be insufficient, especially for sterically hindered or modified phosphoramidites, or for purines which tend to couple less efficiently than pyrimidines.[]
-
Solution: Increase the coupling time, particularly for challenging monomers. For standard DNA synthesis, a coupling time of 30 seconds is typical, but this may need to be extended to 5-10 minutes for modified bases.[3]
-
-
Suboptimal Temperature: Temperature affects the kinetics of the coupling reaction.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions.[] Maintain the synthesizer's temperature within the recommended range. For sequences prone to forming secondary structures, consider synthesis at an elevated temperature to minimize these structures.
-
3. Instrument and System Issues
-
Fluidics Problems: Clogged lines or malfunctioning valves can lead to inconsistent reagent delivery, affecting the molar excess of phosphoramidite and activator reaching the synthesis column.
-
Solution: Perform regular maintenance on the DNA synthesizer, including cleaning and calibrating the fluidics system.
-
-
Solid Support Issues: The choice of solid support and its loading capacity can impact coupling efficiency, especially for long oligonucleotides.
-
Solution: For long oligonucleotides (>100 bases), consider using a support with a larger pore size (e.g., 2000 Å CPG) to reduce steric hindrance.[1] Ensure the support is properly packed in the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the "n-1" peak I see on my HPLC or gel analysis, and how is it related to incomplete coupling?
The "n-1" peak represents a population of failure sequences that are one nucleotide shorter than the desired full-length oligonucleotide.[1] These arise from incomplete coupling at one of the synthesis cycles. If the unreacted 5'-hydroxyl group is not efficiently capped in the subsequent step, it will be available to couple in the next cycle, leading to a deletion of one nucleotide.[4]
Q2: How can I monitor coupling efficiency during my synthesis run?
The most common method for real-time monitoring of coupling efficiency is the trityl cation assay .[5] The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the phosphoramidite, is removed at the beginning of each synthesis cycle. The released DMT cation has a characteristic orange color and a strong absorbance at 498 nm. By measuring the absorbance of the deblocking solution after each coupling step, you can calculate the stepwise coupling efficiency.[5][6]
Q3: What is the role of the capping step, and how does it affect the final product purity?
The capping step is crucial for preventing the accumulation of n-1 and shorter failure sequences.[4] After the coupling reaction, any unreacted 5'-hydroxyl groups are chemically blocked (acetylated) to make them unreactive in subsequent coupling cycles.[3] Efficient capping ensures that only the full-length oligonucleotides continue to elongate, which simplifies the purification of the final product.[1]
Q4: Can the type of phosphoramidite (e.g., purine vs. pyrimidine, modified vs. standard) affect coupling efficiency?
Yes, the structure of the phosphoramidite can significantly impact coupling efficiency. Purines (A and G) are bulkier and generally couple less efficiently than pyrimidines (C and T), often requiring longer coupling times or more potent activators.[] Modified phosphoramidites, especially those with bulky protecting groups or alterations to the sugar-phosphate backbone, can also exhibit lower coupling efficiencies and may require optimization of the synthesis protocol.[]
Q5: What are the most common activators, and how do I choose the right one?
Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).[8] The choice of activator depends on the desired reactivity and the steric hindrance of the phosphoramidite. More acidic activators generally lead to faster coupling but can also cause side reactions like detritylation of the phosphoramidite monomer.[9] DCI is a good alternative as it is less acidic but more nucleophilic than tetrazole, leading to faster coupling rates.[9]
Quantitative Data Summary
Table 1: Common Activators in Phosphoramidite Chemistry
| Activator | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator. Limited solubility in acetonitrile.[10] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.5 M | 4.3 | More acidic and reactive than 1H-Tetrazole, often used for RNA synthesis and sterically hindered monomers.[10][11] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.1 M | 5.2 | Less acidic but more nucleophilic than tetrazole, leading to faster coupling rates.[9] Highly soluble in acetonitrile.[9] |
| 5-(Benzylmercapto)-1H-tetrazole (BMT) | 0.25 M | N/A | A superior activator for 2'-O-TBDMS phosphoramidites, allowing for higher coupling yields and shorter coupling times.[8] |
Table 2: Recommended Coupling Times
| Phosphoramidite Type | Recommended Coupling Time | Notes |
| Standard DNA (A, C, G, T) | 30 - 60 seconds | Pyrimidines (C, T) generally couple more efficiently than purines (A, G).[] |
| RNA (2'-O-TBDMS protected) | 3 - 5 minutes | The 2'-hydroxyl protecting group increases steric hindrance.[8][12] |
| Modified Bases | 5 - 15 minutes | Bulky modifications can significantly reduce coupling kinetics.[3][13] |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Stepwise Coupling Efficiency
Objective: To quantitatively determine the efficiency of each coupling step during oligonucleotide synthesis by measuring the absorbance of the released DMT cation.
Materials:
-
DNA synthesizer with a fraction collector
-
UV-Vis spectrophotometer
-
Graduated test tubes (e.g., 15 mL)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Dilution solvent (e.g., 0.1 M Toluenesulfonic acid in acetonitrile)
Methodology:
-
Program the DNA synthesizer to collect the deblocking solution from each synthesis cycle into separate, labeled test tubes.
-
After the synthesis is complete, dilute each collected fraction to a fixed volume (e.g., 10 mL) with the dilution solvent. Ensure thorough mixing.
-
Set the UV-Vis spectrophotometer to measure absorbance at 498 nm.
-
Use the dilution solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each diluted sample.
-
Calculation of Stepwise Coupling Efficiency:
-
The stepwise efficiency for a given cycle (n) is calculated by comparing the absorbance of the trityl cation released in that cycle (An) to the absorbance from the previous cycle (An-1).
-
Stepwise Efficiency (%) = (An / An-1) * 100
-
-
Calculation of Average Coupling Efficiency:
-
Sum the stepwise efficiencies for all cycles and divide by the number of cycles.
-
-
Calculation of Overall Yield:
-
Overall Yield (%) = (Average Coupling Efficiency / 100)(number of couplings) * 100
-
Expected Results: A high-quality synthesis should exhibit an average stepwise coupling efficiency of >99%.[] A significant drop in absorbance between two consecutive cycles indicates a problem with the coupling of the second phosphoramidite.
Protocol 2: HPLC Analysis of Oligonucleotide Purity
Objective: To assess the purity of the crude oligonucleotide product and quantify the full-length product versus failure sequences (e.g., n-1).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase for IP-RP-HPLC or an anion-exchange column)
-
Mobile Phase A (e.g., 100 mM Triethylammonium acetate (TEAA) in water for IP-RP-HPLC)
-
Mobile Phase B (e.g., 100 mM TEAA in acetonitrile for IP-RP-HPLC)
-
Crude oligonucleotide sample, deprotected and desalted
-
Nuclease-free water
Methodology (Example for IP-RP-HPLC):
-
Sample Preparation: Dissolve the crude oligonucleotide in nuclease-free water to a concentration of approximately 1 mg/mL.
-
HPLC System Preparation: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject a suitable volume of the sample (e.g., 10-20 µL) onto the column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile using the UV detector at 260 nm.
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
The full-length product is typically the major peak. Failure sequences (n-1, n-2, etc.) will usually elute slightly earlier.
-
Purity (%) = (Peak Area of Full-Length Product / Total Peak Area of all Oligonucleotide Peaks) * 100
-
Expected Results: The chromatogram will show a major peak corresponding to the full-length oligonucleotide and smaller peaks corresponding to shorter failure sequences. The purity of the crude product is a direct reflection of the overall efficiency of the synthesis.
Visualizations
Caption: Troubleshooting flowchart for low coupling efficiency.
Caption: The four steps of the phosphoramidite synthesis cycle.
References
- 1. glenresearch.com [glenresearch.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Oligonucleotide Deprotection
Welcome to the technical support center for oligonucleotide deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the deprotection of synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during oligonucleotide deprotection?
A1: The most frequently encountered side reactions during oligonucleotide deprotection include:
-
Incomplete removal of protecting groups , particularly the N-protecting group on guanine and 2'-hydroxyl protecting groups (e.g., TBDMS) in RNA synthesis.[1][2]
-
Base modifications , such as the formation of adducts with acrylonitrile (a byproduct of cyanoethyl group removal) on thymine residues.[3][4]
-
Depurination , which is the cleavage of the glycosidic bond between a purine base (A or G) and the sugar, often induced by prolonged acid exposure during detritylation.[5]
-
Phosphodiester bond cleavage , which can occur under harsh basic conditions, especially for sensitive backbones like methylphosphonates.[1]
-
Transamination of cytosine when using certain amine-based deprotection reagents like ethylenediamine (EDA) or a combination of ammonium hydroxide and methylamine (AMA) with benzoyl-protected cytidine.[1][6]
Q2: How can I detect and quantify side products from deprotection?
A2: Several analytical techniques are essential for identifying and quantifying impurities arising from deprotection side reactions:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and ion-exchange (IEX-HPLC) are powerful for separating the target oligonucleotide from truncated sequences, failure sequences, and products of side reactions.[7][8]
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the desired product and identifying unexpected adducts or modifications by their mass difference.[9][10] High-resolution mass spectrometry can provide precise mass measurements to help elucidate the chemical formula of unknown impurities.[10]
-
Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE), especially under denaturing conditions (e.g., with urea), can resolve oligonucleotides with high precision, allowing for the visualization of shorter sequences or modified products that may have altered mobility.[9] Capillary electrophoresis (CE) offers an automated and reproducible alternative for purity assessment.[7][9]
Q3: What are "UltraMILD" deprotection conditions and when should I use them?
A3: UltraMILD deprotection refers to the use of very gentle basic conditions to remove protecting groups from oligonucleotides that contain sensitive modifications, such as certain dyes or modified bases that are unstable under standard deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures).[11][12] These conditions typically involve the use of phosphoramidites with more labile base protecting groups (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG).[13] A common UltraMILD deprotection reagent is 0.05M potassium carbonate in methanol, which is used at room temperature.[11][13] You should use UltraMILD conditions whenever your oligonucleotide contains a modification that is known to be sensitive to standard deprotection reagents.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom:
-
Mass spectrometry analysis shows peaks corresponding to the mass of the oligonucleotide plus the mass of one or more protecting groups.
-
HPLC chromatogram shows multiple peaks, some of which may be broader or have different retention times than the expected product.[14]
-
For RNA, extra bands are observed on a denaturing PAGE gel, which collapse into a single band upon re-treatment with the deprotecting agent.[1]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Old or poor quality deprotection reagent | Use fresh, high-quality deprotection reagents. For example, ammonium hydroxide solutions should be fresh as the concentration of ammonia can decrease over time.[11][14] |
| Insufficient deprotection time or temperature | Ensure that the deprotection is carried out for the recommended time and at the optimal temperature for the specific protecting groups used. The protecting group on guanine is often the most difficult to remove.[2] |
| Presence of water in reagents for silyl group removal (RNA synthesis) | For the removal of 2'-silyl protecting groups with tetrabutylammonium fluoride (TBAF), ensure the TBAF solution has a low water content (<5%). Water can significantly decrease the rate of desilylation, especially for pyrimidines.[1] Consider drying the TBAF solution with molecular sieves.[1] |
| Incorrect choice of deprotection reagent for the protecting groups used | Verify that the deprotection reagent and conditions are compatible with the protecting groups on your nucleobases. For example, some protecting groups require specific reagents for efficient removal. |
Experimental Protocol: Testing for Incomplete Deprotection of RNA
-
Initial Analysis: Synthesize and deprotect the RNA oligonucleotide using your standard protocol. Analyze the crude product by denaturing PAGE.
-
Re-treatment: If multiple bands are observed, take a portion of the crude product and re-treat it with fresh TBAF solution for the recommended time.
-
Comparative Analysis: Run the re-treated sample alongside the original crude sample on the same denaturing PAGE gel.
-
Interpretation: If the multiple bands in the original sample collapse into a single major band in the re-treated sample, this indicates that the initial deprotection was incomplete.[1]
Issue 2: Base Modification Side Reactions
Symptom:
-
Mass spectrometry reveals unexpected adducts, such as +53 Da for cyanoethylation of thymine.[4]
-
HPLC analysis shows extra peaks that do not correspond to simple truncations or failure sequences.
-
For oligonucleotides containing dC, a +14 Da mass shift may indicate N4-methylation when using AMA with Bz-dC.[6]
Possible Causes & Solutions:
| Side Reaction | Cause | Recommended Solution |
| Cyanoethylation of Thymine | Reaction of thymine with acrylonitrile, a byproduct of β-elimination of the cyanoethyl protecting group from the phosphate backbone, under strongly basic conditions.[3][4] | Use a larger volume of ammonium hydroxide during deprotection to better scavenge the acrylonitrile.[4] Alternatively, use AMA, as methylamine is a more effective scavenger.[4] A pre-treatment with a weak base in an organic solvent to remove the cyanoethyl groups while the oligo is still on the solid support can also prevent this.[3] |
| Transamination of Cytosine | Use of amine-based deprotection reagents like ethylenediamine (EDA) or AMA with N4-benzoyl-dC (Bz-dC).[1][6] | When using AMA for deprotection, it is recommended to use N4-acetyl-dC (Ac-dC) instead of Bz-dC to avoid the formation of N4-methyl-dC.[6][11] |
| Depurination | Prolonged exposure to acidic conditions during the 5'-DMT removal (detritylation) step.[5] | Minimize the acid contact time during detritylation to what is necessary for complete DMT removal.[5] Using a weaker acid for deblocking can also reduce the risk of depurination.[5] |
Deprotection Time and Temperature Comparison for Different dG Protecting Groups
| dG Protecting Group | Deprotection Reagent | Temperature | Time |
| Isobutyryl (iBu) | Ammonium Hydroxide | 55°C | 16 hours |
| Isobutyryl (iBu) | AMA | 65°C | 10 minutes |
| Acetyl (Ac) | Ammonium Hydroxide | 55°C | 4 hours |
| Acetyl (Ac) | AMA | 65°C | 5 minutes |
| Dimethylformamidyl (dmf) | Ammonium Hydroxide | 55°C | 4 hours |
| Dimethylformamidyl (dmf) | AMA | 65°C | 10 minutes |
This table summarizes typical deprotection times. Always refer to the specific recommendations for your reagents.[13][14]
Visual Guides
Caption: Troubleshooting workflow for oligonucleotide deprotection.
Caption: Pathway of N3-cyanoethylation of thymine during deprotection.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Oligonucleotide Analysis Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. glenresearch.com [glenresearch.com]
- 14. scribd.com [scribd.com]
Technical Support Center: Optimizing Coupling Efficiency of Modified Phosphoramidites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling efficiency of modified phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency with modified phosphoramidites?
Low coupling efficiency with modified phosphoramidites can stem from several factors:
-
Steric Hindrance: Modified phosphoramidites, particularly those with bulky protecting groups or modifications at the 2' position, can experience slower reaction kinetics due to steric hindrance.[1]
-
Reagent Quality: The purity of phosphoramidites, activators, and solvents is critical. Contamination with moisture or oxidized phosphoramidites can significantly decrease coupling efficiency.[2][3]
-
Activator Choice: The type and concentration of the activator play a crucial role. Standard activators like 1H-Tetrazole may not be optimal for all modified amidites.[4][5]
-
Inadequate Coupling Time: Modified phosphoramidites often require longer coupling times compared to standard DNA or RNA phosphoramidites to achieve high efficiency.[2][]
-
Suboptimal Activator Concentration: An insufficient concentration of the activator can lead to incomplete activation of the phosphoramidite.[]
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which leads to their hydrolysis and inactivation.[7][8] Anhydrous conditions are essential for successful coupling.[2]
-
Secondary Structures: The formation of secondary structures in the growing oligonucleotide chain can mask the 5'-hydroxyl group, preventing efficient coupling.[]
Q2: How can I troubleshoot low coupling efficiency for a specific modified phosphoramidite?
If you are experiencing low coupling efficiency, consider the following troubleshooting steps:
-
Extend Coupling Time: Increase the coupling time in increments. For some sterically hindered modifications, doubling or even tripling the standard coupling time may be necessary.[][]
-
Use a Stronger Activator: Switch to a more potent activator. Activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often more effective for bulky or less reactive phosphoramidites than 1H-Tetrazole.[4][5]
-
Increase Activator and/or Phosphoramidite Concentration: A higher concentration of the activator and the phosphoramidite can drive the reaction forward.[] However, be mindful of the solubility limits of the reagents in acetonitrile.
-
Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile. Ensure that all reagents and the synthesizer lines are dry. Molecular sieves can be used to dry reagents prior to use.[2][8]
-
Perform a Reagent Quality Check: If possible, verify the purity of your phosphoramidite and activator using techniques like ³¹P NMR to check for hydrolysis or other impurities.[3][8]
-
Consider Temperature Modulation: For sequences prone to forming secondary structures, increasing the synthesis temperature may help to disrupt these structures and improve accessibility of the 5'-hydroxyl group.[]
Q3: What are the recommended activators for modified phosphoramidites, and how do they compare?
The choice of activator can significantly impact coupling efficiency. While 1H-Tetrazole is a standard activator, others may be more suitable for modified phosphoramidites.
| Activator | Concentration (Typical) | Key Advantages | Considerations |
| 1H-Tetrazole | 0.45 M | Standard, widely used for DNA synthesis. | May not be efficient enough for sterically hindered or less reactive modified phosphoramidites.[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | More acidic and a better nucleophilic catalyst than 1H-Tetrazole, leading to faster coupling.[5] | Higher acidity can potentially cause premature detritylation (cleavage of the DMT group).[5] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.1 M | Highly effective for sterically demanding amidites and can significantly reduce coupling times.[4] Less acidic than ETT, reducing the risk of detritylation.[4] Highly soluble in acetonitrile.[4] | Purity is crucial; technical grade DCI can lead to contaminant peaks.[4] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | Similar to ETT, offers enhanced reactivity for modified phosphoramidites.[5] | Also carries a risk of premature detritylation due to its acidity. |
| Imidazolium Triflate | Varies | Can selectively promote O-phosphorylation over N-phosphorylation.[5] |
Q4: Can extending the coupling time have any negative effects?
While extending the coupling time is a common strategy to improve efficiency, excessively long times can lead to side reactions, such as:
-
Premature Detritylation: If a highly acidic activator is used, prolonged exposure can lead to the removal of the 5'-DMT protecting group from the incoming phosphoramidite, potentially leading to double coupling.[5]
-
Side-product Formation: Increased reaction time can sometimes lead to the formation of unwanted byproducts, complicating purification.[2]
It is crucial to optimize the coupling time for each specific modified phosphoramidite to maximize efficiency while minimizing side reactions.
Q5: How can I minimize the risk of moisture contamination?
Maintaining anhydrous conditions is paramount for successful oligonucleotide synthesis.
-
Use High-Purity Solvents: Always use fresh, anhydrous grade acetonitrile with low water content (<10 ppm).[2]
-
Proper Reagent Handling: Store phosphoramidites and activators under an inert atmosphere (argon or nitrogen) and at the recommended temperature.[7] Allow reagents to warm to room temperature before opening to prevent condensation.
-
Dry Synthesizer Lines: Ensure all fluid lines on the DNA synthesizer are thoroughly dried before introducing reagents.
-
Use of Molecular Sieves: For critical applications, consider pre-drying phosphoramidite solutions over 3 Å molecular sieves for a couple of days before use.[8]
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Oligonucleotide Synthesis
This protocol outlines the four main steps in a standard phosphoramidite coupling cycle on an automated DNA synthesizer.
-
Step 1: De-blocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-Dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treating it with an acidic solution. This exposes the hydroxyl group for the subsequent coupling reaction.
-
Duration: 60-120 seconds.
-
-
Step 2: Coupling
-
Reagents:
-
Modified Phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator (e.g., 0.45 M DCI in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.[] This forms a phosphite triester linkage.
-
Duration: 120-900 seconds (highly dependent on the modified phosphoramidite).
-
-
Step 3: Capping
-
Reagents:
-
Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF).
-
Capping Reagent B (e.g., 16% N-Methylimidazole/THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups that failed to couple are acetylated. This prevents them from reacting in subsequent cycles, thus avoiding the formation of (n-1) shortmer sequences.
-
Duration: 30-60 seconds.
-
-
Step 4: Oxidation
-
Reagent: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.
-
Duration: 30-60 seconds.
-
Protocol 2: In-house Evaluation of Phosphoramidite Coupling Efficiency
This protocol provides a method for comparing the coupling efficiency of phosphoramidites from different suppliers or for optimizing conditions for a new modified phosphoramidite.[2]
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Synthesis: Synthesize a short, simple homopolymer sequence (e.g., T₁₀) using the phosphoramidite to be tested. This minimizes sequence-dependent effects.
-
Trityl Cation Monitoring: The coupling efficiency is determined by measuring the amount of trityl cation released during the de-blocking step of each cycle. The absorbance of the orange-colored trityl cation solution is measured spectrophotometrically (at ~495 nm).
-
Calculation of Stepwise Coupling Efficiency:
-
Stepwise Yield (%) = (Absorbance of Trityl at cycle n+1 / Absorbance of Trityl at cycle n) x 100
-
-
Calculation of Overall Coupling Efficiency:
-
Overall Yield (%) = (Stepwise Yield₁/100) * (Stepwise Yield₂/100) * ... * (Stepwise Yieldₙ/100) * 100
-
-
Analysis: Compare the stepwise and overall yields for different phosphoramidites or under different coupling conditions (e.g., varying coupling times or activators). A consistently high stepwise coupling efficiency (ideally >99%) is desired.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 7. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Transamination of N4-Benzoyl Cytidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-benzoyl cytidine, particularly in the context of oligonucleotide synthesis and modification.
Frequently Asked Questions (FAQs)
Q1: What is transamination of N4-benzoyl cytidine?
A: Transamination of N4-benzoyl cytidine is a chemical reaction where the benzoyl group at the N4 position of the cytidine base is displaced by an amine. This can be an intended post-synthetic modification to introduce a specific functionality or an unintended side reaction, particularly during the deprotection step of oligonucleotide synthesis.
Q2: Under what conditions does transamination occur as a side reaction?
A: Transamination is a known side reaction during the deprotection of oligonucleotides when using amine-based reagents. For instance, treatment with ethylenediamine to remove methylphosphonate protecting groups can lead to the transamination of N4-benzoyl-dC.[1] Up to 15% of N4-benzoyl-dC was found to undergo transamination at the C4 position when treated with ethylenediamine.[1]
Q3: How can I avoid unwanted transamination during oligonucleotide deprotection?
A: To minimize unwanted transamination, consider the following strategies:
-
Choice of N-protecting group: Using an N4-acetyl (Ac) protecting group on cytidine instead of the N4-benzoyl (Bz) group can prevent transamination when using amine-based deprotection reagents like methylamine.[2]
-
Pre-treatment before deprotection: For methylphosphonate oligonucleotides, a pre-treatment with ammonium hydroxide before the addition of ethylenediamine can help to revert modifications that make the N4 position more susceptible to transamination.[3]
Q4: Can transamination be used for intentional modification of oligonucleotides?
A: Yes, post-synthetic amination at the N4 position of a BzdC incorporated into an oligonucleotide is a clean and efficient method for introducing modifications. This strategy allows for the user-friendly post-modification of oligonucleotides at internal positions with yields ranging from approximately 30% to 70%.[1][3][4]
Troubleshooting Guide
Low Yield of Intended Transamination Product
Problem: I am attempting a post-synthetic amination of an oligonucleotide containing N4-benzoyl cytidine, but the yield of the desired product is low.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inefficient Amine Reagent | The nucleophilicity of the amine is crucial for the reaction. Primary amines are generally more reactive than secondary amines, and less sterically hindered amines will react more efficiently. Consider using a more nucleophilic amine or increasing its concentration. |
| Suboptimal Reaction Conditions | Ensure the reaction is performed under optimal conditions. For many amines, the reaction can be carried out with the neat amine at room temperature. For less reactive or solid amines, using a warm saturated solution in a suitable solvent like isopropanol may be necessary. |
| Incomplete Deprotection (if applicable) | If the transamination is performed concurrently with deprotection, ensure the conditions are sufficient to remove all other protecting groups without degrading the oligonucleotide. |
| Degradation of Oligonucleotide | Harsh reaction conditions (e.g., prolonged exposure to strong bases) can lead to the degradation of the oligonucleotide backbone. Monitor the reaction progress and analyze the crude product for signs of degradation using HPLC and mass spectrometry. |
Presence of Unwanted Side Products
Problem: My analysis of the reaction mixture shows multiple unexpected peaks, indicating the formation of side products.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Reaction at Other Nucleobases | While the N4-benzoyl group of cytidine is the primary target, some amines under certain conditions might react with other nucleobases. For example, a similar displacement reaction with ethylenediamine has been observed at the O6 position of protected guanine residues.[1] Analyze the side products by mass spectrometry to identify their nature. If side reactions with other bases are confirmed, a different protecting group strategy for those bases may be required. |
| Modification of the Amine Reagent | If the amine reagent itself is complex and contains other reactive functional groups, it may undergo side reactions under the reaction conditions. Ensure the purity of your amine reagent. |
| Incomplete Reaction | The presence of starting material (N4-benzoyl cytidine-containing oligonucleotide) is common. If the conversion is low, consider increasing the reaction time, temperature, or concentration of the amine. |
Quantitative Data
Table 1: Comparison of Yields for Post-Synthetic Amination of N4-Benzoyl Cytidine in an Oligonucleotide with Various Amines
| Amine | Reported Yield |
| Cyclopropylamine | ~30-70%[1][3][4] |
| Other primary amines | ~30-70%[1][3][4] |
| Pyrenylmethylamine | ~30-70%[1][3][4] |
Note: Yields are approximate and can vary depending on the specific oligonucleotide sequence, reaction conditions, and purification method.
Table 2: N-Protecting Group Influence on Transamination Side Reaction
| N-Protecting Group on Cytidine | Deprotection Reagent | Observed Transamination |
| N4-Benzoyl (Bz) | Ethylenediamine | Up to 15%[1] |
| N4-Acetyl (Ac) | Methylamine | Prevented[2] |
| N4-Isobutyryl (iBu) | Ethylenediamine | Side reactions not observed[1] |
Experimental Protocols
Protocol 1: General Procedure for Post-Synthetic Amination of an Oligonucleotide Containing N4-Benzoyl Cytidine
This protocol is a general guideline for the intentional transamination of an oligonucleotide synthesized on a solid support (e.g., CPG).
Materials:
-
CPG-supported oligonucleotide containing at least one N4-benzoyl cytidine residue.
-
Amine reagent (e.g., cyclopropylamine, neat).
-
Ammonium hydroxide solution.
-
Acetonitrile.
-
Standard reagents and equipment for oligonucleotide cleavage, deprotection, and purification (e.g., HPLC, mass spectrometer).
Procedure:
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence containing the N4-benzoyl cytidine phosphoramidite using standard automated DNA/RNA synthesis protocols.
-
Initial Wash: After synthesis, wash the solid support thoroughly with acetonitrile and dry it under a stream of argon or nitrogen.
-
Transamination Reaction:
-
Transfer the CPG support to a sealed vial.
-
Add the neat amine reagent (e.g., 230 µL for a 1 µmol synthesis) to the CPG.
-
Seal the vial tightly and allow the reaction to proceed at room temperature for a specified time (e.g., 6 hours). The optimal time may vary depending on the amine used.
-
-
Cleavage and Deprotection:
-
Following the transamination reaction, add a standard cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate at the recommended temperature and time to cleave the oligonucleotide from the support and remove the remaining protecting groups.
-
-
Work-up and Purification:
-
Evaporate the cleavage solution to dryness.
-
Resuspend the crude oligonucleotide in an appropriate buffer.
-
Analyze the crude product by RP-HPLC and ESI-MS to confirm the desired modification and assess purity.
-
Purify the target oligonucleotide using HPLC.
-
Protocol 2: Analytical Method for Detecting Transamination Products by HPLC-MS
Instrumentation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
HPLC Conditions (Example):
-
Column: C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM 1,1,1,3,3,3-hexafluoroisopropanol, 15 mM triethylamine in water).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 50% B over 30 minutes).
-
Flow Rate: As per column specifications (e.g., 0.5 mL/min).
-
Detection: UV absorbance at 260 nm.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides.
-
Analysis: Collect the full scan mass spectrum to identify the molecular weights of the starting material, the desired transaminated product, and any side products. The expected mass shift upon successful transamination can be calculated based on the molecular weight of the incoming amine and the departing benzoyl group.
Visualizations
Caption: Experimental workflow for post-synthetic transamination of N4-benzoyl cytidine.
Caption: Troubleshooting logic for transamination of N4-benzoyl cytidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Silyl Protecting Group Removal for RNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNA synthesis and requiring the removal of silyl protecting groups without compromising RNA integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common silyl protecting groups used for the 2'-hydroxyl in RNA synthesis?
The most predominantly used silyl protecting group for the 2'-hydroxyl of ribonucleosides during solid-phase synthesis is the tert-butyldimethylsilyl (TBDMS or TBS) group.[1][2][3][4] Another common protecting group is the triisopropylsilyloxymethyl (TOM) group, which offers advantages in terms of steric hindrance and can lead to higher coupling efficiencies.[2][3][5]
Q2: What is the standard reagent for removing TBDMS protecting groups from RNA, and what are its limitations?
The standard and historically widespread method for removing TBDMS groups is treatment with 1 M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[1][4][6] However, this method has several drawbacks:
-
Long reaction times: Deprotection with TBAF can require lengthy incubations, often ranging from 8 to 24 hours at room temperature.[1]
-
Sensitivity to water: TBAF is highly sensitive to moisture, which can reduce its efficacy and lead to incomplete deprotection.[1][6]
-
Salt contamination: The reaction produces non-volatile salts that must be removed in subsequent purification steps, which can be laborious and may lead to sample loss.[1][7]
-
Potential for RNA degradation: Prolonged exposure to the basic fluoride reagent can cause degradation of the RNA backbone, especially for longer oligonucleotides.[1][4]
-
Incomplete deprotection of long RNA: For longer RNA molecules, TBAF may not achieve complete deprotection.[6]
Q3: Are there more efficient alternatives to TBAF for silyl deprotection of RNA?
Yes, several alternatives to TBAF have been developed to offer faster and cleaner deprotection with potentially higher yields and purity of the final RNA product. A prominent alternative is triethylamine trihydrofluoride (TEA·3HF).[1][6][8] It can be used neat or in a solution with a co-solvent like N-methylpyrrolidinone (NMP).[1] Other alternatives include:
-
Tetraethylammonium fluoride in dimethyl sulfoxide (DMSO).[9]
-
Pyridine hydrofluoride.[9]
-
Aqueous ammonium fluoride.[10]
Q4: What are the advantages of using TEA·3HF over TBAF?
TEA·3HF offers several advantages over the traditional TBAF reagent:
-
Faster reaction times: Complete deprotection can often be achieved in as little as 30 minutes to 1.5 hours at elevated temperatures (e.g., 65°C).[1]
-
Higher efficiency: It has been shown to be more efficient than TBAF, especially for longer RNA sequences.[6]
-
Resistance to moisture: TEA·3HF is significantly less sensitive to water, ensuring more reliable and reproducible results.[6]
-
Simplified workup: As a volatile reagent, excess TEA·3HF and byproducts can be more easily removed, simplifying the purification process.[7]
-
Reduced RNA degradation: The shorter reaction times required for complete deprotection minimize the exposure of the RNA to harsh conditions, thereby reducing the risk of degradation.[1]
Q5: How can I monitor the completeness of the silyl deprotection reaction?
The completeness of the deprotection can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used to separate the fully deprotected RNA from any remaining silyl-protected or partially protected species.[1][11]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the final RNA product, ensuring all protecting groups have been removed.[12]
-
Polyacrylamide Gel Electrophoresis (PAGE): While less precise than HPLC or MS, PAGE can be used to assess the purity and integrity of the deprotected RNA.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete silyl deprotection | Insufficient reagent, inactive reagent (e.g., hydrated TBAF), or insufficient reaction time/temperature. | Increase the excess of the deprotecting agent. If using TBAF, ensure it is anhydrous. For TEA·3HF, consider increasing the temperature to 65°C. Extend the reaction time and monitor completion by HPLC or MS. |
| Significant RNA degradation observed post-deprotection | Reaction time is too long, or the temperature is too high. The deprotection reagent may be too harsh for the specific RNA sequence. | Reduce the deprotection reaction time and/or temperature. Consider using a milder deprotection cocktail, such as buffered TEA·3HF. Ensure that the base deprotection step prior to desilylation did not cause premature loss of silyl groups.[4] |
| Low recovery yield after purification | Loss of sample during salt removal (especially with TBAF) or precipitation steps. Adsorption of RNA to surfaces. | Use a deprotection reagent that simplifies workup, like TEA·3HF. Optimize precipitation conditions (e.g., choice of salt and alcohol, temperature). Use low-adhesion microcentrifuge tubes. |
| Presence of unexpected peaks in HPLC analysis | Formation of byproducts due to side reactions. Isomerization of phosphodiester linkages (2'-5' linkages). | Optimize deprotection conditions to be as mild and short as possible. Ensure high-quality, anhydrous reagents are used. The use of TOM protecting groups can prevent 2' to 3' migration that can lead to isomeric RNA.[2][5] |
| Difficulty dissolving the protected RNA in the deprotection solution | The dried oligonucleotide pellet is highly compact. | Ensure the oligonucleotide pellet is thoroughly dried before adding the deprotection solution. Briefly heat the sample at 65°C for about 5 minutes to aid dissolution in anhydrous DMSO before adding the fluoride reagent.[13] |
Experimental Protocols
Protocol 1: TBDMS Deprotection using TBAF
This protocol describes a standard method for removing 2'-O-TBDMS groups using tetrabutylammonium fluoride.
-
Preparation: After cleavage from the solid support and removal of base and phosphate protecting groups, the dried, protected RNA oligonucleotide is placed in a sterile, RNase-free microcentrifuge tube.
-
Deprotection: Add 1.0 M TBAF in THF to the dried RNA. The volume will depend on the scale of the synthesis, but ensure the pellet is fully dissolved.
-
Incubation: Allow the reaction to proceed at room temperature for 8-24 hours.[1] The optimal time should be determined empirically for the specific RNA sequence and length.
-
Quenching: Quench the reaction by adding an appropriate buffer, such as 1.0 M triethylammonium acetate (TEAA).
-
Purification: Desalt the RNA solution to remove TBAF salts. This can be achieved by ethanol precipitation, size-exclusion chromatography, or using a desalting cartridge.
-
Analysis: Analyze the purified RNA for integrity and purity using HPLC, mass spectrometry, or PAGE.
Protocol 2: TBDMS Deprotection using TEA·3HF
This protocol provides a faster and more efficient alternative to TBAF for TBDMS removal.
-
Preparation: The dried, base-deprotected RNA oligonucleotide is placed in a sterile, RNase-free polypropylene tube.
-
Dissolution: Fully redissolve the oligonucleotide in anhydrous DMSO. If necessary, heat at 65°C for approximately 5 minutes to ensure complete dissolution.[13]
-
Deprotection Cocktail:
-
Incubation: Heat the mixture at 65°C for 1.5 to 2.5 hours.[1][13]
-
Quenching and Purification:
-
For DMT-off RNA (Precipitation): Cool the reaction mixture and precipitate the RNA by adding 3 M sodium acetate followed by n-butanol or ethanol. Cool to -70°C for 1 hour, then centrifuge. Wash the pellet with 70% ethanol and dry.[1]
-
For DMT-on RNA (Cartridge Purification): Cool the reaction mixture and quench by adding 1.75 mL of an appropriate quenching buffer (e.g., Glen-Pak RNA Quenching Buffer). Immediately proceed to cartridge-based purification according to the manufacturer's protocol.[13]
-
-
Analysis: Confirm the purity and integrity of the final RNA product by HPLC and/or mass spectrometry.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for different silyl deprotection reagents.
| Deprotection Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| 1 M TBAF in THF | Room Temperature | 8 - 24 hours[1] | Well-established method | Long reaction time, water-sensitive, salt byproducts, potential for RNA degradation[1][6] |
| TEA·3HF/NMP/TEA | 65°C | 0.5 - 1.5 hours[1] | Fast, efficient, moisture-resistant, simplified workup[6][7] | Requires elevated temperature, handling of HF reagent |
| Aqueous NH₄F | 55°C | 1 hour | Mild, safe, cost-effective | May not be as efficient for all sequences |
| Pyridine·HF in DMSO | Room Temperature with sonication | < 2 hours[9] | Fast, mild conditions | Pyridine can be difficult to remove |
Visualizations
Experimental Workflow for RNA Deprotection
Caption: A typical experimental workflow for the deprotection of chemically synthesized RNA.
Logic Diagram for Troubleshooting RNA Degradation
Caption: A decision-making diagram for troubleshooting RNA degradation during deprotection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. atdbio.com [atdbio.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. massbio.org [massbio.org]
- 6. Page loading... [guidechem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2094718A2 - Methods for rna desilylation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
Technical Support Center: Preventing Depurination During Solid-Phase DNA Synthesis
Welcome to the technical support center for solid-phase DNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent depurination, a critical side reaction that can compromise the integrity and yield of synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is depurination in the context of solid-phase DNA synthesis?
A1: Depurination is the cleavage of the β-N-glycosidic bond that connects a purine base (Adenine or Guanine) to the deoxyribose sugar in the DNA backbone.[1][2] This reaction is primarily acid-catalyzed and occurs during the detritylation step of the synthesis cycle, where the 5'-dimethoxytrityl (DMT) protecting group is removed.[3] The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step, resulting in truncated oligonucleotide fragments and a lower yield of the full-length product.[1]
Q2: What are the primary causes of depurination during synthesis?
A2: The main cause of depurination is exposure to the acidic conditions required for detritylation.[3][4] Several factors can exacerbate this issue:
-
Strong Deblocking Acids: The use of strong acids like Trichloroacetic acid (TCA) (pKa ≈ 0.7) can lead to significant depurination, especially with prolonged exposure.[5]
-
Extended Detritylation Times: Longer exposure to the deblocking acid increases the likelihood of depurination.
-
Nature of the Nucleobase: Adenine is more susceptible to depurination than guanine.[6] The exocyclic amine protecting groups on the purine bases can also influence the rate of depurination; electron-withdrawing acyl groups destabilize the glycosidic bond, making the purine more labile.[1]
-
Synthesis of Long Oligonucleotides: For longer sequences, the cumulative exposure to acid over many cycles increases the overall incidence of depurination.[1][5]
-
Inefficient Fluidics: In some synthesis platforms, inefficient removal of the acidic deblocking solution can lead to prolonged acid exposure and increased depurination.[1]
Q3: How can I detect if depurination has occurred in my synthesis?
A3: Depurination leads to chain cleavage upon final deprotection, resulting in shorter DNA fragments. These can be detected using various analytical techniques:
-
Polyacrylamide Gel Electrophoresis (PAGE): Shorter, truncated sequences will migrate faster on the gel than the full-length product.
-
High-Performance Liquid Chromatography (HPLC): Ion-exchange or reverse-phase HPLC can separate the full-length oligonucleotide from the shorter depurinated fragments.[3]
-
Mass Spectrometry (MS): Mass spectrometry can identify the masses of the truncated species, confirming depurination events.[3]
Troubleshooting Guide
This guide provides solutions to common problems associated with depurination.
| Symptom | Potential Cause | Recommended Action |
| Low yield of full-length product, especially for long oligonucleotides. | Excessive depurination during synthesis. | 1. Switch to a milder deblocking acid: Replace Trichloroacetic acid (TCA) with Dichloroacetic acid (DCA), which has a higher pKa (1.5 vs. 0.7).[5] 2. Optimize detritylation time: Reduce the acid exposure time to the minimum required for complete detritylation. 3. Use depurination-resistant phosphoramidites: Employ amidites with electron-donating protecting groups like dimethylformamidine (dmf) for Guanine or dibutylformamidine (dbf) for Adenine.[1][5] |
| Presence of multiple shorter fragments in HPLC or PAGE analysis. | Significant chain cleavage at purine sites. | 1. Verify the concentration and freshness of the deblocking solution. Inconsistent acid concentration can lead to incomplete detritylation or excessive depurination.[4] 2. Ensure anhydrous conditions: Water can affect coupling efficiency and may indirectly contribute to issues that appear to be depurination. Ensure all reagents and solvents are anhydrous.[5] 3. Review the synthesis cycle protocol: Check for any unusually long hold steps during or immediately after the deblocking step. |
| Sequence-specific low yields, particularly in A-rich regions. | Adenine is more prone to depurination. | 1. Use dbf-dA-CE Phosphoramidite: This monomer is more resistant to depurination.[1] 2. Employ a modified deblocking solution: Consider adding a small amount of a lower alcohol (e.g., 0.1% ethanol or methanol) or 1H-pyrrole to the DCA deblocking solution to reduce depurination.[7] |
Quantitative Data Summary
The choice of deblocking acid significantly impacts the rate of depurination. The following table summarizes the relative depurination rates with different acids.
| Deblocking Solution | Relative Depurination Rate | Key Considerations |
| 3% Trichloroacetic Acid (TCA) | Highest | Fast detritylation but highest risk of depurination.[6] |
| 15% Dichloroacetic Acid (DCA) | Intermediate | Faster detritylation than 3% DCA but a higher rate of depurination.[6] |
| 3% Dichloroacetic Acid (DCA) | Lowest | Slower detritylation but significantly minimizes depurination.[5][6] |
Experimental Protocols
Protocol 1: Standard Detritylation using Dichloroacetic Acid (DCA)
This protocol is recommended for routine synthesis and for longer oligonucleotides where minimizing depurination is critical.
-
Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic acid (DCA) in an anhydrous solvent such as Dichloromethane (DCM) or Toluene.
-
Detritylation Step: During the synthesis cycle, deliver the 3% DCA solution to the synthesis column.
-
Incubation: Allow the DCA solution to react for a period sufficient to achieve complete detritylation. This time may need to be optimized based on the synthesizer and scale (typically 60-120 seconds).
-
Washing: Thoroughly wash the column with anhydrous acetonitrile to completely remove the DCA solution before proceeding to the coupling step.
Protocol 2: Manual Detritylation for Trityl-On Purified Oligonucleotides
This protocol is for removing the final 5'-DMT group after purification.
-
Sample Preparation: Dry the trityl-on purified oligonucleotide completely.
-
Acid Treatment: Dissolve the dried oligonucleotide in 200-500 µL of 80% aqueous acetic acid.
-
Incubation: Let the solution stand at room temperature for 20 minutes.[8]
-
Quenching and Precipitation: Add an equal volume of 95% ethanol and lyophilize the sample until all the acetic acid has been removed.[8]
-
Desalting: Remove the hydrolyzed DMT group and salts using a suitable desalting method, such as an OPC cartridge.
Visualizations
Below are diagrams illustrating key processes and workflows related to depurination.
Caption: Mechanism of acid-catalyzed depurination during DNA synthesis.
Caption: Troubleshooting workflow for diagnosing and resolving depurination issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. phenomenex.com [phenomenex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of Failure Sequences in Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during oligonucleotide synthesis. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve synthesis failures.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems.
Issue 1: Low Yield of Full-Length Oligonucleotide
Q1: My final crude oligonucleotide yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?
A1: Low crude yield is a frequent issue stemming from several factors throughout the synthesis cycle. The primary culprits are inefficient coupling of phosphoramidites, incomplete capping of unreacted sites, and issues with reagents or the solid support.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all phosphoramidites, activators, and solvents are fresh, of high purity, and anhydrous.[1] Moisture is a significant contributor to decreased coupling efficiency as it reacts with the activated phosphoramidite.[1]
-
Optimize Coupling Time: While standard coupling times are often sufficient, longer or more complex sequences may require increased coupling times to ensure complete reaction.[1]
-
Check for Moisture: Implement stringent anhydrous techniques. Moisture in reagents or synthesizer lines will significantly reduce coupling efficiency.[1]
-
Perform a Trityl Cation Assay: This assay quantifies the coupling efficiency at each step of the synthesis, allowing you to pinpoint specific cycles with poor performance.
-
Evaluate Solid Support: For oligonucleotides longer than 100 bases, consider using a solid support with a larger pore size (e.g., 2000 Å CPG) as standard supports can become sterically hindered.[2]
Issue 2: Presence of n-1 and Other Shortmers
Q2: My HPLC or gel electrophoresis analysis shows a significant peak corresponding to the n-1 product and other shorter failure sequences. What is causing this?
A2: The presence of n-1 species, which are oligonucleotides missing a single nucleotide, is a direct result of incomplete reactions during the synthesis cycle, specifically inefficient coupling followed by incomplete capping.[3]
Troubleshooting Steps:
-
Improve Coupling Efficiency: Refer to the troubleshooting steps for "Low Yield of Full-Length Oligonucleotide" (Issue 1). Unreacted 5'-hydroxyl groups from a failed coupling step are the primary source of n-1 sequences if the subsequent capping step is also inefficient.
-
Verify Capping Reagents: Ensure that your capping reagents (e.g., Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF) are fresh and active. The capping step is critical for terminating any chains that failed to couple, preventing them from elongating in subsequent cycles and forming deletion mutations.[3]
-
Increase Capping Time: If you consistently observe n-1 products, consider increasing the capping time to ensure all unreacted 5'-hydroxyl groups are effectively blocked.[1]
Issue 3: Depurination Leading to Truncated Products
Q3: I am observing product degradation, particularly cleavage at purine (A and G) residues. What causes depurination and how can I prevent it?
A3: Depurination is the cleavage of the glycosidic bond connecting a purine base to the sugar backbone, creating an abasic site.[4] This abasic site is unstable and can lead to chain cleavage during the final basic deprotection step. The primary cause of depurination during synthesis is prolonged exposure to the acidic conditions of the detritylation step.[5][6]
Preventative Measures:
-
Use a Milder Deblocking Agent: Standard detritylation with trichloroacetic acid (TCA) can be harsh. Consider using a milder acid like dichloroacetic acid (DCA) to minimize depurination, especially for sequences rich in purines.[1][5]
-
Minimize Acid Contact Time: Reduce the duration of the detritylation step to the minimum time required for complete removal of the DMT protecting group.[5] Studies have shown that shorter acid delivery times can be effective without significantly compromising yield.[5]
-
Employ Formamidine Protecting Groups: For purine bases, formamidine protecting groups are electron-donating and stabilize the glycosidic bond, making it less susceptible to cleavage during detritylation.[4]
Quantitative Data Summary
The following tables provide quantitative data to help in understanding and troubleshooting oligonucleotide synthesis failures.
Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield
| Coupling Efficiency per Step | Expected % FLP for a 30-mer | Expected % FLP for a 70-mer |
| 99.5% | 86.0% | 70.4% |
| 99.0% | 74.0% | 49.5% |
| 98.5% | 63.4% | 34.7% |
| 98.0% | 54.5% | 24.4% |
Data adapted from literature.[7] As coupling efficiency decreases, the yield of the full-length product drops significantly, especially for longer oligonucleotides.
Table 2: Relative Depurination Rates with Different Detritylation Reagents
| Detritylation Reagent | Relative Depurination Rate | Notes |
| 3% Dichloroacetic Acid (DCA) in Dichloromethane | Low | Milder acid, preferred for sensitive sequences and long oligonucleotides.[8] |
| 15% Dichloroacetic Acid (DCA) in Dichloromethane | Medium | Higher concentration increases detritylation rate but also depurination.[8][9] |
| 3% Trichloroacetic Acid (TCA) in Dichloromethane | High | Stronger acid, faster detritylation but significantly higher risk of depurination.[8][9] |
This table provides a qualitative comparison of depurination rates. Actual rates are sequence and condition-dependent.
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below.
Protocol 1: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) for Purity Analysis
Objective: To separate and quantify the purity of a synthetic oligonucleotide from its failure sequences.
Materials:
-
HPLC System with a UV detector
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile
-
Crude oligonucleotide sample, deprotected and desalted
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 µM.
-
System Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the prepared sample onto the column.
-
Gradient Elution:
-
Hold at 5% Mobile Phase B for 2 minutes.
-
Increase to 50% Mobile Phase B over 20 minutes.
-
Increase to 95% Mobile Phase B over 2 minutes and hold for 2 minutes to wash the column.
-
Return to 5% Mobile Phase B over 2 minutes and re-equilibrate for 5 minutes.
-
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of the full-length product and impurities like n-1 shortmers.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of the synthesized oligonucleotide and identify any impurities.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source
-
Crude or purified oligonucleotide sample
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in methanol
Procedure:
-
Sample Preparation: Dilute the oligonucleotide sample in Mobile Phase A to a final concentration of 1-5 µM.
-
LC Separation (Optional but Recommended): Perform a rapid separation using a C18 column with a gradient from 10% to 60% Mobile Phase B over 5-10 minutes to desalt the sample before it enters the mass spectrometer.
-
Mass Spectrometer Settings (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 30-50 V
-
Desolvation Temperature: 300-400 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Mass Range: 500-2500 m/z
-
-
Data Acquisition: Acquire mass spectra across the elution profile of the oligonucleotide.
-
Data Analysis: Deconvolute the resulting multi-charged ion series to determine the intact molecular weight of the main product and any observed impurities. Compare the experimental mass to the theoretical mass of the target oligonucleotide.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of oligonucleotide synthesis failures.
Caption: Automated solid-phase oligonucleotide synthesis cycle and post-synthesis processing.
Caption: Troubleshooting logic for common oligonucleotide synthesis failures.
Caption: Workflow for the analysis and quality control of synthetic oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. phenomenex.com [phenomenex.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Long Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of long oligonucleotides (>75 nucleotides).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully synthesizing long oligonucleotides?
A1: The single most critical factor is maintaining the highest possible coupling efficiency throughout the synthesis. Even a small decrease in average coupling efficiency has a dramatic negative impact on the yield of the full-length product as the oligonucleotide length increases. For instance, a 98% average coupling efficiency, which might be acceptable for a 20mer, would result in a theoretical yield of only 13% for a 100mer.[1] For successful long oligo synthesis, a stepwise coupling yield of ≥99.5% is highly recommended.[2]
Q2: How does moisture affect the synthesis of long oligonucleotides?
A2: Moisture is a primary inhibitor of high coupling efficiency and can significantly reduce the yield of full-length oligonucleotides.[1] Water interferes in two main ways:
-
It reacts with the activated phosphoramidite monomer, preventing it from coupling to the growing oligonucleotide chain.[1]
-
It can hydrolyze the phosphoramidite before it is even added to the synthesis column.[1][3]
It is crucial to use anhydrous acetonitrile (ACN) with a water content of 10-15 ppm or lower and to handle all reagents, especially phosphoramidites, under anhydrous conditions.[1]
Q3: My crude product shows a significant amount of n-1 sequences. What is the likely cause?
A3: The presence of n-1 sequences, which are deletion mutants, is typically a result of inefficient capping.[1][4] If a nucleotide fails to couple to the growing chain, the unreacted 5'-hydroxyl group should be permanently blocked by the capping step. If capping is inefficient, this unreacted site remains available for coupling in the next cycle, leading to a product missing one nucleotide (n-1). Inefficient coupling can also contribute to the formation of n-1 species if the subsequent capping step is also incomplete.[4]
Q4: I am observing a lower than expected yield and see shorter fragments upon analysis, particularly after the final cleavage and deprotection. What could be the issue?
A4: A common cause for chain cleavage, leading to shorter fragments and reduced yield, is depurination. This occurs when the acidic deblocking reagent, typically trichloroacetic acid (TCA), removes purine bases (adenine and guanosine) from the oligonucleotide backbone.[1][2] These abasic sites are then cleaved during the final basic deprotection step. To mitigate this, consider using a milder deblocking agent like dichloroacetic acid (DCA).[4]
Q5: What type of solid support is best for synthesizing very long oligonucleotides?
A5: For very long oligonucleotides (>100 bases), the pore size of the solid support becomes a critical factor. As the oligonucleotide chain grows, it can begin to block the pores of standard controlled pore glass (CPG) supports, hindering the diffusion of reagents.[1] Using a support with a larger pore size, such as 2000 Å CPG, is recommended to reduce steric hindrance.[1][5] Polystyrene (PS) supports can also be a good alternative.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your long oligonucleotide synthesis experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Inefficient coupling | - Use fresh, high-purity phosphoramidites and activator. - Ensure all reagents, especially acetonitrile, are anhydrous.[1] - Increase the coupling time.[4] - Perform a trityl cation assay to quantify coupling efficiency at each step. |
| Poor quality of starting materials | - Use fresh reagents from reputable suppliers.[6][7] - Store phosphoramidites under an inert atmosphere and desiccated. | |
| Inefficient capping | - Ensure capping reagents (Cap A and Cap B) are fresh and active.[4] - Increase the capping time to ensure all unreacted 5'-hydroxyl groups are blocked.[4] | |
| Presence of n-1 and other deletion sequences | Inefficient capping | - Verify the freshness and concentration of your capping reagents.[4] - Increase the capping time in your synthesis protocol.[4] |
| Incomplete detritylation | - Ensure the deblocking solution is fresh and at the correct concentration. - Incomplete removal of the 5'-hydroxyl protecting group will prevent coupling in the next cycle.[2] | |
| Product degradation (shorter fragments) | Depurination | - Use a milder deblocking agent such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), especially for sequences rich in A and G.[4] |
| Harsh deprotection conditions | - For sensitive modifications or dyes, use milder deprotection conditions (e.g., AMA - ammonium hydroxide/methylamine) or specialized deprotection protocols.[1][8] | |
| Difficulty purifying the final product | Formation of secondary structures | - For purification methods like Glen-Pak™ cartridges, heating the crude DMT-on oligo to >65 °C in the loading buffer just before loading can disrupt secondary structures and improve yield and purity.[1] |
| Co-elution of failure sequences | - High capping efficiency is crucial to minimize the accumulation of n-1 and other failure sequences that are difficult to separate from the full-length product.[1] |
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | 68% | 82% | 90% |
| 50mer | 36% | 61% | 78% |
| 75mer | 22% | 47% | 69% |
| 100mer | 13% | 37% | 61% |
| 150mer | 5% | 22% | 47% |
| 200mer | 2% | 13% | 37% |
| Data is based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings) |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the amount of successful coupling in the previous cycle.
Materials:
-
Deblocking solution (e.g., 3% TCA or DCA in dichloromethane) collected from each cycle of the synthesis.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Methodology:
-
During the synthesis, collect the acidic deblocking solution as it elutes from the synthesis column after each coupling step. The solution will have a characteristic orange color from the released DMT cation.
-
Dilute a known volume of the collected solution with fresh deblocking solution to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the DMT cation (typically around 495 nm).
-
The absorbance is directly proportional to the amount of DMT cation and, therefore, to the number of coupled bases in that cycle.
-
A steady or slightly decreasing absorbance value from cycle to cycle indicates consistent and high coupling efficiency. A significant drop in absorbance indicates a problem with the coupling step for that particular nucleotide addition.
Protocol 2: Anhydrous Technique for Phosphoramidite Dissolution
Materials:
-
Septum-sealed bottle of anhydrous acetonitrile (ACN).
-
Dry, inert gas source (e.g., Argon or Nitrogen) with an in-line drying filter.
-
Syringes and needles, oven-dried or flame-dried before use.
-
Phosphoramidite vial.
Methodology:
-
Ensure the septum on the ACN bottle is intact and provides a good seal.
-
Puncture the septum of the ACN bottle with a needle connected to the dry, inert gas source to create a positive pressure.
-
Puncture the septum with a second, dry needle attached to a dry syringe.
-
Withdraw the required volume of anhydrous ACN.
-
Carefully inject the anhydrous ACN into the phosphoramidite vial, which should also be under a positive pressure of inert gas.
-
Gently swirl the vial to dissolve the phosphoramidite completely.
-
This technique minimizes the exposure of the phosphoramidite and ACN to atmospheric moisture.[1]
Visualizations
Caption: The solid-phase oligonucleotide synthesis cycle.
Caption: A logical workflow for troubleshooting low-yield synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Long oligos: direct chemical synthesis of genes with up to 1728 nucleotides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06958G [pubs.rsc.org]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: HPLC Analysis of Deprotection Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) analysis of deprotection reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed in the HPLC analysis of deprotection reactions?
A1: The most frequently encountered issues include the appearance of unexpected peaks, poor peak shapes (tailing, fronting, broadening), incomplete resolution between the starting material and the product, and variations in peak retention times. These problems can stem from the reaction itself, sample preparation, or the HPLC method and instrument.
Q2: How can I confirm if my deprotection reaction has gone to completion using HPLC?
A2: To confirm reaction completion, your HPLC chromatogram should ideally show the complete disappearance of the peak corresponding to the protected starting material and the appearance of a single, well-defined peak for the desired deprotected product. It is crucial to have a reference standard for both the starting material and the product to accurately identify their retention times.
Q3: What could be the cause of unexpected peaks in my chromatogram after a deprotection reaction?
A3: Unexpected peaks, often referred to as ghost or extraneous peaks, can originate from several sources.[1][2][3][4] These may include byproducts from the deprotection reaction, impurities in the solvents or reagents used, degradation of the product, or carryover from previous injections.[3][4][5] It is also possible that these peaks are late-eluting compounds from a prior analysis.[5]
Q4: My product peak is showing significant tailing. What are the likely causes and how can I fix it?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns.[6] Other causes can include column overload, a void in the column, or an inappropriate mobile phase pH.[2][6][7] To address this, you can try adjusting the mobile phase pH to suppress analyte ionization, using a highly deactivated (end-capped) column, reducing the injection volume, or adding a competitor to the mobile phase (e.g., triethylamine for basic compounds).[8]
Q5: The resolution between my starting material and product is poor. How can I improve it?
A5: Improving resolution requires optimizing the separation's efficiency, selectivity, or retention factor.[9][10][11][12] You can enhance resolution by adjusting the mobile phase composition (e.g., changing the organic solvent ratio or pH), using a column with a smaller particle size or a longer length, or optimizing the flow rate and temperature.[9][10][11][13] Gradient elution can also be beneficial for separating complex mixtures.[9]
Troubleshooting Guides
Issue 1: Unexpected or Ghost Peaks
| Possible Cause | Recommended Solution |
| Mobile Phase Contamination | Use HPLC-grade solvents and freshly prepared mobile phases.[2][4] Filter all buffers to remove particulates.[2] |
| Sample Contamination | Ensure all glassware is thoroughly cleaned.[3] Use high-purity reagents for the deprotection reaction. |
| System Carryover | Implement a robust needle wash protocol between injections.[3] Run a blank gradient after a high-concentration sample.[4] |
| Late Eluting Peaks | Extend the run time of your HPLC method to ensure all components from the previous injection have eluted.[5] Incorporate a column flush with a strong solvent at the end of each run.[5] |
| Reaction Byproducts | Optimize the reaction conditions (e.g., temperature, reaction time) to minimize the formation of side products. |
Issue 2: Poor Peak Shape
| Peak Anomaly | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions with the stationary phase.[6] - Column overload.[2] - Incorrect mobile phase pH.[1] | - Adjust mobile phase pH to suppress silanol ionization.[6] - Reduce sample injection volume or dilute the sample.[2] - Use a column with a highly deactivated stationary phase.[8] |
| Peak Fronting | - Low column temperature.[14] - Sample overload.[15] - Incompatibility between sample solvent and mobile phase.[14] | - Increase column temperature.[15] - Decrease the amount of sample injected.[15] - Dissolve the sample in the mobile phase or a weaker solvent.[7] |
| Broad Peaks | - Column degradation or contamination.[2] - High mobile phase viscosity.[15] - Large extra-column volume.[15] | - Flush the column with a strong solvent or replace it if necessary.[2] - Optimize mobile phase or increase column temperature.[15] - Use shorter, narrower tubing between the injector, column, and detector.[12] |
| Split Peaks | - Clogged inlet frit or void at the column head.[14] - Sample solvent incompatible with the mobile phase.[7][14] - Contamination on the guard or analytical column.[14] | - Back-flush the column or replace the frit.[16] - Dissolve the sample in the mobile phase.[7] - Clean or replace the guard column and filter the sample.[7] |
Issue 3: Poor Resolution
| Parameter to Optimize | Strategy |
| Efficiency (N) | - Use a column with smaller particles (e.g., sub-2 µm for UHPLC).[10] - Increase the column length.[10][12] - Optimize the flow rate.[9][13] |
| Selectivity (α) | - Change the mobile phase composition (e.g., switch organic modifier from acetonitrile to methanol).[10][11] - Adjust the pH of the mobile phase.[9][10] - Change the stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl).[10][11] |
| Retention Factor (k') | - Adjust the strength of the mobile phase (e.g., increase or decrease the percentage of the organic solvent).[9][11] |
Experimental Protocols
General Protocol for HPLC Sample Preparation of a Deprotection Reaction Mixture
-
Quench the Reaction: Stop the deprotection reaction at the desired time point, if necessary, by adding a quenching agent or neutralizing the reaction mixture.
-
Dilute the Sample: Take a small aliquot (e.g., 10-50 µL) of the crude reaction mixture and dilute it with a suitable solvent. The ideal solvent is the mobile phase itself or a solvent that is weaker than the mobile phase to ensure good peak shape.[7][17] A typical starting dilution is 100-fold to 1000-fold.[17]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[18][19]
-
Injection: Inject the filtered sample into the HPLC system. The injection volume will depend on the column dimensions and sample concentration but is typically in the range of 5-20 µL for analytical scale separations.
Visualizations
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: Workflow for the analysis of deprotection reactions by HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. youtube.com [youtube.com]
- 4. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. mastelf.com [mastelf.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 15. tajhizshimi.com [tajhizshimi.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. nacalai.com [nacalai.com]
- 19. greyhoundchrom.com [greyhoundchrom.com]
Validation & Comparative
A Comparative Guide to 5'-O-Protected N4-Benzoyl-2'-deoxycytidine Analogues for Oligonucleotide Synthesis
In the realm of synthetic chemistry, particularly in the assembly of oligonucleotides for therapeutic and research applications, the strategic use of protecting groups is paramount. The selection of these temporary modifications dictates the efficiency of synthesis, the purity of the final product, and the overall yield. This guide provides a comparative analysis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a key building block in DNA synthesis, against a common alternative, 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine.
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functions, prized for its stability under various conditions and its selective removal.[1][2] In contrast, the dimethoxytrityl (DMT) group is a bulkier protecting group, also favored for 5'-hydroxyl protection in nucleosides, and is known for its acid lability.[3][4] This comparison will delve into the performance of these two protecting groups in the context of 2'-deoxycytidine chemistry, supported by experimental protocols and logical diagrams to aid researchers in their synthetic strategies.
Comparison of 5'-Hydroxyl Protecting Groups: TBDMS vs. DMT
The choice between a silyl-based protecting group like TBDMS and a trityl-based group such as DMT depends on the specific requirements of the synthetic route, including the desired stability and the orthogonality of deprotection steps. The following table summarizes the key characteristics of these two critical protecting groups.
| Feature | 5'-O-TBDMS (tert-butyldimethylsilyl) | 5'-O-DMT (Dimethoxytrityl) |
| Chemical Class | Silyl ether | Trityl ether |
| Key Advantage | High stability to a variety of reaction conditions | Facile and rapid removal under mild acidic conditions |
| Deprotection Reagent | Fluoride ion sources (e.g., TBAF, TEA·3HF) | Weak acids (e.g., trichloroacetic acid, dichloroacetic acid) |
| Deprotection Mechanism | Nucleophilic attack on the silicon atom | Formation of a stable trityl cation |
| Stability to Acid | Generally stable to mild acidic conditions | Highly labile to acidic conditions |
| Stability to Base | Generally stable | Stable |
| Relative Steric Hindrance | Moderate | High |
| Monitoring of Deprotection | Typically monitored by TLC or HPLC | The release of the orange-colored trityl cation allows for spectrophotometric quantification |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthesis. The following protocols provide a general framework for the key experimental procedures discussed in this guide.
Protocol 1: General Procedure for 1H NMR Spectroscopic Analysis
A standard protocol for the characterization of modified nucleosides by 1H NMR is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified nucleoside derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record the 1H NMR spectrum on a 400 MHz or higher field spectrometer at room temperature.[5]
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ, in ppm) and coupling constants (J, in Hz) to confirm the structure of the compound.[5]
Protocol 2: Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
This protocol outlines a general procedure for the selective silylation of the 5'-hydroxyl group of N4-Benzoyl-2'-deoxycytidine.
-
Starting Material: Dissolve N4-Benzoyl-2'-deoxycytidine in anhydrous pyridine.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) in a slight molar excess to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of methanol.
-
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Protocol 3: Deprotection of the 5'-O-TBDMS Group
The removal of the TBDMS group is typically achieved using a fluoride source.
-
Reaction Setup: Dissolve the 5'-O-TBDMS protected nucleoside in an anhydrous solvent such as tetrahydrofuran (THF).
-
Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the deprotected nucleoside by silica gel chromatography.
Logical and Experimental Workflows
To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis and in vitro growth inhibitory activity of novel silyl- and trityl-modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. rsc.org [rsc.org]
A Researcher's Guide to Silyl Protecting Groups: A Comparative Analysis of TBDMS and Alternatives
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the ubiquitous hydroxyl group, silyl ethers have emerged as a versatile and reliable class of protecting groups, prized for their ease of installation, tunable stability, and mild removal conditions. Among these, the tert-butyldimethylsilyl (TBDMS or TBS) group is a workhorse, offering a robust shield for alcohols. This guide provides a comprehensive comparison of TBDMS with other common silyl protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically hindered groups impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby enhancing the stability of the protecting group.[3][4] This principle underpins the varying reactivity profiles of the silyl ethers discussed herein.
Relative Stability of Common Silyl Ethers
The choice of a silyl protecting group is fundamentally a decision about stability. The relative stability of common silyl ethers to acidic and basic hydrolysis has been extensively studied and follows a well-established trend directly correlated with steric hindrance.[3][4][5]
Table 1: Relative Stability of Silyl Ethers to Hydrolysis
| Silyl Protecting Group | Abbreviation | Relative Stability to Acidic Hydrolysis[4][6] | Relative Stability to Basic Hydrolysis[4][6] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | ~60-64 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 |
This data clearly illustrates that TBDMS offers a significant increase in stability over TMS and TES, making it resilient to a wider range of reaction conditions, including chromatography.[6] For even greater stability, particularly under acidic conditions, TIPS and TBDPS are superior choices.[2][3] The comparable stability of TBDMS and TBDPS under basic conditions allows for orthogonal deprotection strategies when both are present in a molecule.[4]
Conditions for Protection and Deprotection
The selection of a silyl protecting group also depends on the conditions required for its introduction and removal. The ability to selectively deprotect one silyl ether in the presence of another is a powerful tool in complex molecule synthesis.[4][7]
Table 2: Typical Conditions for Silylation and Desilylation
| Silyl Group | Typical Protection Conditions | Typical Deprotection Conditions |
| TMS | TMSCl, Imidazole, DMF or CH₂Cl₂[4] | Very mild acid (e.g., silica gel) or base (e.g., K₂CO₃ in MeOH)[3] |
| TES | TESCl, Imidazole or Pyridine, DMF or CH₂Cl₂ | Mild acid (e.g., PPTS in MeOH)[6]; can be cleaved selectively in the presence of TBDMS[8] |
| TBDMS | TBDMSCl, Imidazole, DMF (Corey Protocol)[4][9]; TBDMSOTf, 2,6-Lutidine for hindered alcohols[6] | Fluoride sources (e.g., TBAF in THF)[3][7]; Stronger acids (e.g., CSA in MeOH, AcOH/THF/H₂O)[3][4] |
| TIPS | TIPSCl or TIPSOTf, Imidazole or 2,6-Lutidine[10] | TBAF in THF (often requires longer reaction times or heat)[3]; Strong acid |
| TBDPS | TBDPSCl or TBDPSOTf, Imidazole or Pyridine[2][10] | TBAF in THF; Most resistant to acidic cleavage[2][3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies.
Protocol 1: Protection of a Primary Alcohol with TBDMS (Corey Protocol)
Objective: To protect a primary hydroxyl group as its TBDMS ether.
Materials:
-
Alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol in anhydrous DMF.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. For primary alcohols, the reaction is typically complete within one hour.[4]
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To cleave a TBDMS ether to reveal the free alcohol.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the solution of TBAF in THF to the reaction mixture at room temperature.[3]
-
Stir the reaction and monitor by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To selectively deprotect a TBDMS ether under acidic conditions.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid, THF, and water.[4]
-
Stir the reaction mixture at room temperature. This method is slow but can be highly selective.[4]
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing Silyl Ether Chemistry
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships in silyl ether protecting group chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Silyl Groups - Gelest [technical.gelest.com]
TBDMS vs. TIPS: A Comparative Guide to Silyl Protecting Groups in Nucleoside Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful nucleoside and oligonucleotide synthesis. Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are among the most utilized protecting groups for hydroxyl functionalities due to their versatility, ease of introduction, and selective removal. This guide provides an objective comparison of TBDMS and TIPS, supported by experimental data, to aid in the selection of the optimal protecting group for your specific synthetic needs.
Introduction to TBDMS and TIPS Protecting Groups
The primary role of a protecting group in nucleoside synthesis is to mask the reactive hydroxyl groups on the sugar moiety, typically at the 5' and 3' positions, and in the case of ribonucleosides, the 2' position. This masking prevents unwanted side reactions during subsequent chemical transformations, such as phosphitylation and coupling reactions in oligonucleotide synthesis.
TBDMS (tert-butyldimethylsilyl): Introduced by E.J. Corey in 1972, the TBDMS group has become a workhorse in organic synthesis. It offers a good balance between stability and ease of cleavage, making it suitable for a wide range of applications.
TIPS (triisopropylsilyl): The TIPS group is significantly more sterically hindered than the TBDMS group due to the presence of three isopropyl substituents on the silicon atom. This increased bulk confers greater stability, making it the protecting group of choice when more robust protection is required to withstand harsher reaction conditions.
Comparative Performance Data
The choice between TBDMS and TIPS often depends on the desired balance between reactivity, stability, and selectivity. The following table summarizes available quantitative data for the protection of the 5'-hydroxyl group of various nucleosides.
| Nucleoside | Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Selectivity | Reference |
| N⁶-Benzoyl-5'-O-DMTr-adenosine | TBDMS | TBDMS-Cl, DIPEA, DIPEA·HCl, Organocatalyst, THF | 48 h | 92.2% | 2'-OH:3'-OH = 96.6:3.4 | [1] |
| Uridine | TBDMS | TBDMS-Cl, Imidazole, DMF, rt | 12 h | High (not specified) | 5'-OH selective | [2] |
| 5-lodo-2'-deoxyuridine derivative | TBDMS | TBDMS-Cl, Imidazole, DMF, 60 °C | 2 h | 95% | 5-CH₂OH selective | [3] |
| Various alcohols | TIPS | TIPS-Cl, Imidazole, Microwave | 2-10 min | 85-98% | General for alcohols | [4] |
| 2'-deoxyguanosine | TIPDS (related to TIPS) | TIPDSCl₂, Pyridine | Not specified | High (not specified) | 3',5'-di-O-protection | [5] |
Note on Data: Direct side-by-side comparative studies under identical conditions for a range of nucleosides are limited in the literature. The data presented reflects reported yields and conditions from various sources. The greater steric bulk of TIPS generally leads to slower reaction rates for protection compared to TBDMS under similar conditions.
Deprotection Conditions
The removal of silyl ethers is typically achieved using a source of fluoride ions, with tetrabutylammonium fluoride (TBAF) being the most common reagent. The stability of the silyl ether dictates the conditions required for its cleavage.
| Protecting Group | Deprotection Reagent | Typical Conditions | Yield (%) | Reference |
| TBDMS | TBAF (1.0 M in THF) | THF, rt, 18 h | 97% | [6] |
| TBDMS | TBAF (1.0 M in THF) | THF, 0 °C to rt, 45 min | 32% (low yield attributed to base sensitivity of substrate) | [7] |
| TIPS | TBAF | Slower than TBDMS, may require elevated temperatures or longer reaction times | Substrate dependent | [4] |
| TBDMS | CuSO₄·5H₂O (catalytic) | Methanol | Effective for selective deprotection | [8] |
| TES (less stable than TBDMS/TIPS) | Formic acid in Methanol | rt, 1-2 h | High | [9] |
The greater stability of the TIPS group allows for the selective deprotection of TBDMS ethers in its presence, a valuable strategy in the synthesis of complex molecules with multiple hydroxyl groups requiring orthogonal protection.[8]
Experimental Protocols
The following are representative protocols for the protection and deprotection of nucleosides with TBDMS and TIPS groups.
Protocol 1: 5'-O-TBDMS Protection of a 2'-Deoxynucleoside
This protocol is a general procedure for the selective protection of the primary 5'-hydroxyl group.
Materials:
-
2'-Deoxynucleoside (e.g., 2'-deoxyadenosine)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2'-deoxynucleoside in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution and stir until it is fully dissolved.
-
Add TBDMS-Cl in one portion and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 5'-O-TBDMS-2'-deoxynucleoside.
Protocol 2: 5'-O-TIPS Protection of a 2'-Deoxynucleoside
Due to the lower reactivity of TIPS-Cl, slightly more forcing conditions or longer reaction times may be necessary compared to TBDMS-Cl.
Materials:
-
2'-Deoxynucleoside (e.g., 2'-deoxyguanosine)
-
Triisopropylsilyl chloride (TIPS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Pyridine or DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Co-evaporate the 2'-deoxynucleoside with anhydrous pyridine to remove residual water.
-
Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere.
-
Add imidazole and stir until dissolved.
-
Add TIPS-Cl dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Work up the reaction as described in Protocol 1.
-
Purify the product by silica gel column chromatography.
Protocol 3: Deprotection of a 5'-O-TBDMS Protected Nucleoside
This protocol uses TBAF for the cleavage of the silyl ether.
Materials:
-
5'-O-TBDMS protected nucleoside
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5'-O-TBDMS protected nucleoside in anhydrous THF under an inert atmosphere.[7]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Add the TBAF solution dropwise to the stirred solution.[7]
-
Stir the reaction at room temperature and monitor its progress by TLC. Deprotection is typically complete within 1-4 hours.
-
Once the reaction is complete, quench by adding water.[7]
-
Dilute the mixture with DCM and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude alcohol by silica gel column chromatography.
Protocol 4: Deprotection of a 5'-O-TIPS Protected Nucleoside
The deprotection of the more stable TIPS group may require longer reaction times or elevated temperatures.
Materials:
-
5'-O-TIPS protected nucleoside
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5'-O-TIPS protected nucleoside in anhydrous THF.
-
Add the TBAF solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, perform the aqueous work-up and purification as described in Protocol 3.
Visualization of Key Processes
The following diagrams illustrate the chemical structures and workflows involved in the use of TBDMS and TIPS protecting groups.
Caption: Chemical structures of a generic nucleoside and the silylating agents TBDMS-Cl and TIPS-Cl.
Caption: General experimental workflow for the 5'-O-silylation of a nucleoside.
Caption: General experimental workflow for the deprotection of a 5'-O-silylated nucleoside using TBAF.
Conclusion
Both TBDMS and TIPS are highly effective and versatile protecting groups for nucleoside synthesis. The choice between them is dictated by the specific requirements of the synthetic route.
-
TBDMS is the more common choice, offering a good compromise between stability and ease of removal. It is generally easier to introduce and remove under milder conditions than TIPS.
-
TIPS provides superior stability due to its greater steric hindrance. It is the preferred choice when the protected nucleoside must endure more forcing conditions in subsequent synthetic steps. Its enhanced stability also allows for orthogonal deprotection strategies in the presence of TBDMS or other less stable silyl ethers.
By understanding the distinct properties and performance characteristics of TBDMS and TIPS, researchers can make informed decisions to optimize their nucleoside synthesis strategies, leading to higher yields and purities of their target molecules.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Comparative Guide to the Stability of 5'-O-Protecting Groups in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable 5'-hydroxyl protecting group is a critical parameter in the solid-phase synthesis of oligonucleotides, directly impacting the efficiency of synthesis and the purity of the final product. These protecting groups must be stable throughout the various steps of the synthesis cycle while being readily and selectively removable under conditions that do not compromise the integrity of the oligonucleotide chain. This guide provides an objective comparison of the stability of commonly used 5'-O-protecting groups, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Introduction to 5'-O-Protecting Groups
In automated oligonucleotide synthesis, the 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected to prevent self-polymerization. The most widely used class of 5'-O-protecting groups is the trityl family, which includes the unsubstituted trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT) groups. The stability of these groups to acidic conditions is a key factor in their application, as the deprotection (detritylation) step is typically carried out using a mild acid. The ease of removal generally follows the order: DMT > MMT > Tr, with DMT being the most labile and, therefore, the most commonly used in standard oligonucleotide synthesis.
Comparative Stability Data
The acid-lability of trityl-based protecting groups is a direct consequence of the stability of the corresponding carbocation formed upon cleavage. Electron-donating substituents, such as methoxy groups, on the phenyl rings increase the stability of the carbocation, thus making the protecting group more susceptible to acidic cleavage.
| Protecting Group | Deprotection Conditions | Half-life (t½) / Time for Complete Deprotection | Reference |
| DMT | Acetate buffer (pH 4.18) | 10 minutes | [1] |
| DMT | Acetate buffer (pH 3.22) | ~4 minutes | [1] |
| DMT | 80% Acetic Acid | Complete in 20 minutes | [2] |
| MMT | 4% Aqueous Trifluoroacetic Acid (TFA) on a Poly-Pak cartridge | < 50% deprotected after 5 minutes | [1] |
| DMS(O)MT * | 4% Aqueous Trifluoroacetic Acid (TFA) on a Poly-Pak cartridge | Complete deprotection in 5 minutes | [1] |
*DMS(O)MT (4,4'-Dimethoxy-4''-thiomethoxytrityl) is a modified trityl group with enhanced lability.
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the stability of 5'-O-protecting groups.
Protocol 1: Determination of Detritylation Kinetics by HPLC
This protocol describes a method to determine the rate of detritylation of a 5'-O-protected oligonucleotide in an acidic solution by monitoring the reaction over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
5'-O-protected oligonucleotide (e.g., 5'-O-DMT-Thymidine)
-
Deprotection solution (e.g., 80% aqueous acetic acid or a buffered solution of a specific pH)
-
Quenching solution (e.g., a solution of a non-volatile base like Tris)
-
HPLC system with a reverse-phase C18 column
-
Mobile phases for HPLC (e.g., Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water; Buffer B: Acetonitrile)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the 5'-O-protected oligonucleotide of a known concentration in a suitable solvent (e.g., water or acetonitrile).
-
Initiation of Deprotection: At time t=0, add a specific volume of the deprotection solution to the oligonucleotide solution to initiate the detritylation reaction. The final concentration of the acid and the oligonucleotide should be precisely known.
-
Time Points: At regular time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a sufficient amount of the quenching solution to neutralize the acid.
-
HPLC Analysis: Analyze the quenched sample by reverse-phase HPLC. The HPLC method should be able to separate the protected oligonucleotide from the deprotected oligonucleotide.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M TEAA, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient of Buffer B into Buffer A to achieve separation (e.g., 5-60% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength where both the protected and deprotected oligonucleotides absorb (e.g., 260 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the protected and deprotected oligonucleotides at each time point.
-
Calculate the percentage of the protected oligonucleotide remaining at each time point.
-
Plot the natural logarithm of the percentage of the protected oligonucleotide against time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) of the deprotection reaction using the formula: t½ = 0.693 / k.
-
Visualizations
Experimental Workflow for Comparative Stability Analysis
The following diagram illustrates the general workflow for comparing the stability of different 5'-O-protecting groups.
Mechanism of Acid-Catalyzed Detritylation
The detritylation of 5'-O-trityl protected nucleosides proceeds through a carbocation intermediate. The stability of this intermediate dictates the lability of the protecting group.
Discussion and Recommendations
The choice of a 5'-O-protecting group is a trade-off between stability during synthesis and ease of removal.
-
DMT (Dimethoxytrityl): This is the most commonly used 5'-O-protecting group in routine oligonucleotide synthesis due to its high acid lability, allowing for rapid and efficient deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid or dichloroacetic acid in dichloromethane) within a few minutes. This rapid cleavage minimizes the risk of side reactions such as depurination.
-
MMT (Monomethoxytrityl): The MMT group is significantly more stable to acidic conditions than the DMT group. This increased stability can be advantageous in specific applications, such as the synthesis of oligonucleotides carrying acid-sensitive modifications where premature deprotection is a concern. However, its removal requires stronger acidic conditions or longer reaction times, which can potentially lead to degradation of the oligonucleotide.
-
Tr (Trityl): The unsubstituted trityl group is the most stable of the three. Its use in standard oligonucleotide synthesis is limited due to the harsh acidic conditions required for its removal. However, its high stability makes it a useful protecting group in other areas of organic chemistry.
Recommendations for Selection:
-
For standard, unmodified DNA and RNA synthesis , the DMT group is the protecting group of choice due to its optimal balance of stability and lability.
-
For the synthesis of oligonucleotides with acid-sensitive moieties , the MMT group may be considered, but deprotection conditions must be carefully optimized to avoid product degradation.
-
The Tr group is generally not recommended for routine solid-phase oligonucleotide synthesis.
References
A Comparative Guide to Orthogonal Deprotection Strategies in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of oligonucleotides, the building blocks of DNA and RNA-based therapeutics and diagnostics, is a meticulously controlled process. A critical final stage of this process is the removal of protecting groups used to shield reactive functionalities on the nucleobases, phosphate backbone, and sugar moieties during chain assembly. The choice of deprotection strategy is paramount, as it directly impacts the yield, purity, and integrity of the final oligonucleotide product. This guide provides a comprehensive comparison of common orthogonal deprotection strategies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.
The Imperative of Orthogonal Protection
Orthogonal protection refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting other protecting groups.[1] This allows for the selective deprotection of specific sites, enabling the synthesis of complex oligonucleotides with sensitive modifications, such as fluorescent dyes or conjugated ligands.[2] The ideal deprotection strategy should be efficient, leading to high yields of the desired product, while being mild enough to preserve the integrity of the oligonucleotide and any incorporated modifications.
Comparison of Deprotection Strategies
The selection of a deprotection strategy is primarily dictated by the nature of the protecting groups employed during synthesis and the sensitivity of the final oligonucleotide to harsh chemical treatments. The following table summarizes the performance of common deprotection strategies.
| Deprotection Strategy | Protecting Groups | Deprotection Conditions | Deprotection Time | Typical Purity | Key Considerations |
| Standard Deprotection | Standard base protecting groups (e.g., Bz-A, Bz-C, iBu-G) | Concentrated Ammonium Hydroxide (NH₄OH) | 8-16 hours at 55°C | >85% | Not suitable for sensitive modifications. Can lead to base modifications if not properly controlled.[3][4] |
| Fast Deprotection (AMA) | Standard or fast deprotection base groups (e.g., Ac-C) | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 10 minutes at 65°C | >90% | Requires the use of Ac-dC to prevent base modification.[4][5] |
| Mild Deprotection | "Mild" protecting groups (e.g., Pac-A, iPr-Pac-G, Ac-C) | 0.05 M Potassium Carbonate (K₂CO₃) in Methanol | 4 hours at room temperature | >95% | Ideal for oligonucleotides with sensitive labels. Requires neutralization before drying.[5][6] |
| Ultra-Mild Deprotection | "Ultra-Mild" protecting groups (e.g., Pac-A, iPr-Pac-G, Ac-C) | Anhydrous ammonia/methanol | 5 hours at 55°C | High | Suitable for very sensitive modifications.[7] |
| Two-Step Deprotection | Dim-phosphate and Dmoc-amino protection | 1. Sodium periodate (NaIO₄) 2. Aniline | ~6 hours at room temperature | High | Avoids the use of harsh nucleophilic bases.[8][9] |
Experimental Protocols
Standard Deprotection Protocol
-
Following synthesis, transfer the solid support containing the oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly and incubate at 55°C for a minimum of 8 hours.[3]
-
After incubation, cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia under vacuum.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification.
Fast Deprotection (AMA) Protocol
-
Transfer the solid support to a screw-cap vial.
-
Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Add 1 mL of the AMA solution to the solid support.
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the AMA solution under vacuum.
-
Resuspend the oligonucleotide for further processing.
Ultra-Mild Deprotection Protocol
-
After synthesis using Ultra-Mild phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC), transfer the solid support to a reaction vial.[6][11]
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Add 1 mL of the potassium carbonate solution to the support.
-
Neutralize the solution by adding 6 µL of glacial acetic acid per mL of deprotection solution.[6]
-
The oligonucleotide solution can then be diluted for cartridge purification or desalted.
Visualizing Deprotection Workflows
The following diagrams illustrate the logical flow of standard and orthogonal deprotection strategies.
Caption: Standard oligonucleotide deprotection workflow.
The diagram above illustrates a typical workflow for standard oligonucleotide deprotection. The process begins with solid-phase synthesis using conventional protecting groups. This is followed by a one-step cleavage and deprotection, usually with ammonium hydroxide at an elevated temperature. The final step involves purification of the crude oligonucleotide.
Caption: Orthogonal deprotection and modification workflow.
This diagram showcases a more complex workflow involving orthogonal protecting groups. After synthesis, a specific, labile protecting group is selectively removed under mild conditions. This allows for an on-support chemical modification. Subsequently, a different set of conditions is applied to cleave the oligonucleotide from the support and remove the remaining, more robust protecting groups. This strategy is essential for producing oligonucleotides with specific modifications at defined positions.
Conclusion
The choice of an orthogonal deprotection strategy is a critical decision in oligonucleotide synthesis that significantly influences the quality of the final product. For standard, unmodified oligonucleotides, traditional or fast deprotection methods may be sufficient. However, for the synthesis of modified oligonucleotides, particularly those containing sensitive reporters, linkers, or therapeutic conjugates, the adoption of mild or ultra-mild deprotection strategies is essential to preserve the integrity of these modifications and ensure high-purity products. By carefully considering the chemical nature of the desired oligonucleotide and the available protecting group chemistries, researchers can select the most appropriate deprotection protocol to achieve their synthetic goals.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. scribd.com [scribd.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
A Researcher's Guide to Validating Modified DNA: Enzymatic Digestion vs. Sequencing
In the fields of molecular biology, gene therapy, and drug development, the precise modification of DNA sequences is a cornerstone of innovation. Whether confirming a successful CRISPR-Cas9 edit, verifying a cloned plasmid, or investigating epigenetic changes, validating the modified DNA sequence is a critical, non-negotiable step. Enzymatic digestion offers a rapid and cost-effective method for initial screening, while sequencing technologies provide the ultimate, base-pair-level confirmation. This guide provides an objective comparison of these methods, supported by experimental protocols and data, to help researchers select the most appropriate validation strategy.
Section 1: The Principle of Enzymatic Digestion
Enzymatic digestion is a fundamental technique that leverages restriction enzymes, which are endonucleases that recognize and cleave DNA at specific, short nucleotide sequences known as restriction sites.[1] This predictable cutting allows researchers to generate a DNA "fingerprint," which can be used to verify an expected sequence modification.
The primary applications for validation include:
-
Confirmation of Genetic Edits: Gene editing techniques like CRISPR-Cas9 can be designed to introduce or remove a restriction site. A successful edit will therefore alter the DNA fragmentation pattern following digestion with a specific enzyme, a change that is easily visualized using gel electrophoresis.[2] This makes restriction fragment length polymorphism (RFLP) analysis a powerful screening tool.
-
Analysis of DNA Methylation: DNA methylation is a key epigenetic marker. Methylation-sensitive restriction enzymes can be used to probe the methylation status of DNA.[3] For instance, an enzyme might cut a specific site only when it is unmethylylated. By comparing the digestion pattern with a methylation-insensitive enzyme that cuts the same sequence regardless of methylation status (an isoschizomer, e.g., HpaII and MspI), researchers can infer the methylation state of the region.[3]
General Workflow of Enzymatic Digestion
The process is straightforward and can often be completed in a few hours. It involves incubating the DNA sample with a specific restriction enzyme in its optimal buffer, followed by analysis of the resulting fragments.[4][5]
Section 2: Comparative Analysis of Validation Methods
While enzymatic digestion is invaluable for rapid screening, it does not provide the complete sequence. For comprehensive validation, researchers often turn to Sanger sequencing for targeted regions or Next-Generation Sequencing (NGS) for a broader, genome-wide view.[2][6]
Performance Metrics: Digestion vs. Sequencing
The choice of method depends on several factors, including the experimental goal, the number of samples, budget, and the level of detail required.
| Performance Metric | Enzymatic Digestion | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Primary Output | DNA fragment size pattern | High-fidelity sequence of a single DNA fragment (~500-1000 bp) | Massively parallel sequencing of millions of DNA fragments |
| Accuracy/Resolution | Low (Infers sequence via cut site) | High (Single-base resolution) | Very High (Single-base resolution with statistical depth) |
| Key Application | Rapid screening of clones, RFLP analysis, initial methylation check.[1][2] | Gold standard for sequence confirmation of specific edits, plasmids, PCR products. | Comprehensive off-target analysis, whole-genome validation, deep sequencing of edited pools.[7] |
| Throughput | High (Many samples can be processed in parallel easily) | Low to Medium | Very High |
| Typical Time to Result | 2-4 hours | 24-48 hours | 2-7 days |
| Cost per Sample | Low ($) | Medium (
| High (
|
| DNA Input | Flexible (100 ng - 1 µg) | Low (10-50 ng per reaction) | Variable (1 ng - 1 µg), depends on platform |
| Major Advantage | Speed, low cost, simplicity.[5] | Unambiguous sequence data, high accuracy. | Comprehensive data, detection of rare events, off-target analysis.[7] |
| Major Limitation | Provides indirect evidence; incomplete digests can be misleading.[8] | Not scalable for whole genomes; can miss complex edits in a mixed population. | High cost, complex data analysis, longer turnaround time. |
Section 3: Key Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are standard methodologies for clone validation and methylation analysis.
Protocol 1: Restriction Enzyme Digestion for Plasmid Validation
This protocol is used to verify that a DNA insert has been correctly ligated into a plasmid vector.[1][4]
Materials:
-
Purified plasmid DNA (miniprep)
-
Restriction Enzyme(s) and corresponding 10X reaction buffer
-
Nuclease-free water
-
Loading dye (6X)
-
DNA ladder
-
Agarose gel (0.8-1.2%) with DNA stain (e.g., SYBR Safe)
-
TAE or TBE electrophoresis buffer
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, assemble the following reaction on ice (for a 20 µL total volume):
-
Plasmid DNA: 500 ng
-
10X Reaction Buffer: 2 µL
-
Restriction Enzyme: 1 µL (5-10 units)
-
Nuclease-free water: to 20 µL
-
-
Control: Prepare a parallel reaction with uncut plasmid to serve as a negative control.
-
Incubation: Gently mix the components by pipetting, briefly centrifuge, and incubate the reaction at the enzyme's optimal temperature (typically 37°C) for 1 hour.[4]
-
Stop Reaction: Stop the digestion by adding 4 µL of 6X loading dye. Some enzymes can be heat-inactivated (e.g., 65°C for 20 minutes), but this is often unnecessary before gel electrophoresis.[4]
-
Gel Electrophoresis: Load the entire digested sample and the uncut control onto an agarose gel alongside a DNA ladder. Run the gel at 80-120V until the dye front has migrated approximately 75% of the gel length.
-
Analysis: Visualize the DNA fragments under a UV transilluminator. Compare the resulting band sizes to the expected fragment sizes from an in-silico digest of the plasmid sequence. A correct clone will show the expected banding pattern, while an incorrect one will not.
Protocol 2: Methylation-Sensitive Restriction Analysis
This protocol uses the enzyme pair HpaII (methylation-sensitive) and MspI (methylation-insensitive) to assess the methylation status of CCGG sites.[3]
Materials:
-
Genomic DNA (high quality)
-
HpaII and MspI restriction enzymes and appropriate buffer
-
PCR primers flanking the target region
-
qPCR master mix (e.g., SYBR Green)
-
Nuclease-free water
Procedure:
-
Digestion Setup: Prepare three reactions for each DNA sample:
-
Mock: 1 µg DNA + Buffer + Water (no enzyme)
-
HpaII Digest: 1 µg DNA + Buffer + HpaII
-
MspI Digest: 1 µg DNA + Buffer + MspI
-
-
Incubation: Incubate all three reactions overnight at 37°C to ensure complete digestion.
-
Enzyme Inactivation: Inactivate the enzymes by heating at 65°C for 20 minutes.
-
Quantitative PCR (qPCR):
-
Use an equal amount of DNA template (e.g., 20 ng) from each of the three reaction tubes (Mock, HpaII, MspI) for qPCR.
-
Perform qPCR using primers that amplify a region of interest containing one or more CCGG sites.
-
-
Analysis:
-
The MspI digest serves as a control for complete digestion, as it cuts regardless of methylation. The qPCR signal should be significantly reduced or eliminated.
-
Compare the Ct value from the HpaII digest to the Mock digest.
-
If the target site is unmethylated , HpaII will cut the DNA, and the qPCR signal will be low (high Ct value), similar to the MspI sample.
-
If the target site is methylated , HpaII will be blocked, the DNA will remain intact, and the qPCR signal will be high (low Ct value), similar to the Mock sample.
-
-
Section 4: Choosing the Right Validation Method
Selecting the optimal validation strategy is a balance between the required level of proof and available resources. The following decision tree can guide researchers toward the most suitable method for their needs.
References
- 1. addgene.org [addgene.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Strategies for discovery and validation of methylated and hydroxymethylated DNA biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Rapid DNA Digestion Using Promega Restriction Enzymes [worldwide.promega.com]
- 6. Comparison of Chemical and Enzymatic DNA Sequencing Methods [tud.ttu.ee]
- 7. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment: A Comparative Guide to Capillary Electrophoresis and HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and biotechnological analytics, establishing the purity of a substance is a critical step for ensuring safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) has long been the established workhorse for purity and impurity profiling. However, Capillary Electrophoresis (CE) has emerged as a powerful, high-resolution alternative that offers distinct advantages for a wide range of analytes. This guide provides an objective comparison of these two essential techniques, supported by experimental considerations, to aid in selecting the most appropriate method for your analytical needs.
Fundamental Principles of Separation
The primary difference between HPLC and CE lies in their fundamental separation mechanisms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a form of column chromatography that separates components in a mixture based on their differing interactions with a stationary phase (the column packing material) and a liquid mobile phase.[1] A high-pressure pump is used to pass the mobile phase and sample through the column, leading to separation.[2] The separation can be tailored by using different modes, such as reversed-phase, normal-phase, ion-exchange, or size-exclusion chromatography, making it highly versatile for a broad range of molecules from small organic compounds to large proteins.[3][4]
-
Capillary Electrophoresis (CE): CE separates analytes within a narrow fused-silica capillary based on their charge-to-size ratio when a high-voltage electric field is applied.[1] The separation medium is an electrolyte buffer. A key phenomenon is the electroosmotic flow (EOF), which is the bulk flow of the buffer solution that carries all analytes (positive, negative, and neutral) toward the detector.[5] This results in extremely high separation efficiency due to a "plug-like" flow profile that minimizes band broadening, a common issue in pressure-driven systems like HPLC.[6][7] Different modes, such as Capillary Zone Electrophoresis (CZE), Capillary Gel Electrophoresis (CGE), and Micellar Electrokinetic Chromatography (MEKC), allow for the analysis of a wide variety of molecules, including proteins, nucleic acids, and small ions.[8]
Performance Comparison
The choice between HPLC and CE often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, and sample availability.
Table 1: Key Performance Characteristics of CE vs. HPLC for Purity Assessment
| Feature | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Resolution & Efficiency | Exceptionally high; theoretical plate numbers can be an order of magnitude greater than HPLC.[9] Excels at separating closely related species and charge variants.[10] | High resolution, but can be limited by band-broadening from the laminar flow profile.[6] Well-established for a wide range of compounds. |
| Sensitivity | Generally lower sensitivity, especially with UV detection, due to small injection volumes and short detector path length.[11] Can be a limitation for trace impurity analysis. | High sensitivity with lower detection limits, making it ideal for trace analysis and quantifying low-level impurities.[12] |
| Analysis Speed | Typically faster analysis times due to high efficiency and rapid method development.[12] | Analysis can be time-consuming, especially for complex samples requiring long gradient elutions.[13] |
| Sample Volume | Requires very small sample volumes (nanoliters), ideal for precious or limited samples.[5][8] | Requires larger sample volumes (microliters).[12] |
| Solvent Consumption | Minimal consumption of aqueous buffers, leading to lower reagent costs and less hazardous waste.[10][12] | Requires large volumes of expensive, high-purity organic solvents, resulting in higher operational costs and environmental impact.[10][14] |
| Versatility & Applicability | Highly versatile for charged molecules (proteins, peptides, nucleic acids), chiral separations, and ions.[8][11] Can be adapted for neutral compounds using MEKC. | Extremely versatile; applicable to a wide range of small molecules, peptides, and proteins with varying polarity and size.[1][13][15] |
| Cost of Ownership | Lower capital investment for basic systems and significantly lower operating costs due to reduced consumable and solvent use.[1][10] | Higher initial capital investment and higher recurring costs for columns, solvents, and waste disposal.[1][13] |
| Method Robustness | Can be sensitive to minor changes in buffer, temperature, and capillary surface, potentially affecting reproducibility.[10] | Generally considered more robust and reproducible, with well-established methods and troubleshooting protocols.[15] |
Typical Applications in Purity Assessment
Table 2: Common Applications and Preferred Techniques
| Analyte / Application | Preferred Technique(s) | Rationale |
|---|---|---|
| Small Molecule Drugs | HPLC | High sensitivity for impurity profiling, robust, and widely accepted by regulatory agencies.[2][4] |
| Chiral Purity | CE | Excellent resolution for enantiomers, often with simpler and faster method development than chiral HPLC.[8][16] |
| Protein Charge Variants (e.g., mAbs) | CE | Unparalleled resolution for charge-based separations (e.g., deamidation, glycosylation variants).[10][11] |
| Protein Sizing & Purity (SDS-PAGE replacement) | CE (CGE) | Offers a quantitative, automated, and higher-resolution alternative to traditional slab gels.[8][17] |
| Peptide Purity & Mapping | Both | HPLC (especially RP-HPLC) is the standard. CE offers an orthogonal, high-resolution technique for confirmation.[3][15] |
| Nucleic Acids (DNA/RNA) | CE (CGE) | High-resolution separation based on size with single-base resolution possible.[6] |
| Trace Impurity Quantification | HPLC | Superior sensitivity and lower detection limits are crucial for detecting trace components.[12] |
Experimental Protocols: A Generalized Approach
The following sections outline generalized starting points for developing a purity assessment method using either RP-HPLC or CZE. These protocols should be optimized for the specific analyte and application, following relevant regulatory guidelines such as those from the FDA and ICH.[18][19][20]
A. Reversed-Phase HPLC Protocol for Peptide Purity
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Data Analysis: Integrate all peaks. Calculate purity by dividing the main peak area by the total area of all peaks, expressed as a percentage (Area % method).
B. Capillary Zone Electrophoresis (CZE) Protocol for Protein Purity
-
Instrumentation: Capillary electrophoresis system with a high-voltage power supply, autosampler, capillary thermostat, and UV-Vis detector.
-
Sample Preparation: Dissolve the protein sample in the background electrolyte or water to a known concentration (e.g., 0.5 mg/mL).
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm internal diameter, 30 cm effective length.
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.
-
Capillary Conditioning: Pre-rinse with 0.1 M NaOH, followed by water, and then equilibrate with BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Voltage: 20 kV (normal polarity).
-
Capillary Temperature: 25 °C.
-
-
Detection: UV absorbance at 214 nm.
-
Data Analysis: Integrate all peaks. Calculate purity using the Area % method, similar to HPLC.
Visualization of Workflows and Logic
Conclusion
Both HPLC and Capillary Electrophoresis are indispensable tools for purity assessment. HPLC remains the industry standard for a vast range of applications due to its robustness, versatility, and superior sensitivity for trace analysis.[13][14] It is a reliable and well-understood technique deeply embedded in quality control and regulatory filings.
Capillary Electrophoresis, on the other hand, is not merely a substitute but a powerful, orthogonal technique that provides solutions where HPLC falls short.[11] Its strengths lie in its exceptional resolving power for charged and chiral molecules, speed, and remarkably low consumption of samples and reagents.[9] For applications like the analysis of monoclonal antibody charge variants, protein purity, and chiral separations, CE is often the superior method.[10][16]
Ultimately, the decision to use HPLC or CE should be based on a scientific evaluation of the analyte's properties and the specific goals of the purity assessment. In many modern laboratories, the two techniques are used not as rivals, but as complementary partners to gain a comprehensive understanding of product purity and quality.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. microbenotes.com [microbenotes.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 小分子高效液相色谱 [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. hugendubel.info [hugendubel.info]
- 8. ijnrd.org [ijnrd.org]
- 9. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 13. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. sciencing.com [sciencing.com]
- 15. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. Tech Compare: Capillary vs. Gel Electrophoresis | Labcompare.com [labcompare.com]
- 18. jordilabs.com [jordilabs.com]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine proper disposal procedures
Proper Disposal of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
Immediate Safety and Disposal Protocol for Researchers
The proper disposal of this compound, a modified nucleoside used in nucleic acid synthesis, is critical for laboratory safety and environmental protection.[1][2][3] This substance must be handled as hazardous chemical waste and disposed of in accordance with local and national regulations.[4] It is imperative to entrust disposal to a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) department.[4][5]
Hazard Profile and Safety Summary
Safety Data Sheets (SDS) for similar compounds indicate potential hazards. While some sources may classify the specific compound as non-hazardous, related structures are noted to cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure. Due to its use in synthesizing nucleic acids, it falls under regulations for chemical waste.[6] All handling and disposal should be conducted by trained personnel familiar with the associated chemical hazards.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General laboratory guidelines[7][8][9] |
| Primary Hazard | Potential for serious eye irritation; potential for organ damage with prolonged exposure. | Aldrich SDS |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, lab coat.[10] | TargetMol SDS[10] |
| Handling Environment | Handle in a well-ventilated area or under a chemical fume hood.[10][11] | TargetMol SDS, Fisher Scientific SDS[10][11] |
| Spill Cleanup | Avoid dust formation.[10] Pick up and arrange for disposal without creating dust.[4] Prevent product from entering drains.[4][10] | TCI Chemicals SDS, TargetMol SDS[4][10] |
| Storage of Waste | Store in a suitable, tightly closed, and clearly labeled container in a dry, cool, and well-ventilated place.[10] | TargetMol SDS[10] |
| Disposal Method | Entrust to a licensed waste disposal company or institutional EHS office.[4][5] Do not dispose of down the drain. | TCI Chemicals SDS, NUS Guidelines[4][5] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Segregate the Chemical Waste:
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, tubes), into a dedicated, leak-proof, and chemically compatible waste container.[7]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[7][9]
-
-
Label the Waste Container:
-
Store the Waste Container Securely:
-
Arrange for Professional Disposal:
-
Decontaminate and Dispose of Empty Containers:
-
Before disposing of the original, now empty, product container, remove the contents completely.[4]
-
The empty container should be thoroughly rinsed, the valve removed (if applicable), and washed again before being recycled as scrap metal or disposed of according to institutional policy.[7] Treat any rinse solution as hazardous chemical waste.[7]
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 51549-36-1|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 6. med.nyu.edu [med.nyu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. otago.ac.nz [otago.ac.nz]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. targetmol.com [targetmol.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
This guide provides immediate, essential safety and logistical information for handling 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine in a laboratory setting. The procedures outlined are based on general best practices for handling modified nucleosides and related chemical compounds.
Chemical Profile:
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N-Benzoyl-5'-O-(tert-butyldimethylsilyl)-2'-deoxycytidine | [1] |
| CAS Number | 51549-36-1 | [1][2] |
| Molecular Formula | C22H31N3O5Si | [1] |
| Molecular Weight | 445.58 g/mol | [1] |
| Appearance | White or off-white solid | [2][3][4][5] |
| Purity | ≥ 98% | [2][3][4][5] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[6][7] | Disposable nitrile gloves.[6] Consider double gloving for added protection. | Laboratory coat.[7][8] | Not generally required if handled in a certified chemical fume hood. |
| Running reactions and transfers | Chemical splash goggles. | Disposable nitrile gloves.[6] | Laboratory coat.[7][8] | Work within a certified chemical fume hood.[8] |
| Purification (e.g., chromatography) | Chemical splash goggles and a face shield.[7][9] | Disposable nitrile gloves.[6] | Laboratory coat.[7][8] | Work within a certified chemical fume hood.[8] |
| Handling spills | Chemical splash goggles and a face shield.[7][9] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat.[7] | Use a respirator if significant dust or aerosols are generated. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of the compound and ensure a safe laboratory environment.
Storage:
-
Short-term: Store in a sealed container at 2–8 °C or at room temperature.[2][3][4][5]
-
Long-term Stock Solutions: For solutions, store at -20°C for up to one month or -80°C for up to six months. Protect from light.[10]
-
Always store in a cool, dry, and well-ventilated area away from incompatible materials.[8][11]
Handling:
-
Handle this compound within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[8]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to mitigate risks and comply with safety regulations.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully sweep or wipe up the contained spill. Place the waste in a sealed, labeled container.
-
Decontaminate: Clean the spill area with soap and water.[8]
Waste Disposal:
-
All disposable materials contaminated with this compound, as well as the compound itself, should be treated as hazardous waste.[8]
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the hazardous waste in accordance with federal, state, and local regulations.
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. N4-Benzoyl-5’-O-TBDMS-2’-deoxycytidine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 2. N4-Benzoyl-5’-O-TBDMS-2’-deoxycytidine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 3. N4-Benzoyl-5’-O-TBDMS-2’-deoxycytidine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 4. N4-Benzoyl-5’-O-TBDMS-2’-deoxycytidine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 5. N4-Benzoyl-5’-O-TBDMS-2’-deoxycytidine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. research.uga.edu [research.uga.edu]
- 9. epa.gov [epa.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
